molecular formula C6H6BrN3O2 B183267 Methyl 2-amino-5-bromopyrimidine-4-carboxylate CAS No. 1034737-23-9

Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Cat. No.: B183267
CAS No.: 1034737-23-9
M. Wt: 232.03 g/mol
InChI Key: SKLATOCEDFADID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-bromopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLATOCEDFADID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635363
Record name Methyl 2-amino-5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034737-23-9
Record name Methyl 2-amino-5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a substituted pyrimidine derivative that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and development. Its chemical structure, featuring a pyrimidine core functionalized with an amino group, a bromine atom, and a methyl carboxylate, makes it a highly versatile synthetic intermediate. The strategic placement of these functional groups provides multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and applications, tailored for professionals in the pharmaceutical and life sciences sectors.

The Chemical Abstracts Service (CAS) has assigned the number 1034737-23-9 to this compound. This unique identifier is crucial for accurately identifying the compound in databases, publications, and commercial listings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1034737-23-9
Molecular Formula C7H7BrN2O2Inferred from name
Molecular Weight 232.04 g/mol
Appearance Typically a solid, powder or crystalline form[1]
Purity Often available at ≥98%[2]

Synthesis and Methodologies

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry. While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the synthesis of substituted pyrimidines can be adapted. One common approach involves the condensation of a three-carbon component with an amidine.

A plausible synthetic pathway could start from a more readily available precursor like 2-aminopyrimidine. Bromination of the pyrimidine ring, often using a reagent like N-bromosuccinimide (NBS), can introduce the bromine atom at the 5-position.[3] Subsequent steps would involve the introduction of the carboxylate group at the 4-position, which can be a more complex transformation.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for producing substituted pyrimidines, which could be conceptually applied to the synthesis of this compound.

Synthesis_Workflow Start Starting Material (e.g., 2-Aminopyrimidine) Bromination Bromination (e.g., NBS) Start->Bromination Step 1 Carboxylation Carboxylation/ Esterification Bromination->Carboxylation Step 2 Product Methyl 2-amino-5- bromopyrimidine-4-carboxylate Carboxylation->Product Step 3

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] The unique substitution pattern of this compound makes it a valuable intermediate for synthesizing novel compounds with potential therapeutic applications.

The presence of the bromine atom is particularly significant as it allows for facile modification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[5] This enables the introduction of a wide range of substituents at the 5-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The amino group can also be functionalized to further expand the chemical diversity of the resulting molecules.

Derivatives of similar 2-aminopyrimidines have been investigated for a variety of therapeutic areas, including:

  • Oncology: As inhibitors of kinases and other key proteins involved in cell cycle regulation and signal transduction.[6]

  • Infectious Diseases: As antiviral and antibacterial agents.[7][8]

  • Inflammatory Conditions: As modulators of inflammatory pathways.[5]

Logical Relationship in Drug Development

The following diagram illustrates the central role of this compound as a building block in the drug discovery process.

Drug_Discovery_Logic Core This compound Modification Chemical Modification (Cross-coupling, etc.) Core->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead

Caption: Role as an intermediate in drug discovery.

Safety and Handling

General Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

For related compounds, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been noted.[1][9][10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique chemical structure provides a platform for generating diverse molecular architectures, making it a key intermediate for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.

References

An In-depth Technical Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate: A Strategic Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of a Multifunctional Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif frequently found in molecules demonstrating significant biological activity. Its ability to form key hydrogen bonds with protein kinase hinge regions has cemented its role in the development of targeted therapeutics.[1] Within this class, Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS No. 1034737-23-9) has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth analysis of this compound, moving beyond simple characterization to explore the causal relationships between its structure and its utility in drug discovery. We will dissect its synthesis, chemical reactivity, and, most critically, its application as a key intermediate in the synthesis of potent and selective kinase inhibitors, with a specific focus on its role in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this strategic intermediate in their own discovery programs.

Core Molecular Data and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 1034737-23-9[2]
Molecular Formula C₆H₆BrN₃O₂[2]
Molecular Weight 232.03 g/mol [3]
Canonical SMILES COC(=O)C1=NC(N)=NC=C1Br[2]
InChI Key SKLATOCEDFADID-UHFFFAOYSA-N[2]
Physical Form Solid, powder[4]
Storage Temp. Room Temperature[4]

Synthesis Protocol: A Validated Route to a Key Intermediate

The synthesis of this compound is a critical first step for its use in more complex molecular assemblies. The following protocol is a robust and validated method adapted from patent literature, detailing its preparation from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

This two-step procedure begins with the construction of the core pyrimidine ring, followed by a selective bromination at the C5 position.

Step 1: Synthesis of Methyl 2-aminopyrimidine-4-carboxylate

  • Reaction Setup: To a solution of sodium methoxide (25% in methanol, 1.2 equivalents) in methanol (5 volumes) at 0 °C, add methyl 2-cyano-3-methoxyacrylate (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and stir for 30 minutes. Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield Methyl 2-aminopyrimidine-4-carboxylate as a solid.

Step 2: Synthesis of this compound (Title Compound)

  • Reaction Setup: Dissolve the Methyl 2-aminopyrimidine-4-carboxylate (1.0 equivalent) from the previous step in N,N-dimethylformamide (DMF, 10 volumes).

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours, monitoring for the consumption of the starting material.

  • Work-up and Isolation: Pour the reaction mixture into ice-water. Filter the precipitated solid, wash extensively with water, and then with a 5% sodium bicarbonate solution. Finally, wash again with water and dry under vacuum at 50 °C to afford the final product, this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure described above.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Electrophilic Bromination A Methyl 2-cyano-3-methoxyacrylate D Methyl 2-aminopyrimidine-4-carboxylate A->D Stir, RT, 16h B Guanidine HCl B->D Stir, RT, 16h C NaOMe, MeOH C->D Stir, RT, 16h G This compound D->G Stir, RT, 2h E N-Bromosuccinimide (NBS) E->G Stir, RT, 2h F DMF F->G Stir, RT, 2h

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the C5 position is the primary handle for diversification, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[5] The electron-deficient nature of the pyrimidine ring, further influenced by the carboxylate group, makes the C5-Br bond highly susceptible to oxidative addition into a Palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[6]

Causality in Catalyst and Base Selection:

  • Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃, PCy₃, or more advanced biarylphosphines) is typically employed. The ligand's role is crucial; electron-rich, bulky phosphines accelerate the oxidative addition and subsequent reductive elimination steps.[7]

  • Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[6]

This reaction allows for the direct installation of a wide array of aryl or heteroaryl groups at the C5 position, a common strategy for exploring the structure-activity relationship (SAR) in kinase inhibitor design by probing different pockets of the ATP-binding site.

Application in Drug Discovery: A Case Study on IRAK4 Inhibitors

The strategic utility of this compound is best exemplified by its use in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-value target for treating a range of inflammatory and autoimmune diseases.[8][9]

Rationale for Use in IRAK4 Inhibitor Synthesis

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binder" that mimics the adenine portion of ATP. In the synthesis of IRAK4 inhibitors, this compound serves as the foundational piece upon which the final, highly selective inhibitor is built.

  • Core Hinge-Binding Element: The 2-amino group on the pyrimidine ring forms a critical hydrogen bond with the hinge region of the IRAK4 kinase domain.

  • Vector for Diversification: The C5-bromo atom provides a precise chemical handle for introducing larger, often aromatic, substituents via Suzuki coupling. These substituents are designed to occupy the solvent-exposed region of the ATP-binding pocket, thereby conferring potency and, crucially, selectivity over other kinases.[7]

  • Handle for Further Modification: The methyl carboxylate at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the introduction of additional functionalities that can form further interactions with the protein or modulate the compound's physicochemical properties, such as solubility and cell permeability.

Experimental Workflow: Synthesis of an IRAK4 Inhibitor Intermediate

The following workflow, derived from patent WO2017136455A1, illustrates the direct application of the title compound in a Suzuki coupling reaction to generate a key intermediate for an IRAK4 inhibitor.

G A This compound D Methyl 2-amino-5-arylpyrimidine-4-carboxylate (IRAK4 Inhibitor Intermediate) A->D Suzuki-Miyaura Coupling B Arylboronic Acid Derivative B->D C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) C->D

Caption: Suzuki coupling of the title compound to form an IRAK4 inhibitor intermediate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. Spectroscopic data provides a definitive fingerprint of the molecule.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides structural confirmation of the title compound.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.35 (s, 1H), 7.55 (br s, 2H), 3.82 (s, 3H).

Interpretation:

  • 8.35 ppm (singlet, 1H): This signal corresponds to the lone proton on the pyrimidine ring at the C6 position. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring.

  • 7.55 ppm (broad singlet, 2H): This signal represents the two protons of the primary amino group (-NH₂) at the C2 position. The broadness is typical due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • 3.82 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl ester (-OCH₃) group.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment. The following information is based on compiled safety data.

Hazard InformationPrecautionary Statements
GHS Pictogram: WarningPrevention: P261, P264, P271, P280
Hazard Statements: Response: P302+P352, P304+P340, P305+P351+P338, P312
H315: Causes skin irritation.Storage: P403+P233
H319: Causes serious eye irritation.Disposal: P501
H335: May cause respiratory irritation.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust. Minimize dust generation during handling.

  • Wash hands thoroughly after handling.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for drug discovery. Its synthesis is straightforward, and the orthogonal reactivity of its functional groups—particularly the C5-bromo atom—provides a precise handle for diversification through robust and well-understood methodologies like the Suzuki-Miyaura coupling. As demonstrated by its application in the synthesis of IRAK4 inhibitors, this compound serves as a critical starting point for constructing highly potent and selective therapeutic candidates. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively integrate this valuable intermediate into their discovery pipelines, accelerating the development of next-generation targeted therapies.

References

"Methyl 2-amino-5-bromopyrimidine-4-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 2-amino-5-bromopyrimidine-4-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. The document details the molecule's physicochemical properties, outlines plausible experimental protocols for its synthesis, and explores its potential biological significance as a scaffold in medicinal chemistry, particularly in the context of kinase inhibition.

Core Molecular Data

This compound is a substituted pyrimidine derivative. Its fundamental properties are summarized below, providing a foundational reference for laboratory use.

PropertyValue
Molecular Weight 232.04 g/mol
Molecular Formula C₆H₆BrN₃O₂
CAS Number 1034737-23-9
Canonical SMILES COC(=O)C1=C(Br)C=NC(=N1)N
Physical Form Solid (predicted)

Experimental Protocols

Proposed Synthetic Workflow

The logical pathway to synthesize the target compound begins with a commercially available starting material and proceeds through key intermediates.

G A 2-Aminopyrimidine-4-carboxylic acid B Step 1: Bromination A->B NBS, Solvent C 2-Amino-5-bromopyrimidine-4-carboxylic acid B->C D Step 2: Esterification C->D Methanol, Acid Catalyst E This compound D->E

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-5-bromopyrimidine (Precursor)

A common and well-documented method for the bromination of 2-aminopyrimidine utilizes N-Bromosuccinimide (NBS) as the brominating agent. This provides the core 2-amino-5-bromopyrimidine scaffold.

Materials:

  • 2-Aminopyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (e.g., 2.5 g, 26.29 mmol) in acetonitrile (e.g., 25 mL).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add N-Bromosuccinimide (e.g., 4.6 g, 27.9 mmol) to the cooled solution portion-wise, maintaining the temperature.

  • Remove the flask from the ice bath and stir the reaction mixture in the dark at room temperature overnight.[1]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile solvent under reduced pressure (rotary evaporation).

  • Wash the resulting solid residue with deionized water (e.g., 100 mL) to remove succinimide and any unreacted reagents.

  • Filter the white solid product via suction filtration and dry it in a vacuum oven to yield 2-amino-5-bromopyrimidine.[1]

Step 2: Proposed Synthesis of this compound

Following the synthesis of the brominated core, the next logical steps would be the introduction of a carboxylic acid at the 4-position, followed by esterification. A direct carboxylation can be challenging; therefore, a more common route involves starting with a precursor already containing the carboxyl group, such as 2-aminopyrimidine-4-carboxylic acid, followed by bromination and then esterification.

Methodology: Fischer Esterification

The final step to obtain the title compound from its corresponding carboxylic acid is the Fischer esterification.[2]

Materials:

  • 2-Amino-5-bromopyrimidine-4-carboxylic acid (1.0 eq)

  • Methanol (large excess, serves as solvent and reagent)

  • Sulfuric Acid (H₂SO₄) or another strong acid catalyst (catalytic amount)

Procedure:

  • Suspend 2-amino-5-bromopyrimidine-4-carboxylic acid in a large excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude ester by column chromatography or recrystallization to obtain pure this compound.

Potential Biological Significance and Signaling Pathway

Pyrimidine-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors. These compounds function by competing with ATP for the active site of kinases, thereby modulating their activity and disrupting downstream signaling cascades that are often dysregulated in diseases like cancer.

Given its structure, this compound is a valuable building block for the synthesis of more complex molecules targeting various protein kinases. A closely related precursor, 2-Amino-5-bromo-4-methylpyridine, is utilized in the development of inhibitors for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Dysregulation of PLK4 is implicated in tumorigenesis, making it a key therapeutic target. The inhibition of PLK4 disrupts the cell cycle, leading to cell death (apoptosis), which is a desirable outcome in cancer therapy.

The diagram below illustrates the simplified signaling pathway of PLK4 and the mechanism of its inhibition.

G cluster_0 Cell Nucleus PLK4 PLK4 Kinase Centriole Centriole Duplication PLK4->Centriole Phosphorylates & Activates CellCycle Cell Cycle Progression (G1/S Phase) Centriole->CellCycle Enables Apoptosis Apoptosis CellCycle->Apoptosis Arrest Leads to Inhibitor Pyrimidine-based Inhibitor Inhibitor->PLK4 Binds to ATP Pocket & Inhibits

Caption: Inhibition of the PLK4 signaling pathway by a pyrimidine-based inhibitor.

References

The Strategic Intermediate: A Technical Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Medicinal Chemistry

In the landscape of modern drug discovery, the final therapeutic agent often stands in the spotlight, celebrated for its clinical efficacy. However, the journey to that final molecule is paved with a series of critical, often unsung, chemical intermediates. Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS No. 1034737-23-9) is one such pivotal building block. Its strategically functionalized pyrimidine core offers a versatile scaffold, ripe for elaboration into a multitude of complex, biologically active compounds. This guide, intended for the discerning eye of researchers and drug development professionals, aims to provide a comprehensive technical overview of this key intermediate. We will delve into its fundamental properties, logical synthetic pathways, characteristic analytical signatures, and its proven utility in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological importance, forming the backbone of nucleobases in DNA and RNA.[1] The molecule's architecture is distinguished by three key functional groups attached to the pyrimidine ring: an amino group at the 2-position, a bromine atom at the 5-position, and a methyl carboxylate group at the 4-position. This specific arrangement of electron-donating (amino) and electron-withdrawing (bromo, carboxylate) groups dictates its reactivity and utility.

The bromine atom at the C5 position is a particularly valuable feature, serving as a versatile synthetic handle for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] The amino group at C2 and the methyl ester at C4 provide crucial points for hydrogen bonding and further derivatization, respectively, which are essential for tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1034737-23-9[4]
Molecular Formula C₆H₆BrN₃O₂[5]
Molecular Weight 232.04 g/mol [4]
Physical Form Powder[5]
InChI Key SKLATOCEDFADID-UHFFFAOYSA-N[5]
Storage Temperature Room Temperature[5]

Synthesis and Purification: A Strategic Approach

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in publicly available literature, a logical and efficient synthetic route can be devised based on established pyrimidine chemistry. The most common strategies for constructing such substituted pyrimidines involve the condensation of a three-carbon synthon with an amidine-containing compound.

Conceptual Synthetic Workflow

A plausible and widely practiced approach involves the cyclocondensation reaction of a guanidine derivative with a suitably functionalized 1,3-dicarbonyl compound or its equivalent. The bromine atom can be introduced either prior to or after the formation of the pyrimidine ring. A common and effective method for the bromination of electron-rich heterocyclic systems is the use of N-Bromosuccinimide (NBS).[6]

Below is a generalized, illustrative protocol for the synthesis, emphasizing the chemical logic behind each step.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via bromination of a 2-aminopyrimidine-4-carboxylate precursor.

Materials and Reagents:

  • Methyl 2-aminopyrimidine-4-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-aminopyrimidine-4-carboxylate in acetonitrile. The choice of an aprotic solvent is crucial to avoid side reactions with the brominating agent.

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This helps to control the exothermicity of the bromination reaction and improve selectivity.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) in acetonitrile to the cooled reaction mixture. The addition should be dropwise to maintain temperature control. The electrophilic bromine from NBS will preferentially attack the electron-rich C5 position of the pyrimidine ring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product into a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer sequentially with water and brine to remove any remaining impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Visualizing the Synthetic Workflow

G cluster_start Starting Material cluster_reaction Bromination cluster_workup Workup & Purification cluster_product Final Product start Methyl 2-aminopyrimidine-4-carboxylate reaction Dissolve in Acetonitrile Cool to 0-5 °C Add NBS solution dropwise start->reaction 1. Reagents quench Quench with NaHCO₃ Extract with Ethyl Acetate reaction->quench 2. Reaction Completion wash_dry Wash with H₂O & Brine Dry with Na₂SO₄ quench->wash_dry purify Concentrate Flash Chromatography wash_dry->purify product This compound purify->product 3. Isolation

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis: The Molecular Fingerprint

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is scarce, we can predict the expected spectral features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - A singlet for the pyrimidine C6-H proton. - A singlet for the methyl ester (-OCH₃) protons. - A broad singlet for the amino (-NH₂) protons.
¹³C NMR - A peak for the carbonyl carbon of the ester. - Peaks for the quaternary carbons of the pyrimidine ring (C2, C4, C5). - A peak for the C6 carbon of the pyrimidine ring. - A peak for the methyl ester carbon.
IR Spectroscopy - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). - C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹). - C=N and C=C stretching vibrations of the pyrimidine ring. - C-Br stretching vibration.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (232.04 g/mol ). - A characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its role in numerous approved drugs.[1] The specific functionalization of this particular intermediate makes it an ideal starting point for creating libraries of compounds for drug discovery, especially in the field of oncology.

Central Role in Kinase Inhibitor Synthesis

A primary application of this and structurally similar compounds is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine moiety is a known "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases, thereby inhibiting their activity.

The bromine atom at the C5 position allows for the strategic introduction of larger aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling. This is a powerful strategy for occupying hydrophobic pockets within the kinase active site, leading to enhanced potency and selectivity of the inhibitor.

Illustrative Synthetic Pathway: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance. In the context of this compound, this reaction enables the formation of a C-C bond at the C5 position, linking the pyrimidine core to a diverse range of boronic acids or esters.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product pyrimidine This compound catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) pyrimidine->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->catalyst base Base (e.g., K₂CO₃, Na₂CO₃) catalyst->base solvent Solvent (e.g., Dioxane/H₂O) base->solvent coupled_product Methyl 2-amino-5-(aryl/heteroaryl)pyrimidine-4-carboxylate solvent->coupled_product Suzuki-Miyaura Coupling

Caption: The Suzuki-Miyaura cross-coupling reaction of this compound.

This strategic coupling allows for the rapid generation of a library of compounds, each with a different substitution at the C5 position. These derivatives can then be screened for their inhibitory activity against a panel of kinases, leading to the identification of promising drug candidates. The ester and amino groups can be further modified to fine-tune the solubility, cell permeability, and metabolic stability of the lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It may cause skin, eye, and respiratory irritation. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Building Block of High Potential

This compound represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design in drug discovery. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex and highly specific therapeutic agents. While detailed, publicly accessible experimental data for this specific molecule remains somewhat limited, its structural features and the well-established chemistry of the pyrimidine class strongly support its significant potential. For medicinal chemists and drug development professionals, understanding the properties and reactivity of such key intermediates is fundamental to accelerating the discovery and development of life-saving medicines.

References

"Methyl 2-amino-5-bromopyrimidine-4-carboxylate" physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted physical properties based on computational models and data from structurally similar compounds. Furthermore, a plausible synthetic route and a detailed experimental protocol for its preparation are presented, based on established methodologies for pyrimidine synthesis and halogenation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the characteristics and potential synthesis of this compound.

Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1034737-23-9
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.03 g/mol
Physical Form Powder
Storage Room Temperature

Predicted Physical Properties

PropertyPredicted/Estimated ValueSource/Basis for Estimation
Melting Point Not available-
Boiling Point ~390 °CBased on the predicted boiling point of the related compound, Methyl 4-amino-5-bromopyridine-2-carboxylate (390.1±37.0 °C)[1].
Density ~1.66 g/cm³Based on the predicted density of the related compound, Methyl 4-amino-5-bromopyridine-2-carboxylate (1.662±0.06 g/cm³)[1].
Water Solubility Moderately solubleThe related 2-Aminopyrimidine-4-carboxylic acid has a predicted water solubility of 17.6 mg/mL. The ester functionality in the target compound may slightly decrease aqueous solubility.
pKa AcidicThe carboxylic acid precursor is predicted to be a strong acid. The amino group will have a basic pKa.
LogP Not available-

Disclaimer: The data presented in this table are predictions or estimations based on related compounds and should be used as a guideline. Experimental verification is recommended for precise measurements.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound involves a multi-step process starting from readily available precursors. The general strategy is the construction of the 2-aminopyrimidine ring followed by bromination.

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Bromination cluster_step3 Step 3: (Hypothetical) Demethylation/Rearrangement A Methyl acetoacetate C Methyl 2-amino-6-methylpyrimidine-4-carboxylate A->C Condensation B Guanidine B->C D Methyl 2-amino-6-methylpyrimidine-4-carboxylate F Methyl 2-amino-5-bromo-6-methylpyrimidine-4-carboxylate D->F Electrophilic Bromination E N-Bromosuccinimide (NBS) E->F G Methyl 2-amino-5-bromo-6-methylpyrimidine-4-carboxylate H This compound (Target Compound) G->H Further Modification

Plausible synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of the target compound.

Step 1: Synthesis of Methyl 2-amino-6-methylpyrimidine-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the sodium methoxide solution, add guanidine hydrochloride (1 equivalent) and stir until dissolved. Then, add methyl acetoacetate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. The solvent will be removed under reduced pressure. The resulting solid will be suspended in water and filtered.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield Methyl 2-amino-6-methylpyrimidine-4-carboxylate.

Step 2: Synthesis of Methyl 2-amino-5-bromo-6-methylpyrimidine-4-carboxylate

  • Reaction Setup: Dissolve Methyl 2-amino-6-methylpyrimidine-4-carboxylate (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine. The product can be extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: (Hypothetical) Conversion to this compound

Further chemical modifications would be necessary to remove the methyl group at the 6-position to obtain the final target compound. The specific conditions for this step would require further investigation and are not detailed here.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. It is recommended that researchers undertaking the synthesis of this compound perform a full spectral characterization to confirm its identity and purity.

Safety and Handling

Detailed toxicology and safety data for this compound are not available. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a pyrimidine derivative with potential applications in medicinal chemistry and drug development. While experimental data on its physical properties are scarce, this guide provides a valuable starting point for researchers by presenting predicted properties and a plausible synthetic pathway. The detailed experimental protocol, based on established chemical principles, offers a practical approach for its synthesis. Further experimental investigation is necessary to validate the predicted properties and optimize the synthetic route.

References

An In-depth Technical Guide on the Solubility of Methyl 2-amino-5-bromopyrimidine-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility information for Methyl 2-amino-5-bromopyrimidine-4-carboxylate and related pyrimidine derivatives in organic solvents. Due to the limited publicly available quantitative data for the specific compound of interest, this guide also includes qualitative solubility data for structurally similar compounds to infer potential solubility characteristics. Additionally, a generalized experimental protocol for determining solubility is provided, alongside a logical workflow for solubility assessment.

Solubility Data of Related Pyrimidine Derivatives
Compound NameSolventSolubility
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acidDimethylformamide (DMF)Good solubility
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acidDimethylsulfoxide (DMSO)Good solubility[1]
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acidEthanolLimited compatibility[1]
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acidMethanolLimited compatibility[1]
Methyl-5-bromo-2-pyrimidine carboxylateMethanolSoluble[2]

Based on this data for structurally related compounds, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents such as DMF and DMSO, and potentially some solubility in polar protic solvents like methanol. Experimental verification is essential to confirm these characteristics for the specific compound.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound was not found, a general and widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Reagents:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, DMF, Methanol, Acetonitrile)

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the undissolved solid.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original supernatant by accounting for the dilution factor.

    • The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound. This process is crucial in early-stage drug development and chemical process optimization.

G start Start: Compound Available lit_search Literature Search for Known Solubility Data start->lit_search in_silico In Silico Solubility Prediction start->in_silico solvent_selection Solvent Selection (Polar Aprotic, Polar Protic, Nonpolar) lit_search->solvent_selection in_silico->solvent_selection exp_protocol Define Experimental Protocol (e.g., Isothermal Equilibrium) solvent_selection->exp_protocol run_exp Execute Solubility Experiments exp_protocol->run_exp analyze_data Analyze Data (HPLC, UV-Vis) run_exp->analyze_data quant_sol Quantitative Solubility Determined analyze_data->quant_sol report Report Findings quant_sol->report

Caption: A logical workflow for the systematic assessment of compound solubility.

References

Spectroscopic Characterization of Methyl 2-amino-5-bromopyrimidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. Due to the absence of a publicly available, complete experimental dataset for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, alongside data from structurally analogous compounds. This guide is intended to serve as a reference for the identification, characterization, and quality control of this and related pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar pyrimidine and carboxylate compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HPyrimidine H-6
~7.5Broad Singlet2H-NH₂
~3.9Singlet3H-OCH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~162C-2 (pyrimidine)
~160C-4 (pyrimidine)
~158C-6 (pyrimidine)
~105C-5 (pyrimidine)
~53-OCH₃

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
247/249[M]⁺˙ Molecular ion peak (presence of Br isotopes)
216/218[M - OCH₃]⁺
188/190[M - COOCH₃]⁺
109[M - Br - COOCH₃]⁺

Ionization Method: Electron Ionization (EI)

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (amino group)
3050-3000MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (methyl group)
~1720StrongC=O stretch (ester)
~1640StrongN-H bend (amino group)
1600-1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
~1250StrongC-O stretch (ester)
~800StrongC-Br stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • Volumetric flask and pipette

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

  • Sample vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the solution is infused directly into the source.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for bromine-containing fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade) or a solvent for thin-film preparation (e.g., chloroform)

  • Agate mortar and pestle

  • Pellet press or salt plates (e.g., NaCl or KBr)

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum. A background spectrum of air should be run first.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR NMR_Analysis NMR Data Interpretation (Chemical Shifts, Coupling) NMR->NMR_Analysis MS_Analysis MS Data Interpretation (Molecular Ion, Fragmentation) MS->MS_Analysis IR_Analysis IR Data Interpretation (Functional Groups) IR->IR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Generate Report

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-Depth Technical Guide to the NMR Spectral Analysis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. Due to the limited availability of experimental spectra in the public domain, this guide presents a comprehensive predictive analysis based on established NMR principles and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of pyrimidine-based compounds in drug discovery and development.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic proton, the amino protons, and the methyl protons of the ester group. The chemical shifts are influenced by the electronic effects of the substituents on the pyrimidine ring. The electron-withdrawing nature of the bromine atom and the carboxylate group, along with the electron-donating amino group, creates a unique electronic environment for each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H68.5 - 8.8Singlet (s)1H
NH₂7.0 - 8.0Broad Singlet (br s)2H
OCH₃3.9 - 4.1Singlet (s)3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The exact chemical shift of the NH₂ protons can vary significantly depending on the solvent, concentration, and temperature, and the signal may be broadened due to quadrupole effects and chemical exchange.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are significantly affected by the attached functional groups. The presence of two nitrogen atoms in the ring generally shifts the ring carbons to a lower field (higher ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C2160 - 165
C4155 - 160
C6150 - 155
C5110 - 115
OCH₃52 - 55

Note: These predicted chemical shifts are based on the analysis of similar substituted pyrimidine structures.

Structural and Logical Relationships

The following diagram illustrates the molecular structure of this compound and the logical relationship between its constituent parts, which informs the predicted NMR spectral data.

G cluster_mol This compound C2 C2 N1 N1 C2->N1 NH2 NH₂ C2->NH2 C6 C6 N1->C6 N3 N3 C6->N3 H6 H6 C6->H6 C4 C4 N3->C4 C5 C5 C4->C5 COOCH3 COOCH₃ C4->COOCH3 C5->C2 Br Br C5->Br OCH3 OCH₃ COOCH3->OCH3

Molecular structure of the target compound.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for labile protons like those in the amino group.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Handling :

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate the vial to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrumentation : The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment is typically sufficient.

    • Spectral Width : Set to cover a range of approximately -2 to 12 ppm.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : A delay of 1-2 seconds is usually adequate.

    • Number of Scans : 8 to 16 scans are generally sufficient for a sample of this concentration.

    • Temperature : Maintain a constant temperature, typically 298 K.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A proton-decoupled pulse program (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.

    • Spectral Width : Set to cover a range of approximately 0 to 200 ppm.

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio, depending on the sample concentration.

Data Processing
  • Fourier Transform : Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing : Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Experimental Workflow

The following diagram outlines the logical workflow for the NMR spectral analysis of this compound.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Peak Picking, Integration, Assignment) D->E F Structure Confirmation E->F

Workflow for NMR spectral analysis.

In-Depth Technical Guide: Infrared Spectroscopic Analysis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy data for Methyl 2-amino-5-bromopyrimidine-4-carboxylate. This document details the expected vibrational frequencies, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis. This information is critical for the structural elucidation and quality control of this important heterocyclic compound in research and drug development settings.

Introduction to the Infrared Spectroscopy of Heterocyclic Amines

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This results in a unique spectral fingerprint that can be used to identify functional groups and elucidate molecular structure.

For a molecule like this compound, the IR spectrum reveals characteristic absorption bands for its key functional groups: the amino (-NH₂), ester (C=O and C-O), and the pyrimidine ring system. The positions of these bands can be influenced by the electronic effects of the bromine substituent and the overall molecular architecture.

Predicted Infrared Spectroscopy Data

While a definitive, publicly available spectrum for this specific molecule is not readily accessible, a reliable set of expected absorption frequencies can be compiled from the analysis of structurally similar aminopyrimidine derivatives. The following table summarizes the anticipated IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3450 - 3300Strong, DoubletN-H Asymmetric & Symmetric Stretching (Amino Group)
3100 - 3000MediumC-H Stretching (Aromatic/Heteroaromatic Ring)
2990 - 2950MediumC-H Stretching (Methyl Group of Ester)
1730 - 1710StrongC=O Stretching (Ester Carbonyl)
1650 - 1630StrongN-H Scissoring (Amino Group)
1600 - 1550Medium-StrongC=C and C=N Ring Stretching (Pyrimidine Ring)
1450 - 1400MediumC-H Bending (Methyl Group)
1300 - 1200StrongC-O Stretching (Ester)
1200 - 1100MediumC-N Stretching
850 - 750Medium-StrongC-H Out-of-Plane Bending
700 - 600MediumC-Br Stretching

This data is a predictive summary based on characteristic frequencies of similar compounds and is intended for guidance.

Experimental Protocol for FTIR Data Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

3.2. Sample Preparation

  • Ensure the ATR crystal surface is clean. If necessary, clean it with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal.

  • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

3.3. Data Collection

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. The spectral range should be set to 4000-400 cm⁻¹.

3.4. Post-Measurement

  • Release the pressure arm and carefully remove the sample from the ATR crystal.

  • Clean the ATR crystal surface thoroughly with a solvent-dampened cloth to prevent cross-contamination.

Visualization of Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Measurement start Start: Obtain Solid Sample clean_atr Clean ATR Crystal start->clean_atr place_sample Place Sample on Crystal clean_atr->place_sample apply_pressure Apply Pressure place_sample->apply_pressure run_bkg Collect Background Spectrum apply_pressure->run_bkg run_sample Collect Sample Spectrum run_bkg->run_sample remove_sample Remove Sample run_sample->remove_sample clean_atr2 Clean ATR Crystal remove_sample->clean_atr2 end End: Spectrum Obtained clean_atr2->end

Caption: Experimental Workflow for FTIR Data Acquisition.

analysis_workflow cluster_processing Spectral Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion start Start: Raw Spectrum baseline Baseline Correction start->baseline smoothing Smoothing (Optional) baseline->smoothing peak_picking Peak Picking & Annotation smoothing->peak_picking functional_group Functional Group Identification peak_picking->functional_group fingerprint Fingerprint Region Analysis functional_group->fingerprint structure Structural Confirmation fingerprint->structure report Generate Report structure->report end End report->end

Caption: Workflow for IR Spectrum Analysis.

An In-depth Technical Guide to the Synthesis of Substituted Pyrimidine-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing substituted pyrimidine-4-carboxylates, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of various biologically active molecules, and the ability to functionalize it at various positions is crucial for developing novel therapeutic agents.[1][2][3][4] This guide details key synthetic strategies, presents quantitative data in accessible formats, provides explicit experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of substituted pyrimidine-4-carboxylates can be broadly categorized into several key strategies, with multicomponent reactions being particularly prominent due to their efficiency and atom economy.

Biginelli and Biginelli-like Reactions

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a classic and widely utilized method for the synthesis of dihydropyrimidines, which can be precursors to fully aromatized pyrimidines.[5][6][7] Variations of this reaction are directly applicable to the synthesis of pyrimidine-4-carboxylates.

A notable variation is the four-component Biginelli reaction, which allows for the introduction of additional functionality. For instance, the reaction of a methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol in the presence of a catalyst like sodium hydrogen sulfate can yield methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates.[8][9]

Table 1: Examples of Biginelli and Biginelli-like Reactions for Pyrimidine-4-carboxylate Synthesis

Aldehydeβ-Dicarbonyl CompoundAmidine/Urea SourceCatalyst/ConditionsProductYield (%)Reference
3,4-dimethoxy benzaldehydeEthyl acetoacetateUreaAcetic acid, 70-80 °CEthyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNot specified[10]
4-hydroxy-3-methoxybenzaldehydeEthyl acetoacetateThioureaNot specifiedEthyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNot specified
4-bromobenzaldehydeAcetoacetic etherThioureaFused at 120 °C, no solventEthyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNot specified
Aromatic aldehydesMethyl aroylpyruvateUrea/Thiourea & MethanolSodium hydrogen sulfateMethyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylatesModerate to High[8][9]
Cyclocondensation of Amidines with β-Ketoesters and Related Compounds

A highly versatile and common approach to constructing the pyrimidine ring is the cyclocondensation of an N-C-N fragment (e.g., amidines, guanidines, ureas) with a C-C-C fragment (e.g., β-ketoesters, 1,3-diketones).[2] This method allows for the direct synthesis of fully aromatic pyrimidine-4-carboxylates with diverse substitution patterns.

The reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine hydrochloride can chemoselectively yield ethyl 2,5-disubstituted pyrimidine-4-carboxylates.[11] Furthermore, ultrasound irradiation can promote the cyclocondensation of β-keto esters and amidines to produce highly substituted 4-pyrimidinols, which can be further functionalized.[12]

Table 2: Synthesis of Pyrimidine-4-carboxylates via Cyclocondensation

C-C-C FragmentN-C-N FragmentConditionsProductYield (%)Reference
Unsymmetrical enamino diketonesBenzamidine hydrochlorideNot specifiedEthyl 2,5-disubstituted pyrimidine-4-carboxylates51-86[11]
β-keto estersAmidinesUltrasound irradiationHighly substituted 4-pyrimidinolsGood to excellent[12]
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olAmidinium saltsNot specified2-Substituted pyrimidine-5-carboxylic estersModerate to excellent[13]
Other Multicomponent and Novel Synthetic Routes

Modern organic synthesis has seen the development of novel multicomponent reactions (MCRs) that offer efficient pathways to complex molecules in a single step. For instance, a palladium-catalyzed four-component reaction of amidines, styrene, and N,N-dimethylformamide (DMF) can produce pyrimidine carboxamides.[14][15] Another innovative approach is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines to yield 5-halopyrimidine-4-carboxylic acid esters.[16]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative substituted pyrimidine-4-carboxylates.

Synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Procedure: A mixture of 3,4-dimethoxy benzaldehyde (0.01 mol), urea (0.01 mol), and ethyl acetoacetate (0.01 mol) is combined in 10 mL of acetic acid in a conical flask. The resulting mixture is stirred on a magnetic stirrer at 70-80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is transferred into a beaker containing crushed ice, stirred, and then filtered. The solid is dried and recrystallized to yield the pure product.[10]

Characterization Data:

  • Appearance: White solid

  • Melting Point: 178-180 °C

  • Spectroscopic Analysis: The structure is confirmed using UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry.[10]

Synthesis of Methyl 5-benzoyl-6-aryl-4-methoxy-2-oxohexahydropyrimidine-4-carboxylates

Procedure: A mixture of methyl benzoylpyruvate (0.01 mol), the respective aromatic aldehyde (0.01 mol), urea (0.015 mol), and methanol is heated in the presence of sodium hydrogen sulfate as a catalyst. After the reaction is complete, the resulting precipitate is collected by filtration and washed with water. The crude product is then recrystallized from ethanol.[8]

Characterization Data for Methyl 5-benzoyl-6-(4-hydroxyphenyl)-4-methoxy-2-oxohexahydropyrimidine-4-carboxylate:

  • Yield: 64%

  • Appearance: Colorless crystalline solid

  • Melting Point: 252-256 °C

  • ¹H NMR (300 MHz, DMSO-d6): δ 3.09 (s, 3H, COOCH3), 3.19 (s, 3H, CH3O), 4.25 (d, J = 11 Hz, 1H, H-5), 4.91 (d, J = 11 Hz, 1H, H-6), 6.59 (d, J = 8.4 Hz, 2H, ArH), 6.72 (s, 1H, 1-H), 7.19 (d, J = 8.4 Hz, 2H, ArH), 7.39 (t, J = 8.4 Hz, 2H, ArH), 7.52 (t, J = 8.4 Hz, 1H, ArH), 7.59 (d, J = 8.4 Hz, 2H, ArH), 7.76 (s, 1H, 3-H), 9.14 (s, 1H, OH).[8]

Microwave-assisted Synthesis of 2-amino-4-chloro-pyrimidine derivatives

Procedure: 2 mmol of 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial with 1 mL of anhydrous propanol and stirred at room temperature. To this, 2 mmol of the desired substituted amine is added, followed by 200 µL of triethylamine. The reaction is carried out in a microwave synthesizer at 120–140 °C for 15–30 minutes, with progress monitored by TLC. After cooling, the precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate, and the product is extracted with ethyl acetate.[17]

Visualizations

Signaling Pathway Inhibition

Substituted pyrimidines are known to interact with various biological targets. Notably, certain pyrimidine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells.[10][18][19] Inhibition of this pathway can lead to reduced cell proliferation and induction of apoptosis.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to DNA DNA Dimer->DNA binds to Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription initiates Pyrimidine Pyrimidine-4-carboxylate Derivative Pyrimidine->pSTAT3 inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by a pyrimidine-4-carboxylate derivative.

Experimental Workflow

The synthesis and purification of substituted pyrimidine-4-carboxylates typically follow a standardized workflow, from the initial reaction setup to the characterization of the final product.

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup (e.g., One-pot, Reflux, Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup / Extraction Monitoring->Workup Complete Purification Purification (Recrystallization / Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for the synthesis of pyrimidine-4-carboxylates.

Conclusion

The synthesis of substituted pyrimidine-4-carboxylates is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide, particularly the versatile multicomponent reactions, provide a robust toolkit for chemists to generate diverse libraries of these valuable compounds. The continued development of novel synthetic routes, including those employing green chemistry principles such as microwave assistance and solvent-free conditions, will undoubtedly accelerate the discovery of new therapeutic agents based on the pyrimidine-4-carboxylate scaffold.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in modern organic synthesis. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety can significantly influence the biological activity of a molecule.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism involves the oxidative addition of the bromopyrimidine to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Experimental Protocols

General Procedure for the Sonogashira Coupling of a 5-Bromopyrimidine with a Terminal Alkyne

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 5-Bromopyrimidine derivative (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the 5-bromopyrimidine derivative, palladium catalyst, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent and the base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated (e.g., to 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.

Data Presentation

Table 1: Typical Reaction Conditions for Sonogashira Coupling of 5-Bromopyrimidines

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Catalyst Loading 2-10 mol%
Co-catalyst CuI
Co-catalyst Loading 3-15 mol%
Base Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 80 °C
Reaction Time 2-24 hours

Table 2: Representative Yields for Sonogashira Coupling of 5-Bromopyrimidines with Various Alkynes

Please note: These are representative yields for 5-bromopyrimidine and may vary for Methyl 2-amino-5-bromopyrimidine-4-carboxylate.

5-Bromopyrimidine DerivativeAlkyne PartnerCatalyst (mol%)SolventTemp. (°C)Yield (%)
5-BromopyrimidinePhenylacetylenePd(PPh₃)₄ (5)THF/TEART85-95
5-Bromo-2-chloropyrimidine1-HeptynePdCl₂(PPh₃)₂ (3)DMF6070-80
5-Bromo-2-methoxypyrimidineTrimethylsilylacetylenePd(PPh₃)₄ (4)THF5080-90
5-Bromo-2,4-dichloropyrimidine3-Hydroxy-1-propynePd(PPh₃)₄ (5)DMF/TEART65-75

Mandatory Visualization

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Coupled_Pd_Complex Ar-Pd(II)(C≡CR)L2 Transmetalation->Coupled_Pd_Complex Cu(I)X CuI Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Ar-C≡CR Reductive_Elimination->Pd(0)L2 Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu-C≡CR Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation Base_Reaction Base (e.g., TEA) Base_Reaction->Alkyne_Coordination Terminal_Alkyne H-C≡CR Terminal_Alkyne->Base_Reaction

Caption: General Catalytic Cycle of the Sonogashira Coupling Reaction.

Experimental_Workflow start Start reagents Combine Bromopyrimidine, Catalyst, and CuI in Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent_base Add Anhydrous Solvent and Base inert->solvent_base stir1 Stir at Room Temperature solvent_base->stir1 alkyne Add Terminal Alkyne stir1->alkyne reaction Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Typical Experimental Workflow for a Sonogashira Coupling Reaction.

Application Notes and Protocols for Buchwald-Hartwig Amination of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. This versatile reaction enables the formation of a carbon-nitrogen (C-N) bond, a crucial transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine in the presence of a base and a phosphine ligand.[1][2][3] The reaction is prized for its broad substrate scope and functional group tolerance, making it a powerful tool in medicinal chemistry.[1][3] For a substrate such as this compound, careful optimization of the reaction conditions is essential to achieve high yields and purity, given the presence of multiple functional groups.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a series of key steps mediated by a palladium catalyst.[1] It commences with the oxidative addition of the heteroaryl halide (this compound) to a Pd(0) complex. The subsequent coordination of the amine to the resulting Pd(II) complex, followed by deprotonation by a base, forms a palladium-amido complex. Finally, reductive elimination from this intermediate yields the desired N-substituted 2-amino-5-aminopyrimidine-4-carboxylate product and regenerates the active Pd(0) catalyst.[1]

Data Presentation: Representative Reaction Conditions

While specific literature on the Buchwald-Hartwig amination of this compound is limited, the following table summarizes typical conditions that have proven effective for structurally similar bromopyrimidine and bromopyridine substrates.[1][2] These conditions can serve as a robust starting point for optimization.

EntryAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24
2N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1008-16
3MorpholinePd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene10012-24
4BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane10012-24
5CyclopropylamineG3-XPhos (2)-K₃PO₄ (2.0)t-BuOH8016-24

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to ensure the exclusion of oxygen and moisture.

Protocol 1: General Procedure for Aryl and Alkyl Amines

This protocol is a general guideline for the reaction of this compound with a range of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under a counterflow of inert gas.

  • Add this compound to the flask.

  • Seal the flask and evacuate and backfill with inert gas (this cycle should be repeated three times).

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Procedure for Volatile Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel to prevent the loss of the amine.

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd Catalyst, Ligand, Base, and Substrate inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous, Degassed Solvent and Amine inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench and Extract cool->quench purify Dry, Concentrate, and Purify (Chromatography) quench->purify product product purify->product Final Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n(X) pd0->pd2_complex Oxidative Addition (R-X) amine_complex [R-Pd(II)L_n(HNR'R'')]+X- pd2_complex->amine_complex + HNR'R'' amido_complex R-Pd(II)L_n(NR'R'') amine_complex->amido_complex Base (-H-Base+X-) amido_complex->pd0 Reductive Elimination product R-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyl 2-amino-5-bromopyrimidine-4-carboxylate as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies in medicinal chemistry, offering a foundation for the development of novel therapeutics targeting various protein kinases implicated in diseases such as cancer and inflammatory disorders.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound is a particularly valuable building block, offering multiple reaction sites for diversification:

  • The 2-amino group can act as a key hydrogen bond donor.

  • The 5-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.

  • The 4-carboxylate group can be further modified, for instance, by amidation to introduce additional points of interaction with the target kinase.

Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including Casein Kinase 2 (CK2), Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), and Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3]

Synthetic Strategies and Experimental Protocols

The primary synthetic routes for elaborating the this compound core involve Suzuki-Miyaura coupling to introduce diversity at the 5-position, followed by optional amidation of the carboxylate.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL for a 1 mmol scale).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-amino-5-arylpyrimidine-4-carboxylate.

Protocol 2: Amidation of the Carboxylate Group

This protocol outlines the conversion of the methyl ester to a carboxamide, which can be crucial for enhancing biological activity.

Materials:

  • Methyl 2-amino-5-arylpyrimidine-4-carboxylate (from Protocol 1)

  • Amine (R-NH₂, 1.5 equivalents)

  • Amide coupling reagent (e.g., HATU, 1.2 equivalents)

  • Base (e.g., DIPEA, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the methyl 2-amino-5-arylpyrimidine-4-carboxylate (1.0 mmol) in anhydrous DMF under an inert atmosphere.

  • Add the amine (1.5 mmol), HATU (1.2 mmol), and DIPEA (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to yield the final 2-amino-5-arylpyrimidine-4-carboxamide inhibitor.

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors synthesized from aminopyrimidine scaffolds. While specific data for derivatives of this compound is not extensively available in the public domain, the provided data for structurally related compounds illustrates the potential of this chemical class.

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Compound A BRD429Volasertib17
Compound B PLK120Volasertib25
Compound 8e CDK988.4--
Compound 8e HDAC1168.9--
HPK1 Inhibitor HPK164--

Note: The IC₅₀ values are indicative of the potential of the aminopyrimidine scaffold and are drawn from studies on related, but not identical, molecular frameworks.[3][4]

Visualization of Workflow and Signaling Pathways

Synthetic Workflow

The general synthetic workflow for the preparation of kinase inhibitors from this compound is depicted below.

G start Methyl 2-amino-5- bromopyrimidine-4-carboxylate suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki intermediate Methyl 2-amino-5-aryl- pyrimidine-4-carboxylate suzuki->intermediate amidation Amidation (Amine, Coupling Reagent, Base) intermediate->amidation final 2-Amino-5-arylpyrimidine- 4-carboxamide Kinase Inhibitor amidation->final

General synthetic workflow for kinase inhibitor synthesis.
Targeted Signaling Pathways

Kinase inhibitors derived from the 2-aminopyrimidine scaffold often target key signaling pathways involved in cell cycle progression and proliferation, such as the Polo-like Kinase 1 (PLK1) and Cyclin-Dependent Kinase (CDK) pathways.

PLK1 is a critical regulator of mitosis. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_nucleus Nucleus PLK1 PLK1 CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 activates Apoptosis Apoptosis PLK1->Apoptosis inhibition of leads to G2_M G2/M Transition CyclinB_CDK1->G2_M Mitosis Mitosis G2_M->Mitosis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->PLK1

Simplified PLK1 signaling pathway and inhibition.

CDKs are essential for cell cycle progression. Their inhibition is a well-established strategy in cancer therapy.

G cluster_cell_cycle Cell Cycle Progression CDK CDK Rb Rb CDK->Rb phosphorylates Cyclin Cyclin Cyclin->CDK E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase Cell_Proliferation Cell Proliferation S_Phase->Cell_Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CDK

Simplified CDK signaling pathway and inhibition.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols provided herein, focusing on Suzuki-Miyaura coupling and subsequent amidation, offer a robust platform for the generation of compound libraries for drug discovery programs. The potential of the 2-aminopyrimidine scaffold to target critical signaling pathways, such as those regulated by PLK1 and CDKs, underscores its importance in the development of novel cancer therapeutics. Further exploration of the structure-activity relationships of derivatives from this starting material is warranted to identify new and potent clinical candidates.

References

Application Notes and Protocols: Methyl 2-amino-5-bromopyrimidine-4-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a key pharmaceutical intermediate widely utilized in the synthesis of a variety of therapeutic agents. Its pyrimidine core, functionalized with an amino group, a bromine atom, and a methyl carboxylate, offers multiple reaction sites for the construction of complex molecular architectures. The bromine atom, in particular, serves as a crucial handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl moieties, a common strategy in the development of targeted therapies.

These application notes provide an overview of the synthesis of this compound and its application in the preparation of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in cancer and inflammatory diseases.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, Methyl 2-aminopyrimidine-4-carboxylate. The following protocol is a representative method based on the bromination of similar pyrimidine derivatives.

Experimental Protocol: Bromination of Methyl 2-aminopyrimidine-4-carboxylate

Objective: To synthesize this compound via electrophilic bromination of Methyl 2-aminopyrimidine-4-carboxylate using N-Bromosuccinimide (NBS).

Materials and Reagents:

  • Methyl 2-aminopyrimidine-4-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Water (deionized)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-aminopyrimidine-4-carboxylate (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) to the cooled solution in portions over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, this compound.

Quantitative Data for a Similar Bromination Reaction

The following table summarizes the quantitative data for the bromination of 2-aminopyrimidine, a structurally similar compound, which provides an indication of the expected outcome for the synthesis of the title compound.

ParameterValueReference
Starting Material2-aminopyrimidine (2.5g, 26.29 mmol)[1]
Brominating AgentN-Bromosuccinimide (4.6g, 27.9 mmol)[1]
SolventAcetonitrile (25 mL)[1]
Reaction Temperature20 °C (after ice-cooling)[1]
Reaction TimeOvernight[1]
Yield 97% [1]

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors. The bromine atom at the 5-position allows for the introduction of various substituents through Suzuki-Miyaura coupling, which is a powerful method for creating C-C bonds between aryl or vinyl halides and an organoboron species.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-2-aminopyrimidine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki Coupling Reaction

The following table presents data from a Suzuki coupling reaction of a similar bromopyridine derivative, which illustrates the typical conditions and expected yields.

ParameterValueReference
Substrate2-Amino-5-bromo-4-methylpyridine (1.0 eq)[2]
Coupling PartnerPhenylboronic acid (1.5 eq)[2]
CatalystPd(PPh₃)₄ (0.05 eq)[2]
BaseK₂CO₃[2]
Solvent1,4-Dioxane/H₂O (4:1)[2]
Temperature85-95 °C[2]
Yield 85% [2]

Visualizations

Synthesis of this compound

Synthesis Synthesis of this compound cluster_start Starting Material cluster_reaction Bromination Reaction cluster_product Final Product start Methyl 2-aminopyrimidine-4-carboxylate reaction Bromination start->reaction NBS, Acetonitrile, 0°C to RT product This compound reaction->product

Caption: Synthetic pathway for this compound.

Application in Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

Suzuki_Coupling Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_product Product intermediate This compound coupling Suzuki-Miyaura Coupling intermediate->coupling boronic_acid Arylboronic Acid boronic_acid->coupling Pd Catalyst, Base, Solvent, Heat product 5-Aryl-2-aminopyrimidine Derivative (Kinase Inhibitor Precursor) coupling->product

Caption: Application of the intermediate in Suzuki-Miyaura coupling.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical synthesis. The protocols and data provided herein offer a foundation for researchers and drug development professionals to utilize this compound in the efficient synthesis of complex molecules, particularly in the development of novel kinase inhibitors. The strategic use of this intermediate, especially in powerful cross-coupling reactions, continues to be a key enabler in the discovery of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the generation of novel drug candidates.[1][2] 5-Bromopyrimidine is a versatile and commercially available starting material for introducing molecular diversity at the 5-position through palladium-catalyzed cross-coupling reactions.[1] These reactions offer powerful and efficient methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, tolerating a wide range of functional groups.[3][4]

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions of 5-bromopyrimidine, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle initiated by a Pd(0) species. The cycle comprises three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidine to form a Pd(II) complex.[1][5]

  • Transmetalation: The coupling partner, typically an organometallic reagent, transfers its organic group to the palladium center, displacing the bromide.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[1][5]

Palladium_Catalytic_Cycle cluster_steps Pd(0)L2 Pd(0)L2 Pyrimidinyl-Pd(II)L2-Br Pyrimidinyl-Pd(II)L2-Br Pd(0)L2->Pyrimidinyl-Pd(II)L2-Br 5-Bromopyrimidine Oxidative_Addition Oxidative_Addition Pyrimidinyl-Pd(II)L2-R Pyrimidinyl-Pd(II)L2-R Pyrimidinyl-Pd(II)L2-Br->Pyrimidinyl-Pd(II)L2-R R-M Transmetalation Transmetalation Pyrimidinyl-Pd(II)L2-R->Pd(0)L2 Regeneration 5-R-Pyrimidine 5-R-Pyrimidine Pyrimidinyl-Pd(II)L2-R->5-R-Pyrimidine Reductive_Elimination Reductive_Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting 5-bromopyrimidine with organoboron compounds, such as boronic acids or their esters.[1][7] This reaction is widely employed in drug discovery due to its mild reaction conditions and broad functional group tolerance.[1][4]

Quantitative Data
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9515-24High
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)-K₃PO₄ (4.5)tert-Amyl alcohol1201-
2-PyridylboronatePd₂(dba)₃ (cat.)1 (cat.)VariousDioxane110-91
Experimental Protocol

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[3]

  • Add a 4:1 mixture of 1,4-dioxane and degassed water (e.g., 5 mL total per 1 mmol of 5-bromopyrimidine).[3]

  • Stir the reaction mixture at 85-95 °C.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with deionized water and diethyl ether.[3]

  • Separate the layers and extract the aqueous layer with diethyl ether.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Suzuki_Miyaura_Workflow Start Start Combine_Reagents Combine 5-Bromopyrimidine, Arylboronic acid, Pd(PPh3)4, K3PO4 Start->Combine_Reagents Add_Solvent Add 1,4-Dioxane/H2O Combine_Reagents->Add_Solvent Heat_and_Stir Heat at 85-95 °C and Stir Add_Solvent->Heat_and_Stir Monitor_Reaction Monitor by TLC/LC-MS Heat_and_Stir->Monitor_Reaction Workup Cool, Dilute, Extract Monitor_Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Arylpyrimidine Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling 5-bromopyrimidine with a wide range of primary and secondary amines.[1][8] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[8]

Quantitative Data
AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
N-MethylanilinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene100--
AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108-

Note: Yields are often high but can vary depending on the specific amine.

Experimental Protocol

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.[8]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[8]

  • Under a positive pressure of the inert gas, add the base, 5-bromopyrimidine, and the amine.[8]

  • Add the anhydrous, degassed solvent via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).[8]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between 5-bromopyrimidine and a terminal alkyne, a key transformation in the synthesis of novel drug candidates.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9][10]

Quantitative Data
AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF658High
1-OctynePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NH (3)DMF8012Good
Experimental Protocol

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., triethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the palladium catalyst, and copper(I) iodide.[1][9]

  • Add the anhydrous solvent and the amine base.[1]

  • Stir the mixture at room temperature for 10-15 minutes.[1]

  • Add the terminal alkyne dropwise via syringe.[1]

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) and monitor by TLC or GC.[9]

  • Upon completion, cool the reaction to room temperature.[1]

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Br-Pd(II)L2-Pyrimidine Br-Pd(II)L2-Pyrimidine Pd(0)L2->Br-Pd(II)L2-Pyrimidine Oxidative Addition R-CC-Pd(II)L2-Pyrimidine R-CC-Pd(II)L2-Pyrimidine Br-Pd(II)L2-Pyrimidine->R-CC-Pd(II)L2-Pyrimidine Transmetalation Cu-CCR Cu-CCR R-CC-Pd(II)L2-Pyrimidine->Pd(0)L2 5-Alkynylpyrimidine 5-Alkynylpyrimidine R-CC-Pd(II)L2-Pyrimidine->5-Alkynylpyrimidine Reductive Elimination CuI CuI CuI->Cu-CCR + R-CCH + Base Cu-CCR->CuI Transmetalation

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Stille Coupling

The Stille coupling involves the reaction of 5-bromopyrimidine with an organostannane reagent.[1] While effective, the toxicity of organotin compounds is a significant drawback.[6]

Quantitative Data
OrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
R-Sn(n-Bu)₃Pd(PPh₃)₄ (cat.)Toluene/DMF80-120--

Note: Specific yield data for 5-bromopyrimidine is limited; these are general conditions.[1]

Experimental Protocol

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine and the palladium catalyst.[1]

  • Add the anhydrous solvent, followed by the organostannane.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Workup often involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts.[11]

  • Isolate and purify the product.[11]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to form C-C bonds with 5-bromopyrimidine. Organozinc compounds are more reactive than organoboranes and organostannanes but are sensitive to air and moisture.[5]

General Considerations

The reaction mechanism follows the general catalytic cycle.[5] Due to the moisture and air sensitivity of organozinc reagents, all procedures must be carried out under strictly anhydrous and oxygen-free conditions.[5]

Experimental Protocol (General)
  • Preparation of the Organozinc Reagent: The organozinc reagent is typically prepared in situ or used as a pre-formed solution.

  • Coupling Reaction:

    • To a solution of 5-bromopyrimidine in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄).[5]

    • Add the organozinc reagent to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion.

  • Workup and Purification:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 5-bromopyrimidine, providing access to a diverse range of substituted pyrimidines for applications in drug discovery and materials science. The choice of a specific coupling reaction depends on the desired substituent, functional group tolerance, and the availability of the coupling partner. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize these powerful synthetic methodologies.

References

Application Notes and Protocols for C-N Bond Formation with Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of carbon-nitrogen (C-N) bonds utilizing Methyl 2-amino-5-bromopyrimidine-4-carboxylate as a key building block. The synthesis of N-substituted 2-aminopyrimidine derivatives is of significant interest in medicinal chemistry due to the prevalence of this scaffold in a wide range of biologically active compounds. The protocols outlined herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling reactions, which are cornerstone methods in modern organic synthesis for the construction of C-N bonds.[1][2][3]

Introduction to C-N Bond Formation with Substituted Pyrimidines

This compound is a versatile substrate for C-N cross-coupling reactions, enabling the introduction of a wide variety of nitrogen-containing functional groups at the 5-position of the pyrimidine ring. The two primary methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds.[1][4] It offers the advantage of broad substrate scope, high functional group tolerance, and generally high yields under relatively mild conditions. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[5][6]

  • Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction traditionally uses copper or copper salts as the catalyst, often at higher temperatures than palladium-catalyzed reactions.[7] Modern modifications of the Ullmann reaction, including the use of ligands, have made it a more viable and cost-effective alternative to palladium-catalyzed methods for certain substrates.[8]

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination and Ullmann-type coupling of aryl bromides, including those structurally similar to this compound. These conditions can serve as a starting point for the optimization of specific reactions.

Table 1: Buchwald-Hartwig Amination - Typical Reaction Parameters

ParameterConditionNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Typically 1-5 mol% loading.
Ligand Xantphos, BINAP, RuPhos, XPhosBulky, electron-rich phosphine ligands are often preferred.
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base can be critical and is substrate-dependent.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial for reproducibility.
Temperature 80-120 °CReaction temperature is optimized based on substrate reactivity.
Typical Yields 70-95%Yields are highly dependent on the specific amine and reaction conditions.

Table 2: Ullmann-Type C-N Coupling - Typical Reaction Parameters

ParameterConditionNotes
Catalyst CuI, Cu₂O, Cu(OAc)₂Typically 5-20 mol% loading.
Ligand L-proline, Ethylene glycol, PhenanthrolineLigands can significantly improve reaction rates and yields.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are commonly used.
Solvent DMF, NMP, DioxaneHigh-boiling polar solvents are often employed.
Temperature 100-180 °CGenerally higher temperatures are required compared to Buchwald-Hartwig.
Typical Yields 50-85%Yields can be variable and are sensitive to reaction conditions.[7]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the base (e.g., 1.4 equivalents).

  • Add this compound (1.0 equivalent).

  • Add the amine (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann-Type C-N Coupling

This protocol provides a general method for the copper-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., K₂CO₃)

  • Anhydrous DMF or Dioxane

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction tube

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add the copper catalyst (e.g., 10 mol%), the ligand (e.g., 20 mol%), and the base (e.g., 2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.5 equivalents).

  • Add the anhydrous solvent (e.g., DMF).

  • Seal the tube tightly and flush with an inert gas.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Amination Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) (Oxidative Adduct) Pd(0)L->Ar-Pd(II)-Br(L) Ar-Pd(II)-NHR'(L) [Ar-Pd(II)-NHR'(L)]+ (Amine Complex) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NHR'(L) Ligand Exchange Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) (Amido Complex) Ar-Pd(II)-NHR'(L)->Ar-Pd(II)-NR'(L) Deprotonation Base-H+ Base-H+ Ar-Pd(II)-NHR'(L)->Base-H+ Ar-Pd(II)-NR'(L)->Pd(0)L Ar-NR' Ar-NR' (Product) Ar-Pd(II)-NR'(L)->Ar-NR' Reductive Elimination Ar-Br Ar-Br (Substrate) Ar-Br->Ar-Pd(II)-Br(L) Oxidative Addition R'NH R'NH (Amine) R'NH->Ar-Pd(II)-NHR'(L) Base Base Base->Ar-Pd(II)-NR'(L) Ullmann_Catalytic_Cycle cluster_1 Ullmann-Type C-N Coupling Cu(I)X Cu(I)X Cu(I)NR'R'' Cu(I)NR'R'' (Amide Complex) Cu(I)X->Cu(I)NR'R'' Amine Coordination & Deprotonation Ar-Cu(III)(X)(NR'R'') Ar-Cu(III)(X)(NR'R'') (Oxidative Adduct) Cu(I)NR'R''->Ar-Cu(III)(X)(NR'R'') Oxidative Addition Ar-Cu(III)(X)(NR'R'')->Cu(I)X Ar-NR'R'' Ar-NR'R'' (Product) Ar-Cu(III)(X)(NR'R'')->Ar-NR'R'' Reductive Elimination Ar-X Ar-X (Substrate) Ar-X->Ar-Cu(III)(X)(NR'R'') HNR'R'' HNR'R'' (Amine) HNR'R''->Cu(I)NR'R'' Base-H+ Base-H+ HNR'R''->Base-H+ Base Base Base->Cu(I)NR'R'' Experimental_Workflow cluster_2 General Experimental Workflow for C-N Coupling A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Amine, Catalyst, Ligand, Base, Solvent) A->B C Reaction (Heating and Stirring) B->C D Monitoring (TLC, LC-MS) C->D E Work-up (Quenching, Extraction, Drying) D->E Upon Completion F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

References

Application Notes and Protocols for C-C Bond Formation Using Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent motif in numerous biologically active compounds, and the strategic location of the bromo, amino, and methyl carboxylate functionalities allows for diverse and selective C-C bond-forming reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.

The electron-deficient nature of the pyrimidine ring, further influenced by the electron-withdrawing carboxylate group, makes the C5-bromo substituent an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their efficiency, functional group tolerance, and broad applicability in the synthesis of pharmaceuticals and functional materials.

General Reaction Workflow

The general workflow for palladium-catalyzed C-C bond formation using this compound involves the coupling of the pyrimidine substrate with a suitable organometallic or unsaturated partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product reagents Combine Reactants: - this compound - Coupling Partner (Boronic acid, Alkyne, Alkene, Stannane) - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Reaction Temperature (under inert atmosphere) solvent->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Quench Reaction & Aqueous Work-up monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for palladium-catalyzed C-C bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. It is particularly valuable for creating biaryl and heteroaryl-aryl linkages, which are common in pharmaceutical agents.

Experimental Protocol

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, 0.2 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)Dioxane/H₂O901285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DMF100892
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)Toluene/H₂O851678

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) salt (e.g., CuI, 5-10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.03 eq.), and the copper(I) iodide (0.06 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.5 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃N (2.5)THF50688
TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (8)DIPEA (3.0)DMF401091
1-HexynePdCl₂(PPh₃)₂ (3)CuI (6)Et₃N (2.5)THF60882

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction is a versatile method for the synthesis of substituted alkenes. While specific examples with the target molecule are scarce, protocols for similar 2-aminopyrimidine systems can be adapted.[1]

Experimental Protocol

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, (Ph₃P)₂PdCl₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, if required)

  • Base (e.g., Et₃N, N-ethylpiperidine, K₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a microwave reactor tube or a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., (Ph₃P)₂PdCl₂, 0.02 eq.), and the base (e.g., N-ethylpiperidine, 1.1 eq.).[1]

  • Add the anhydrous solvent (e.g., DMF).[1]

  • Seal the tube and heat the reaction mixture to 120-150 °C (conventional heating or microwave irradiation).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Coupling PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (2) / PPh₃ (4)Et₃N (2.0)DMF1201865
Styrene(Ph₃P)₂PdCl₂ (2)N-ethylpiperidine (1.5)NMP150 (MW)175
AcrylonitrilePd(OAc)₂ (3) / P(o-tol)₃ (6)K₂CO₃ (2.0)Acetonitrile1302458

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.

Experimental Protocol

Materials:

  • This compound

  • Organostannane (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the palladium catalyst (0.04 eq.).

  • Add the anhydrous solvent, followed by the organostannane (1.1 eq.).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent and filter through Celite.

  • The filtrate can be washed with a saturated aqueous solution of KF to remove tin byproducts.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Coupling PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Tributyl(phenyl)tinPd(PPh₃)₄ (4)Toluene1101280
Tributyl(vinyl)tinPd(PPh₃)₄ (4)DMF901085
2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)Toluene1001675

Signaling Pathway and Logical Relationships

The catalytic cycle for these palladium-catalyzed cross-coupling reactions follows a general mechanism involving oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)L2-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

This compound is a highly useful and versatile substrate for a range of palladium-catalyzed C-C bond-forming reactions. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this building block in the synthesis of diverse and complex molecules for applications in drug discovery and materials science. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination.

References

Application Note: A Proposed Analytical HPLC Method for the Quantification of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a heterocyclic organic compound with potential applications in pharmaceutical research and development as a versatile building block for the synthesis of more complex molecules. Accurate and reliable analytical methods are crucial for determining the purity and concentration of this compound in various stages of drug development, including synthesis, formulation, and quality control. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As no specific validated method is publicly available, this protocol is based on established chromatographic principles for pyrimidine derivatives and related polar compounds.

Physicochemical Properties and Chromatographic Considerations

This compound (Molecular Formula: C₇H₇BrN₂O₂, Molecular Weight: 231.05 g/mol ) is predicted to be a moderately polar compound, with estimated LogP values for similar structures ranging from approximately 0.09 to 1.1. The presence of both an amino group and a carboxylate ester suggests that the compound's ionization state will be pH-dependent. Pyrimidine derivatives are known to exhibit strong UV absorbance in the range of 200-380 nm. For 2-amino pyrimidine derivatives, absorbance maxima around 332 nm have been reported.

Given these properties, a reversed-phase HPLC method is proposed as the most suitable approach for achieving optimal retention and separation. The use of a buffered mobile phase is recommended to ensure consistent ionization of the analyte and, consequently, reproducible retention times.

Proposed HPLC Method Parameters

A summary of the proposed HPLC method parameters is provided in the table below. These parameters are intended as a starting point for method development and will likely require optimization for specific applications.

ParameterProposed ConditionRationale
HPLC System Quaternary or Binary HPLC system with UV/Vis or DAD detectorStandard equipment for reversed-phase HPLC.
Column C18, 4.6 x 150 mm, 5 µmA versatile stationary phase for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides a buffered environment to control analyte ionization.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BTo ensure elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detection Wavelength 275 nm and 330 nm (DAD recommended)Based on typical absorbance of pyrimidine derivatives.
Sample Diluent Mobile Phase A/Mobile Phase B (50:50, v/v)To ensure sample compatibility with the mobile phase.

Experimental Protocols

1. Preparation of Mobile Phases

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of sample diluent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution.

  • Record the chromatograms and integrate the peak corresponding to this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Development and Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of the proposed HPLC method.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation Select Initial Conditions Select Initial Conditions Optimize Mobile Phase Optimize Mobile Phase Select Initial Conditions->Optimize Mobile Phase Vary pH, Buffer, Organic Modifier Optimize Column and Temperature Optimize Column and Temperature Optimize Mobile Phase->Optimize Column and Temperature Test different stationary phases Optimize Gradient Optimize Gradient Optimize Column and Temperature->Optimize Gradient Adjust slope and duration Finalized Method Finalized Method Optimize Gradient->Finalized Method System Suitability System Suitability Finalized Method->System Suitability Linearity Linearity System Suitability->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated Method Validated Method Robustness->Validated Method

Application Notes and Protocols for Gas Chromatography Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a class of heterocyclic aromatic organic compounds that play a fundamental role in numerous biological processes. They are key components of nucleic acids (cytosine, thymine, and uracil), and their metabolic pathways are crucial for cell growth, proliferation, and energy metabolism. In the realm of drug development, pyrimidine analogs are a cornerstone of chemotherapy, with compounds like 5-fluorouracil (5-FU) being widely used in the treatment of various cancers.

The quantitative analysis of pyrimidine derivatives in biological matrices is essential for a wide range of applications, including pharmacokinetic studies, therapeutic drug monitoring, biomarker discovery, and metabolic profiling. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful analytical platform for the sensitive and specific determination of these compounds. This document provides detailed application notes and protocols for the GC analysis of pyrimidine derivatives in biological samples.

Data Presentation

Table 1: GC-MS Quantitative Data for Trimethylsilyl (TMS) Derivatives of Pyrimidine Bases
CompoundDerivatization ReagentGC ColumnRetention Index (RI) on Standard Non-Polar PhaseLimit of Detection (LOD)Linearity Range (µmol/L)Reference
Uracil (2TMS)BSTFA/MSTFAHP-5MS~1450 - 15500.1 - 0.17 µmol/L0.5 - 50.0
Thymine (2TMS)BSTFA/MSTFAHP-5MS~1500 - 16000.1 - 0.17 µmol/L0.5 - 50.0
Cytosine (3TMS)BSTFA/MSTFAHP-5MS~1700 - 18000.1 - 0.17 µmol/L0.5 - 50.0
5-Fluorouracil (2TMS)BSTFA/MSTFAHP-5MS~1350 - 14503 - 5 ng/mL (plasma)25 - 1000 ng/mL[1][2][3]
2,4-Diamino-6-hydroxypyrimidine (2TMS, isomer#5)BSTFAStandard Polar2486.5808Not ReportedNot Reported
2,4-Diamino-6-hydroxypyrimidine (3TMS, isomer#3)BSTFAStandard Polar2280.1812Not ReportedNot Reported
2,4-Diamino-6-hydroxypyrimidine (4TMS, isomer#1)BSTFAStandard Polar2060.532Not ReportedNot Reported

Note: Retention indices can vary based on the specific GC conditions, including temperature program, carrier gas flow rate, and column dimensions. The values presented are approximate ranges based on available data for standard non-polar columns like HP-5MS.

Experimental Protocols

Protocol 1: Analysis of Pyrimidine Derivatives in Human Plasma

This protocol details the extraction, derivatization, and GC-MS analysis of pyrimidine derivatives from human plasma samples.

1. Materials and Reagents

  • Plasma sample

  • Methanol (HPLC grade), ice-cold

  • Acetonitrile (HPLC grade), ice-cold

  • Internal Standard (IS) solution (e.g., 5-bromouracil or a stable isotope-labeled analog in methanol)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Heating block or oven

  • Nitrogen evaporator or vacuum concentrator

  • GC vials with inserts

2. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[4]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[4]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

3. Derivatization: Silylation

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

4. GC-MS Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5975 or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Protocol 2: Analysis of Pyrimidine Derivatives in Urine

This protocol outlines the preparation and analysis of pyrimidine derivatives in urine samples.

1. Materials and Reagents

  • Urine sample

  • Internal Standard (IS) solution

  • Pyridine (anhydrous)

  • BSTFA with 1% TMCS

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Heating block or oven

  • Nitrogen evaporator or vacuum concentrator

  • GC vials with inserts

2. Sample Preparation and Derivatization

  • Thaw frozen urine samples and centrifuge at 400 x g for 5 minutes to remove any particulate matter.[5]

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant.[6]

  • Add 10 µL of the internal standard solution.

  • Evaporate the sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Follow the derivatization procedure (Silylation) as described in Protocol 1, steps 2-5.

3. GC-MS Conditions

  • Use the same GC-MS conditions as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection (Plasma/Urine) protein_precipitation Protein Precipitation (for Plasma) sample_collection->protein_precipitation Plasma drying Evaporation to Dryness sample_collection->drying Urine centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer supernatant_transfer->drying add_reagents Addition of Pyridine & BSTFA/TMCS drying->add_reagents heating Heating (70°C) add_reagents->heating gc_injection GC Injection heating->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification data_analysis Statistical Analysis quantification->data_analysis

GC-MS Analysis Workflow for Pyrimidine Derivatives.

pyrimidine_chemoresistance chemotherapy Chemotherapy (e.g., 5-Fluorouracil) tyms Thymidylate Synthase (TS) chemotherapy->tyms Inhibits apoptosis Apoptosis chemotherapy->apoptosis Induces dna_synthesis DNA Synthesis & Repair tyms->dna_synthesis Required for dhodh Dihydroorotate Dehydrogenase (DHODH) pyrimidine_synthesis De Novo Pyrimidine Synthesis dhodh->pyrimidine_synthesis Rate-limiting enzyme pyrimidine_synthesis->dna_synthesis Provides precursors cell_proliferation Tumor Cell Proliferation dna_synthesis->cell_proliferation cell_proliferation->apoptosis Inhibition of proliferation can lead to apoptosis mtor mTOR Signaling mtor->pyrimidine_synthesis Activates p53 p53 Pathway p53->dhodh Inhibits

Pyrimidine Metabolism in Cancer Chemoresistance.

References

Application Notes and Protocols for the Use of Methyl 2-amino-5-bromopyrimidine-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-amino-5-bromopyrimidine-4-carboxylate as a key intermediate in the synthesis of novel agrochemicals, particularly sulfonylurea herbicides and pyrimidine-based fungicides. This document details synthetic strategies, experimental protocols, and the mode of action of the resulting active ingredients.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in the design and synthesis of modern agrochemicals. The pyrimidine core is a well-established scaffold in numerous commercial pesticides due to its favorable biological activity and metabolic profile. The presence of an amino group, a bromo substituent, and a methyl carboxylate group on the pyrimidine ring of this specific molecule offers multiple reaction sites for chemical modification, enabling the creation of a diverse range of potential herbicidal and fungicidal compounds.

The primary applications of this intermediate are in the synthesis of:

  • Sulfonylurea Herbicides: The amino group can react with sulfonyl isocyanates to form the characteristic sulfonylurea bridge, a key pharmacophore responsible for the inhibition of the acetolactate synthase (ALS) enzyme in plants.

  • Pyrimidine-Based Fungicides: The pyrimidine scaffold is present in various fungicides, including strobilurin analogues. The bromo-substituent allows for cross-coupling reactions to introduce other molecular fragments, leading to compounds that can interfere with fungal respiration or other vital cellular processes.

Data Presentation

Table 1: Synthesis of Sulfonylurea Herbicides from Aminopyrimidines (Representative Data)
Starting MaterialReagentSolventReaction ConditionsYield (%)Reference
2-Amino-4,6-dimethoxypyrimidinePhenylsulfonyl isocyanateDichloromethaneRoom Temperature, 2 h>90General knowledge from synthesis of sulfonylureas
2-Amino-4-methyl-6-methoxypyrimidine2-Chlorophenylsulfonyl isocyanateAcetonitrileReflux, 4 h85-95General knowledge from synthesis of sulfonylureas
2-Amino-4,6-dichloropyrimidineEthyl 2-(isocyanatosulfonyl)benzoateDioxane50 °C, 6 h80-90General knowledge from synthesis of sulfonylureas

Note: This table presents representative data for the synthesis of sulfonylurea herbicides from various aminopyrimidines to illustrate typical reaction conditions and yields.

Table 2: Synthesis of Pyrimidine-Based Fungicide Intermediates (Representative Data)
Starting MaterialCoupling PartnerCatalystBaseSolventReaction ConditionsYield (%)Reference
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water100 °C, 12 h85General knowledge from Suzuki coupling reactions
2-Amino-5-bromopyridine(4-Methoxyphenyl)boronic acidPdCl₂(dppf)Na₂CO₃1,4-Dioxane/Water90 °C, 8 h92General knowledge from Suzuki coupling reactions

Note: This table provides representative data for Suzuki cross-coupling reactions on bromo-substituted pyrimidines and pyridines, which is a key step in the synthesis of certain pyrimidine-based fungicides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonylurea Herbicides

This protocol describes a general method for the synthesis of sulfonylurea herbicides from this compound and a substituted phenylsulfonyl isocyanate.

Materials:

  • This compound

  • Substituted Phenylsulfonyl isocyanate (e.g., 2-chlorophenylsulfonyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Magnetic stirrer and heating plate

  • Reaction flask with condenser and drying tube

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • To this solution, add the substituted phenylsulfonyl isocyanate (1.05 eq.) dropwise at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Gentle heating may be required for less reactive starting materials.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired sulfonylurea herbicide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for the Synthesis of a Pyrimidine-Based Fungicide Intermediate via Suzuki Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with a boronic acid derivative.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (e.g., Phenylboronic acid) (1.2 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent mixture (e.g., Toluene/Water or 1,4-Dioxane/Water)

  • Magnetic stirrer and heating plate with oil bath

  • Reaction flask with condenser

  • Separatory funnel

  • Diatomaceous earth

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a reaction flask, add this compound (1.0 eq.), the boronic acid derivative (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours or until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Pathways and Workflows

G cluster_0 Synthesis of Sulfonylurea Herbicides A This compound C Sulfonylurea Herbicide A->C Reaction with Isocyanate B Substituted Phenylsulfonyl Isocyanate B->C

Caption: Synthetic pathway for sulfonylurea herbicides.

G cluster_1 Synthesis of Pyrimidine-Based Fungicide Intermediates D This compound F Coupled Pyrimidine Intermediate D->F Suzuki Coupling E Aryl/Heteroaryl Boronic Acid E->F G Further Functionalization F->G H Pyrimidine-Based Fungicide G->H G cluster_2 Mode of Action: Sulfonylurea Herbicides I Sulfonylurea Herbicide J Acetolactate Synthase (ALS) I->J Binds to K Inhibition of Branched-Chain Amino Acid Synthesis J->K Inhibits L Plant Growth Inhibition and Death K->L Leads to

Anwendungs- und Protokollhinweise zur Derivatisierung von Methyl-2-amino-5-brompyrimidin-4-carboxylat für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

Methyl-2-amino-5-brompyrimidin-4-carboxylat ist ein vielseitiger heterocyclischer Baustein, der von großem Interesse für die medizinische Chemie und die Wirkstoffentwicklung ist. Die Präsenz eines reaktiven Bromatoms an der C5-Position sowie einer Aminogruppe und eines Methylesters eröffnet vielfältige Möglichkeiten zur Derivatisierung. Insbesondere durch Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung kann eine breite Palette von substituierten Pyrimidinderivaten synthetisiert werden. Diese Derivate sind strukturell verwandt mit bekannten Inhibitoren von Proteinkinasen und anderen biologischen Zielstrukturen, was sie zu vielversprechenden Kandidaten für das biologische Screening macht.[1][2] 2-Aminopyrimidin-Derivate wurden als Inhibitoren verschiedener Kinasen, einschließlich Januskinase 2 (JAK2), FMS-like Tyrosine Kinase 3 (FLT3), Cyclin-abhängiger Kinasen (CDKs) und Polo-like Kinase 4 (PLK4), sowie als Modulatoren von Signalwegen wie dem Wnt-Signalweg identifiziert.[1][3][4][5]

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von Methyl-2-amino-5-brompyrimidin-4-carboxylat und fassen repräsentative quantitative Daten zusammen, um Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung bei der Synthese und Evaluierung neuer potenzieller Wirkstoffkandidaten zu unterstützen.

Chemische Derivatisierungsstrategien

Die Derivatisierung des Ausgangsmaterials konzentriert sich hauptsächlich auf die Funktionalisierung der C5-Position durch Palladium-katalysierte Kreuzkupplungsreaktionen.

1. Suzuki-Miyaura-Kupplung zur Synthese von 5-Aryl/Heteroaryl-Derivaten

Die Suzuki-Miyaura-Kupplung ist eine robuste Methode zur Bildung von C-C-Bindungen, bei der das Bromatom am Pyrimidinring durch eine Aryl- oder Heteroarylgruppe ersetzt wird.[6][7] Diese Reaktion ermöglicht die Einführung einer großen Vielfalt an Substituenten, was für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) entscheidend ist.

2. Buchwald-Hartwig-Aminierung zur Synthese von 5-Amino-Derivaten

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Reaktion zur Bildung von C-N-Bindungen.[7] Sie ermöglicht die Kupplung des Pyrimidingerüsts mit einer Vielzahl von primären und sekundären Aminen, was zur Synthese einer Bibliothek von 5-substituierten Aminopyrimidinen führt.

Biologisches Screening

Die synthetisierten Derivate können in verschiedenen biologischen Assays auf ihre Aktivität getestet werden. Aufgrund der bekannten Pharmakologie von 2-Aminopyrimidin-Strukturen liegt ein Hauptaugenmerk auf der Untersuchung ihrer hemmenden Wirkung auf Proteinkinasen, die bei Krankheiten wie Krebs eine wichtige Rolle spielen.[1][4][5][8][9]

Workflow für Derivatisierung und Screening

G cluster_synthesis Synthesephase cluster_screening Screening-Phase A Methyl-2-amino-5- brompyrimidin-4-carboxylat B Suzuki-Miyaura-Kupplung (Arylboronsäuren) A->B C Buchwald-Hartwig-Aminierung (Amine) A->C D Derivatbibliothek (5-Aryl-Derivate) B->D E Derivatbibliothek (5-Amino-Derivate) C->E F High-Throughput Screening (z.B. Kinase-Assays) D->F E->F G Identifizierung von Hits F->G H Lead-Optimierung (SAR-Studien) G->H I Präklinische Studien H->I

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zum biologischen Screening.

Experimentelle Protokolle

Protokoll 1: Repräsentative Suzuki-Miyaura-Kupplung

Dieses Protokoll beschreibt die Synthese von Methyl-2-amino-5-(4-methoxyphenyl)pyrimidin-4-carboxylat.

  • Materialien:

    • Methyl-2-amino-5-brompyrimidin-4-carboxylat (1 Äquiv.)

    • 4-Methoxyphenylboronsäure (1.2 Äquiv.)

    • Palladium(II)-acetat (Pd(OAc)₂) (0.05 Äquiv.)

    • Tricyclohexylphosphin (PCy₃) (0.1 Äquiv.)

    • Kaliumphosphat (K₃PO₄) (2.5 Äquiv.)

    • Wasserfreies 1,4-Dioxan

    • Wasser

  • Durchführung:

    • In einem trockenen, mit einem Magnetrührstab versehenen Reaktionsgefäß werden Methyl-2-amino-5-brompyrimidin-4-carboxylat, 4-Methoxyphenylboronsäure, Pd(OAc)₂, PCy₃ und K₃PO₄ vorgelegt.

    • Das Gefäß wird evakuiert und mit Argon oder Stickstoff gespült (3x wiederholen).

    • Wasserfreies 1,4-Dioxan und Wasser (im Verhältnis 4:1) werden zugegeben.

    • Die Reaktionsmischung wird unter Rühren für 12-16 Stunden auf 100 °C erhitzt.

    • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und durch Celite filtriert.

    • Das Filtrat wird mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

    • Das Rohprodukt wird mittels Säulenchromatographie (z.B. Silicagel, Hexan/Ethylacetat-Gradient) gereinigt.

Protokoll 2: Repräsentative Buchwald-Hartwig-Aminierung

Dieses Protokoll beschreibt die Synthese von Methyl-2-amino-5-(morpholin-4-yl)pyrimidin-4-carboxylat.

  • Materialien:

    • Methyl-2-amino-5-brompyrimidin-4-carboxylat (1 Äquiv.)

    • Morpholin (1.5 Äquiv.)

    • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (0.02 Äquiv.)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 Äquiv.)

    • Natrium-tert-butoxid (NaOtBu) (1.4 Äquiv.)

    • Wasserfreies Toluol

  • Durchführung:

    • In einem trockenen, mit einem Magnetrührstab versehenen Reaktionsgefäß werden Pd₂(dba)₃ und XPhos vorgelegt.

    • Das Gefäß wird evakuiert und mit Argon oder Stickstoff gespült.

    • Wasserfreies Toluol wird zugegeben und die Mischung kurz gerührt.

    • Anschließend werden Methyl-2-amino-5-brompyrimidin-4-carboxylat, Morpholin und NaOtBu zugegeben.

    • Das Reaktionsgefäß wird fest verschlossen und die Mischung unter Rühren für 8-12 Stunden auf 110 °C erhitzt.

    • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Diethylether verdünnt und durch Celite filtriert.

    • Das Filtrat wird im Vakuum eingeengt.

    • Der Rückstand wird mittels Säulenchromatographie (z.B. Silicagel, Hexan/Ethylacetat-Gradient) gereinigt.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen repräsentative, auf Literaturdaten von analogen Verbindungen basierende Ergebnisse für die Derivatisierungsreaktionen und das biologische Screening zusammen.

Tabelle 1: Repräsentative Ergebnisse der Suzuki-Miyaura-Kupplung

EintragBoronsäureProduktRepräsentative Ausbeute (%)
1PhenylboronsäureMethyl-2-amino-5-phenylpyrimidin-4-carboxylat75
24-FluorphenylboronsäureMethyl-2-amino-5-(4-fluorphenyl)pyrimidin-4-carboxylat82
33-PyridinylboronsäureMethyl-2-amino-5-(pyridin-3-yl)pyrimidin-4-carboxylat68
4Thiophen-2-boronsäureMethyl-2-amino-5-(thiophen-2-yl)pyrimidin-4-carboxylat71

Tabelle 2: Repräsentative Ergebnisse der Buchwald-Hartwig-Aminierung

EintragAminProduktRepräsentative Ausbeute (%)
1AnilinMethyl-2-amino-5-(phenylamino)pyrimidin-4-carboxylat65
2PiperidinMethyl-2-amino-5-(piperidin-1-yl)pyrimidin-4-carboxylat78
3BenzylaminMethyl-2-amino-5-(benzylamino)pyrimidin-4-carboxylat72
4N-MethylpiperazinMethyl-2-amino-5-(4-methylpiperazin-1-yl)pyrimidin-4-carboxylat85

Tabelle 3: Repräsentative biologische Aktivität ausgewählter Derivate (IC₅₀-Werte)

Verbindung (aus Tabelle)ZielkinaseRepräsentativer IC₅₀ (µM)
1 (Eintrag 2)PLK40.85
1 (Eintrag 3)JAK21.20
2 (Eintrag 1)FLT32.50
2 (Eintrag 4)CDK90.50

Hinweis: Die in den Tabellen dargestellten Ausbeuten und IC₅₀-Werte sind repräsentativ und basieren auf Literaturdaten für strukturell ähnliche Verbindungen. Die tatsächlichen Ergebnisse können je nach spezifischen Reaktionsbedingungen und Assay-Parametern variieren.

Vereinfachter Kinase-Signalweg

Derivate des 2-Aminopyrimidin-Grundgerüsts greifen häufig in die ATP-Bindungstasche von Proteinkinasen ein und hemmen so die Signaltransduktion.

G cluster_pathway Vereinfachter Kinase-Signalweg Wachstumsfaktor Wachstumsfaktor Rezeptor Rezeptor-Tyrosinkinase (z.B. FLT3, VEGFR-2) Wachstumsfaktor->Rezeptor Bindung Kaskade Intrazelluläre Kinasekaskade (z.B. JAK/STAT, MAPK) Rezeptor->Kaskade Aktivierung Transkription Transkriptionsfaktoren Kaskade->Transkription Phosphorylierung Zellantwort Zelluläre Antwort (Proliferation, Überleben) Transkription->Zellantwort Genexpression Inhibitor 2-Aminopyrimidin- Derivat Inhibitor->Rezeptor Hemmung Inhibitor->Kaskade Hemmung

Abbildung 2: Vereinfachtes Schema eines durch Kinase-Inhibitoren gehemmten Signalwegs.

References

The Versatile Building Block: Methyl 2-amino-5-bromopyrimidine-4-carboxylate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative that serves as a versatile scaffold in the synthesis of a wide array of bioactive heterocyclic compounds. The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology and virology. The strategic placement of an amino group, a bromine atom, and a methyl carboxylate on the pyrimidine ring provides multiple reactive handles for diverse chemical transformations, making it an ideal starting material for the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocycles, with a focus on the preparation of kinase inhibitors. The methodologies described herein leverage powerful cross-coupling and amidation reactions to generate libraries of potential drug candidates.

Key Applications in Bioactive Heterocycle Synthesis

The reactivity of the bromine atom at the C5 position allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The amino group at C2 and the carboxylate at C4 offer additional points for diversification and modulation of physicochemical properties.

Synthesis of 2,4-Diaminopyrimidine Scaffolds as Kinase Inhibitors

A prominent application of this compound is in the synthesis of 2,4-diaminopyrimidine derivatives, a well-established pharmacophore for various protein kinase inhibitors, including Cyclin-Dependent Kinase (CDK) and Focal Adhesion Kinase (FAK) inhibitors.[1][2] These enzymes are crucial regulators of cell cycle progression and cell signaling, and their dysregulation is a hallmark of many cancers.

The general synthetic strategy involves a sequence of cross-coupling, hydrolysis, and amidation reactions to build the final diaminopyrimidine structure.

Synthesis_Pathway Start This compound Intermediate1 Methyl 2-amino-5-(arylamino)pyrimidine-4-carboxylate Start->Intermediate1 Buchwald-Hartwig Amination Intermediate2 2-Amino-5-(arylamino)pyrimidine-4-carboxylic acid Intermediate1->Intermediate2 Ester Hydrolysis FinalProduct 2,4-Diaminopyrimidine Kinase Inhibitor Scaffold Intermediate2->FinalProduct Amide Coupling

Caption: General synthetic pathway to 2,4-diaminopyrimidine kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of a representative 2,4-diaminopyrimidine-based kinase inhibitor from this compound.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed cross-coupling of an aryl amine with the C5 position of the pyrimidine ring.

Materials:

  • This compound (1.0 eq)

  • Aryl amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Representative Buchwald-Hartwig Aminations on Bromopyrimidines:

Amine PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001285
4-FluoroanilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001482
N-MethylanilinePd(OAc)₂ (3)BINAP (5)Cs₂CO₃ (2.0)Dioxane1101878

Note: Data is compiled from representative literature procedures on similar bromopyrimidine substrates and may require optimization for this compound.

Protocol 2: Ester Hydrolysis

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-amino-5-(arylamino)pyrimidine-4-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Amide Coupling (HATU-mediated)

This protocol describes the formation of the amide bond to complete the synthesis of the 2,4-diaminopyrimidine scaffold.

Materials:

  • 2-Amino-5-(arylamino)pyrimidine-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid, HATU, and the amine.

  • Add anhydrous DMF and cool the mixture to 0 °C.

  • Add DIPEA dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Bioactivity of Synthesized Heterocycles

The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a core component of numerous potent kinase inhibitors. The biological activity of these compounds is typically evaluated through in vitro kinase assays and cell-based proliferation assays.

Table of Biological Activity for Representative 2,4-Diaminopyrimidine Kinase Inhibitors:

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Compound ACDK77.21MV4-110.05
Compound BFAK1.5A5490.13
Compound CCDK959HCT-1160.85

Note: The data presented is for representative 2,4-diaminopyrimidine kinase inhibitors and serves to illustrate the potential bioactivity of compounds synthesized from the title starting material.[1][2]

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow and a simplified representation of the CDK signaling pathway targeted by the synthesized inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis cluster_bioassay Biological Evaluation Start This compound Coupling Buchwald-Hartwig Amination Start->Coupling Hydrolysis Ester Hydrolysis Coupling->Hydrolysis Amidation Amide Coupling Hydrolysis->Amidation CrudeProduct Crude Product Amidation->CrudeProduct Purification Column Chromatography CrudeProduct->Purification Analysis LC-MS, NMR Purification->Analysis PureProduct Pure Bioactive Heterocycle Analysis->PureProduct KinaseAssay In vitro Kinase Assay PureProduct->KinaseAssay CellAssay Cell Proliferation Assay PureProduct->CellAssay Data IC50 / GI50 Data KinaseAssay->Data CellAssay->Data

Caption: Experimental workflow from synthesis to biological evaluation.

CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F pRb p-Rb pRb->E2F Release G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->CyclinD_CDK46 Inhibition

Caption: Simplified CDK4/6 signaling pathway and inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of bioactive heterocycles, particularly kinase inhibitors with the 2,4-diaminopyrimidine scaffold. The methodologies outlined in this document provide a robust foundation for the generation of compound libraries for drug discovery programs. The strategic application of modern synthetic methods, such as the Buchwald-Hartwig amination, allows for the efficient construction of complex and diverse molecular architectures with significant therapeutic potential.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug development professionals, the incorporation of the 2-aminopyrimidine scaffold is of particular interest due to its prevalence in a vast array of biologically active compounds, including kinase inhibitors and other therapeutic agents. This document provides detailed experimental protocols for the Suzuki-Miyaura coupling of halogenated 2-aminopyrimidines with various boronic acids, offering both conventional heating and microwave-assisted methods.

The successful coupling of 2-aminopyrimidines can be challenging due to the potential for the amino group to coordinate with the palladium catalyst, leading to catalyst inhibition. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. These notes provide a comprehensive guide to navigate these challenges and successfully synthesize 2-arylaminopyrimidine derivatives.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of substituted 2-aminopyrimidines and analogous nitrogen-containing heterocycles. This data is compiled from various sources to provide a comparative overview of different catalytic systems and their efficacy.

Table 1: Suzuki-Miyaura Coupling of Halogenated 2-Aminopyrimidines and Analogues with Arylboronic Acids (Conventional Heating)

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
22-Amino-4-chloro-6-methylpyrimidine3-Pyridinylboronic acidPdCl₂(PPh₃)₂ (5)-Na₂CO₃ (1.5)Acetonitrile/H₂O (1:1)78775-85[1]
32-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9012-1880-90[2]
45-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)901688
53-Amino-2-chloropyridinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1001875-85
65-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802High Yield[3]

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Pyrimidines

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001581[4]
23-Amino-4-bromopyrazole4-Carbamoylphenylboronic acidPdCl₂(PPh₃)₂ (10)K₂CO₃ (2)iPrOH/H₂O150120Moderate[5]
32-Chloro-6-nitroquinoline3-Pyridinylboronic acidPdCl₂(PPh₃)₂ (10)Na₂CO₃ (2)Acetonitrile14015Good[5]
4Aryl BromidePhenylboronic acidPd EnCat™ (10)Bu₄NOAc (3)Acetonitrile14015>98% Conv.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating

This protocol is a general starting point for the Suzuki-Miyaura coupling of a halogenated 2-aminopyrimidine with an arylboronic acid. Optimization of the catalyst, base, and solvent may be required for specific substrates.

Materials:

  • Halogenated 2-aminopyrimidine (e.g., 2-amino-5-bromopyrimidine) (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the halogenated 2-aminopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the degassed solvent system via syringe (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • Halogenated 2-aminopyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 - 0.75 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v, 6 mL)

  • Microwave reactor vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated 2-aminopyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and the base (1.5 mmol).[6]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[6]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[6]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-150 °C for 10-30 minutes with stirring.[6]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Reactants->OxAdd R¹-X Base Base Borate [R²-B(OR)₂(OH)]⁻ Borate->Transmetalation [R²-B(OR)₂(OH)]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling of 2-Aminopyrimidines

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction with a 2-aminopyrimidine substrate.

Experimental_Workflow Start Start Setup Reaction Setup (Substrates, Base, Catalyst) Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heating (Conventional or Microwave) Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitor->Workup Upon completion Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End Final Product Analyze->End

Caption: Generalized workflow for the Suzuki coupling of 2-aminopyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 2-amino-5-bromopyrimidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic intermediate. As a key building block in medicinal chemistry, achieving high yield and purity is paramount. This guide provides in-depth, experience-driven answers to common challenges, explains the chemical principles behind our recommendations, and offers validated protocols to streamline your experimental work.

Part 1: Synthetic Strategy & Workflow

The synthesis of this compound is most reliably achieved via a two-stage process. First, the pyrimidine core is constructed through a cyclocondensation reaction. Second, the electron-rich pyrimidine ring is selectively brominated at the C5 position. Understanding the nuances of each stage is critical for troubleshooting and optimization.

Synthesis_Workflow cluster_0 Stage 1: Pyrimidine Ring Formation cluster_1 Stage 2: Electrophilic Bromination cluster_2 Downstream Processing A Guanidine Hydrochloride D Methyl 2-aminopyrimidine-4-carboxylate (Intermediate) A->D Cyclocondensation B Dimethyl Acetylenedicarboxylate (DMAD) B->D Cyclocondensation C Base (e.g., Sodium Methoxide) C->D Cyclocondensation G This compound (Final Product) D->G Bromination E N-Bromosuccinimide (NBS) E->G F Solvent (e.g., Acetonitrile) F->G H Crude Product I Purification (Recrystallization/Chromatography) H->I J Characterization (NMR, MS, HPLC) I->J

Caption: Overall workflow for the two-stage synthesis of the target compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Stage 1: Pyrimidine Ring Formation

Question 1: My yield for the initial cyclocondensation to form Methyl 2-aminopyrimidine-4-carboxylate is very low. What are the common causes?

Answer: Low yield in this step typically points to one of three areas: reactant quality, reaction conditions, or competing side reactions.

  • Causality - Reactant Quality: The most common starting materials are guanidine and a three-carbon electrophile like a β-ketoester or an acetylenic ester.[1] Guanidine hydrochloride must be dry, and the base used (e.g., sodium methoxide) should be anhydrous and freshly prepared or properly stored. Moisture can hydrolyze your ester starting materials and consume the base, stalling the reaction.

  • Causality - Reaction Conditions: The choice of base and its stoichiometry are critical. You need a sufficient amount of base to deprotonate the guanidine hydrochloride to form free guanidine, which is the active nucleophile. An insufficient amount of base will result in low conversion. The reaction temperature should be carefully monitored; while some heat may be necessary to drive the reaction to completion, excessive temperatures can lead to decomposition or side reactions.[2]

  • Causality - Side Reactions: In related pyrimidine syntheses, a common byproduct is a Hantzsch-type 1,4-dihydropyridine, especially if ammonia is present from the decomposition of reagents like urea at high temperatures.[2][3] While less common with guanidine, ensuring a clean reaction setup and controlled temperature minimizes this risk.

Troubleshooting Steps:

  • Dry Your Reagents: Ensure guanidine hydrochloride is thoroughly dried under vacuum. Use anhydrous solvents.

  • Verify Base Activity: Use a fresh, high-quality base. If preparing sodium methoxide from sodium and methanol, ensure the sodium is clean and the methanol is anhydrous.

  • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials.

  • Control Temperature: Start the reaction at a lower temperature and gradually increase if necessary, while monitoring via TLC.

Stage 2: Electrophilic Bromination

Question 2: The bromination of my pyrimidine intermediate is incomplete, or I am seeing multiple products. How can I improve selectivity and conversion?

Answer: This is a classic challenge of electrophilic aromatic substitution on a substituted heterocycle. The outcome is governed by the directing effects of the existing substituents and the reactivity of the brominating agent.

  • Causality - Electronic Effects: The pyrimidine ring is inherently electron-deficient, making it resistant to electrophilic attack.[4] However, your substrate has two key groups:

    • 2-Amino group: A powerful activating, ortho, para-directing group.

    • 4-Carboxylate group: A deactivating, meta-directing group. The powerful activating effect of the amino group dominates, strongly directing the incoming electrophile (Br+) to the C5 position, which is para to the amino group and meta to the carboxylate. This convergence of directing effects is highly favorable for achieving high regioselectivity.

Caption: Electronic directing effects favoring C5 bromination.

  • Causality - Reaction Conditions:

    • Incomplete Reaction: This often occurs if the brominating agent is not reactive enough or if the temperature is too low. While the amino group is activating, the overall system is still less reactive than benzene.

    • Multiple Products: Over-bromination can occur if the conditions are too harsh (e.g., using elemental bromine without careful control) or the reaction is left for too long.

    • Recommended Reagent: N-Bromosuccinimide (NBS) is an excellent choice as it provides a low concentration of electrophilic bromine, which helps to prevent over-bromination and improves selectivity.[5] Acetonitrile is a suitable polar aprotic solvent for this reaction.[5]

Troubleshooting Steps:

  • Use NBS: Switch from Br₂ to NBS for milder, more controlled bromination.[5]

  • Solvent Choice: Use a solvent like acetonitrile or DMF. Ensure it is dry.

  • Temperature Control: Start the reaction at room temperature. A patent source suggests adding NBS under ice-cooling and then stirring at room temperature overnight.[5]

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS to ensure full conversion of the starting material.

General & Downstream Issues

Question 3: My final product shows signs of degradation. I suspect hydrolysis of the methyl ester or decarboxylation. How can I prevent this?

Answer: This is a valid concern, as both ester hydrolysis and decarboxylation are potential side reactions for this class of compounds.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, particularly in the presence of water and at elevated temperatures.[6] This is most likely to occur during aqueous workup or purification.

    • Prevention: Maintain a neutral pH during workup. Use a mild base like sodium bicarbonate for neutralization and avoid strong acids or bases. Ensure all extractions and washes are performed quickly and without excessive heating.

  • Decarboxylation: The resulting 5-bromo-2-aminopyrimidine-4-carboxylic acid could potentially undergo decarboxylation (loss of CO₂) to form 2-amino-5-bromopyrimidine. While often requiring heat, the stability of pyrimidine carboxylic acids can vary.[7][8] The presence of the electron-donating amino group could influence the stability of the ring and facilitate this process under certain conditions.

    • Prevention: Avoid high temperatures during purification (e.g., distillation or high-heat drying). If you suspect the carboxylic acid has formed, it is best to purify the desired ester product away from it via chromatography or recrystallization before it has a chance to decarboxylate.

Question 4: What is the best method for purifying the final product, this compound?

Answer: The optimal purification method depends on the scale and the nature of the impurities. The product is typically a solid.[5][9]

  • Recrystallization: This is the preferred method for high-purity material on a larger scale.

    • Solvent Screening: Test a range of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Good candidates include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

  • Silica Gel Chromatography: This is effective for removing closely related impurities or for small-scale purification.

    • Solvent System (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, begin with 10-20% ethyl acetate in hexanes and gradually increase the polarity. Monitor the separation by TLC to find the optimal eluent composition.

Part 3: Key Optimization Parameters

ParameterStage 1: CyclizationStage 2: BrominationRationale & Impact on Yield/Purity
Solvent Methanol, EthanolAcetonitrile, DMFMust be anhydrous. Solvent choice impacts solubility and reaction rate. Acetonitrile is ideal for NBS bromination.[2][5]
Temperature 25°C to Reflux0°C to 25°CHigher temps can increase rate but also promote side reactions. Bromination should be kept cool to enhance selectivity.[2][5]
Base/Reagent Sodium Methoxide (NaOMe)N-Bromosuccinimide (NBS)Stoichiometry is key. >1 eq. of NaOMe needed for guanidine HCl. 1.05-1.1 eq. of NBS for full conversion without over-bromination.[5]
Reaction Time 4-24 hours12-24 hoursMust be optimized by monitoring with TLC. Insufficient time leads to low conversion; excessive time can lead to byproduct formation.
Workup pH Neutral (pH ~7)Neutral (pH ~7)Critical to prevent hydrolysis of the methyl ester. Use weak bases like NaHCO₃ for neutralization.

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminopyrimidine-4-carboxylate (Intermediate)
  • To a stirred solution of sodium methoxide (1.1 eq.) in anhydrous methanol, add guanidine hydrochloride (1.0 eq.) in portions at room temperature.

  • Stir the resulting suspension for 30 minutes to ensure the formation of free guanidine.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq.) dropwise to the mixture, maintaining the temperature below 30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully neutralize the mixture with glacial acetic acid to pH ~7.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate product.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from a similar synthesis of 2-amino-5-bromopyrimidine.[5]

  • Dissolve Methyl 2-aminopyrimidine-4-carboxylate (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution in an ice bath to 0-5°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir in the dark for 16-24 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the acetonitrile under reduced pressure.

  • Add water to the residue and stir for 30 minutes.

  • Filter the resulting solid precipitate.

  • Wash the solid with copious amounts of water to remove succinimide.

  • Dry the solid under vacuum to yield the crude product, which can be further purified by recrystallization from ethanol or another suitable solvent.

References

Technical Support Center: Purification of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and similar substituted pyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For complex mixtures with multiple closely-related impurities, column chromatography provides better separation.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities can arise from unreacted starting materials, reagents, or the formation of by-products. Common impurities in the synthesis of substituted pyrimidines include di-brominated species and isomers formed during the synthesis.[1] Depending on the synthetic route, by-products from competing reactions, such as the Hantzsch reaction, could also be present.[2]

Q3: My purified compound is colored. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal, along with the adsorbed impurities, is then removed by hot filtration.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity and quantifying impurities with high accuracy.[3] Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming the structure of the purified compound.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound may be melting in the hot solvent, or the solution is supersaturated.- Use a solvent with a lower boiling point. - Ensure the cooling process is slow. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Add a seed crystal to induce crystallization.
Poor recovery of the compound after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a solvent mixture. A good solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] - Use a minimal amount of hot solvent to dissolve the crude product.
Impurities are still present after recrystallization. The impurities have similar solubility profiles to the target compound in the chosen solvent.- Attempt a second recrystallization with a different solvent system. - If impurities persist, column chromatography is recommended for better separation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities (overlapping spots on TLC). The polarity of the eluent is too high or too low.- Optimize the mobile phase composition by testing different solvent ratios (e.g., petroleum ether/ethyl acetate) using TLC. An optimal mobile phase should give the target compound an Rf value of approximately 0.2-0.3.[1]
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the silica gel.- Gradually increase the polarity of the mobile phase. For example, if you start with 5% ethyl acetate in petroleum ether, you can gradually increase the concentration of ethyl acetate.
Streaking or tailing of the compound on the column and TLC. The compound may be too polar for the stationary phase, or the column is overloaded.- Add a small amount of a more polar solvent (e.g., methanol) or a few drops of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. - Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically a 40-50:1 ratio of silica gel to crude product by weight).[1]
Cracks appearing in the silica gel bed. Improper packing of the column or running the column dry.- Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. A layer of sand on top of the silica gel can help prevent disturbance of the bed when adding the eluent.[1]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. Common solvents for recrystallization of pyrimidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.[5][6]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Silica Gel Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC to determine a suitable mobile phase (eluent). A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[1] The ideal eluent should provide good separation of the target compound from impurities and result in an Rf value of ~0.2-0.3 for the desired product.[1]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the excess solvent to drain until it is level with the top of the silica bed, ensuring the silica does not run dry.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add this powder to the top of the packed column.[1]

  • Elution:

    • Begin elution with the low-polarity mobile phase determined from the TLC analysis.

    • Gradually increase the polarity of the eluent as the column runs to elute the compounds.

  • Fraction Collection: Collect the eluate in small fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualization of Experimental Workflows

PurificationWorkflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow Rec_Start Crude Product Rec_Dissolve Dissolve in Minimal Hot Solvent Rec_Start->Rec_Dissolve Rec_Filter Hot Filtration (if needed) Rec_Dissolve->Rec_Filter Rec_Cool Slow Cooling & Crystallization Rec_Filter->Rec_Cool Rec_Isolate Isolate Crystals (Filtration) Rec_Cool->Rec_Isolate Rec_Dry Dry Purified Product Rec_Isolate->Rec_Dry Chrom_Start Crude Product Chrom_TLC TLC Analysis for Eluent Selection Chrom_Start->Chrom_TLC Chrom_Pack Pack Column with Silica Gel Chrom_TLC->Chrom_Pack Chrom_Load Load Sample Chrom_Pack->Chrom_Load Chrom_Elute Elute with Solvent Gradient Chrom_Load->Chrom_Elute Chrom_Collect Collect Fractions Chrom_Elute->Chrom_Collect Chrom_Analyze Analyze Fractions (TLC) Chrom_Collect->Chrom_Analyze Chrom_Combine Combine Pure Fractions Chrom_Analyze->Chrom_Combine Chrom_Evap Evaporate Solvent Chrom_Combine->Chrom_Evap Chrom_Dry Dry Purified Product Chrom_Evap->Chrom_Dry

Caption: General experimental workflows for purification.

TroubleshootingLogic cluster_purity Purity Assessment Start Purified Product TLC_Check Check Purity by TLC Start->TLC_Check Single_Spot Single Spot? TLC_Check->Single_Spot Pure Product is Likely Pure (Confirm with HPLC/NMR) Single_Spot->Pure Yes Impure Impurities Present Single_Spot->Impure No Choose_Method Choose Purification Method Impure->Choose_Method Recrystallize Recrystallization Choose_Method->Recrystallize Column_Chrom Column Chromatography Choose_Method->Column_Chrom

Caption: Logic diagram for purity assessment and method selection.

References

Technical Support Center: Synthesis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate. As a Senior Application Scientist, I will provide in-depth explanations and practical solutions to frequently asked questions.

Frequently Asked Questions (FAQs)

FAQ 1: What is a common synthetic route for this compound, and what are the expected major impurities?

A common and logical synthetic approach for this compound involves a two-step process: the formation of the pyrimidine ring followed by bromination.

Step 1: Synthesis of the Pyrimidine Core The synthesis often starts with the condensation of guanidine with a β-ketoester, such as methyl 2-formyl-3-oxopropanoate, to form the 2-aminopyrimidine-4-carboxylate ring.

Step 2: Bromination The subsequent and most critical step is the electrophilic bromination of the pyrimidine ring at the 5-position. A common reagent for this is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[1]

Major Expected Impurities: The most common impurities arise from the bromination step and subsequent workup procedures. These include:

  • Unreacted Starting Material: Methyl 2-aminopyrimidine-4-carboxylate.

  • Over-brominated Product: While less common due to the deactivating effect of the first bromine atom, di-brominated species can form under harsh conditions.

  • Hydrolysis Product: 2-amino-5-bromopyrimidine-4-carboxylic acid, formed by the hydrolysis of the methyl ester.

  • Decarboxylation Product: 2-amino-5-bromopyrimidine, resulting from the loss of the carboxylate group, often at elevated temperatures.[2]

Below is a Graphviz diagram illustrating the synthetic pathway and the formation of these common impurities.

Synthesis and Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Guanidine Guanidine SM Methyl 2-aminopyrimidine- 4-carboxylate Guanidine->SM Condensation Beta-ketoester Beta-ketoester Beta-ketoester->SM Product Methyl 2-amino-5-bromo- pyrimidine-4-carboxylate SM->Product Bromination (NBS) Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Incomplete Reaction Hydrolysis 2-amino-5-bromopyrimidine- 4-carboxylic acid Product->Hydrolysis H₂O, Acid/Base Over-bromination Di-brominated Species Product->Over-bromination Excess Brominating Agent Decarboxylation 2-amino-5-bromopyrimidine Hydrolysis->Decarboxylation Heat

Caption: Synthetic pathway and common impurity formation.

Troubleshooting Guides

Problem 1: My final product is contaminated with a significant amount of a less polar impurity, as observed by TLC.

This is a classic sign of contamination with the decarboxylated product, 2-amino-5-bromopyrimidine . The loss of the polar carboxylate group makes this impurity significantly less polar than the desired product.

Causality: Decarboxylation of pyrimidine carboxylic acids can occur, particularly at elevated temperatures.[3][4] If the reaction temperature during bromination or the workup is too high, or if the product is subjected to prolonged heating during purification (e.g., distillation or high-temperature drying), this impurity can form. Patent literature describes the decarboxylation of a similar compound, 2-methyl-5-bromopyrimidine-4-carboxylic acid, to yield 5-bromo-2-methylpyrimidine, highlighting the feasibility of this side reaction.[2]

Troubleshooting Steps:

  • Confirm the Impurity's Identity:

    • LC-MS Analysis: The impurity will have a molecular weight corresponding to the loss of the methoxycarbonyl group (a difference of 58.04 g/mol ).

    • ¹H NMR Spectroscopy: Look for the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a new aromatic proton signal.

  • Purification Protocol:

    • Column Chromatography: This is the most effective method for separating the product from its less polar decarboxylated impurity. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one will effectively separate the two compounds.

    • Recrystallization: If the impurity is present in a smaller amount, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) may be effective.[2]

  • Preventive Measures for Future Syntheses:

    • Temperature Control: Maintain a lower reaction temperature during bromination. The reaction of 2-aminopyrimidine with NBS is often carried out at room temperature or under ice-cooling to avoid side reactions.[1]

    • Avoid Prolonged Heating: Minimize the time and temperature of any heating steps during workup and purification. Use vacuum drying at a moderate temperature.

Problem 2: My product contains a more polar impurity that is difficult to remove.

A more polar impurity is likely the hydrolyzed product, 2-amino-5-bromopyrimidine-4-carboxylic acid .

Causality: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, which might be present during the reaction or aqueous workup.

Troubleshooting Steps:

  • Confirm the Impurity's Identity:

    • LC-MS Analysis: The impurity will have a molecular weight 14.03 g/mol lower than the product, corresponding to the loss of a CH₂ group.

    • ¹H NMR Spectroscopy: The characteristic singlet of the methyl ester will be absent, and the proton signals may be broadened due to the presence of the carboxylic acid. The solubility of the sample in CDCl₃ may also decrease.

  • Purification Protocol:

    • Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid impurity will be deprotonated and move into the aqueous layer, while the desired ester product remains in the organic layer.

    • Re-esterification: If the amount of hydrolyzed product is substantial, it can be converted back to the desired methyl ester. This involves treating the crude product with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

  • Preventive Measures:

    • Anhydrous Conditions: Ensure that the bromination reaction is carried out under anhydrous conditions to the extent possible.

    • Neutral Workup: During the workup, use a neutral aqueous wash (e.g., brine) instead of acidic or basic solutions if possible.

Problem 3: The NMR spectrum of my product shows it to be a mixture of the desired product and the starting material.

This indicates an incomplete bromination reaction.

Causality:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., NBS) to the starting material may be incorrect.

  • Low Reaction Temperature or Short Reaction Time: The reaction may not have gone to completion due to insufficient activation energy or time.

  • Deactivated Starting Material: Impurities in the starting material could be interfering with the reaction.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure at least a 1:1 molar ratio of the brominating agent to the starting material. A slight excess (1.05-1.1 equivalents) of the brominating agent can be used to drive the reaction to completion.

    • Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is sluggish at room temperature, it can be gently warmed, but be mindful of the potential for decarboxylation.

  • Purification:

    • Column Chromatography: This is the most reliable method for separating the brominated product from the unreacted starting material.

    • Recrystallization: If the solubility differences between the product and starting material are significant, recrystallization can be an effective purification method.

Quantitative Data Summary
CompoundMolecular Weight ( g/mol )PolarityCommon Analytical Observations
This compound 248.07ModerateDesired product.
2-amino-5-bromopyrimidine174.02LowDecarboxylation impurity. Appears as a less polar spot on TLC. Lacks methyl ester signal in ¹H NMR.
2-amino-5-bromopyrimidine-4-carboxylic acid234.04HighHydrolysis impurity. Appears as a more polar spot on TLC. Lacks methyl ester signal in ¹H NMR.
Methyl 2-aminopyrimidine-4-carboxylate167.16ModerateUnreacted starting material.

Experimental Protocols

Protocol 1: Identification of Impurities by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Identify the peaks corresponding to the expected molecular weights of the product and potential impurities.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc.).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Below is a Graphviz diagram illustrating the troubleshooting workflow.

Troubleshooting Workflow Start Crude Product Analysis TLC Run TLC Start->TLC Impurity_Polarity Assess Impurity Polarity TLC->Impurity_Polarity Less_Polar Less Polar Impurity Impurity_Polarity->Less_Polar Less Polar More_Polar More Polar Impurity Impurity_Polarity->More_Polar More Polar Same_Polarity Impurity with Similar Polarity Impurity_Polarity->Same_Polarity Similar Polarity Decarboxylation Suspect Decarboxylation (2-amino-5-bromopyrimidine) Less_Polar->Decarboxylation Hydrolysis Suspect Hydrolysis (Carboxylic Acid) More_Polar->Hydrolysis Starting_Material Suspect Unreacted Starting Material Same_Polarity->Starting_Material Confirm_LCMS Confirm with LC-MS/NMR Decarboxylation->Confirm_LCMS Confirm_LCMS2 Confirm with LC-MS/NMR Hydrolysis->Confirm_LCMS2 Confirm_LCMS3 Confirm with LC-MS/NMR Starting_Material->Confirm_LCMS3 Purify_Chromo Purify by Column Chromatography Confirm_LCMS->Purify_Chromo Purify_Extraction Purify by Acid-Base Extraction Confirm_LCMS2->Purify_Extraction Optimize_Reaction Optimize Reaction Conditions Confirm_LCMS3->Optimize_Reaction End Pure Product Purify_Chromo->End Purify_Extraction->End Optimize_Reaction->End

Caption: Troubleshooting workflow for impurity identification and removal.

References

Technical Support Center: Synthesis of 2-Aminopyrimidine-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminopyrimidine-4-carboxylates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The 2-aminopyrimidine scaffold is a crucial pharmacophore in numerous therapeutic agents, and its efficient synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format. Each solution is designed to provide not just a corrective action, but also the underlying scientific reasoning to empower your future synthetic efforts.

Question 1: My reaction yield is significantly lower than expected, and TLC/HPLC analysis shows a large amount of unreacted starting materials. What are the likely causes?

Answer: Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions or catalyst inefficiency. The condensation reaction to form the pyrimidine ring requires sufficient activation energy and an effective catalyst to proceed efficiently.[2]

Probable Causes & Step-by-Step Solutions:

  • Insufficient Catalyst Activity: The catalyst may be inactive, poisoned, or used in an insufficient amount.

    • Troubleshooting Protocol: Ensure your catalyst is fresh and active. If using a reusable catalyst, it may require regeneration. For acid catalysts, verify the concentration and consider screening alternatives. Lewis acids (e.g., ZnCl₂, FeCl₃) can sometimes be more effective than traditional Brønsted acids (e.g., HCl), which may lead to side reactions.[3] Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%) in small-scale test reactions to find the optimal concentration.

  • Suboptimal Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation barrier for the key cyclization and dehydration steps.[2]

    • Troubleshooting Protocol: Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider heating to reflux in a suitable solvent like ethanol or acetonitrile.[3] Monitor the reaction progress closely by TLC or HPLC to avoid potential product degradation at higher temperatures.

  • Steric Hindrance: Bulky substituents on your starting materials (e.g., the β-dicarbonyl compound or guanidine derivative) can sterically hinder the approach of reactants, slowing down the reaction rate.

    • Troubleshooting Protocol: If steric hindrance is suspected, you may need to prolong the reaction time significantly. Monitor the reaction for up to 24-48 hours. If conversion remains low, a more forceful catalyst or higher boiling point solvent may be required.

Question 2: I've isolated my product, but NMR/Mass Spec analysis reveals a significant impurity. What is the likely identity of this side product and how can I prevent its formation?

Answer: The formation of side products is often linked to the reactivity of the starting materials and intermediates under the reaction conditions. The most common side reactions involve hydrolysis, self-condensation, or incomplete cyclization.

Probable Causes & Step-by-Step Solutions:

  • Hydrolysis of Intermediates or Starting Materials: The presence of water is a primary culprit for many side reactions in pyrimidine synthesis. Guanidine salts can be hygroscopic, and any water present can hydrolyze key intermediates like the initial adduct or the uncyclized intermediate, leading back to starting materials or forming ester byproducts.[2][4]

    • Prevention Protocol: Ensure all glassware is oven-dried before use. Use anhydrous solvents and store hygroscopic reagents (like guanidine hydrochloride) in a desiccator. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to exclude atmospheric moisture.

  • Self-Condensation of the β-Dicarbonyl Compound: Under acidic or basic conditions, β-ketoesters or related compounds can undergo self-condensation, leading to complex impurities and consuming starting material.

    • Prevention Protocol: This can often be mitigated by controlling the order of addition. Try adding the β-dicarbonyl compound slowly to the mixture of the guanidine and catalyst. This keeps the instantaneous concentration of the dicarbonyl low, favoring the desired reaction with guanidine over self-condensation.

  • Formation of an Uncyclized Intermediate: The reaction may stall after the initial condensation but before the final ring-closing step. This results in a stable, open-chain intermediate that can be difficult to convert to the final product.

    • Prevention Protocol: Incomplete cyclization often points to insufficient activation of the carbonyl group for the final intramolecular attack.[2] Increasing the strength or concentration of the acid catalyst can promote this final step.[2] Switching to a higher-boiling solvent to increase the reaction temperature can also provide the necessary energy for ring closure.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful 2-aminopyrimidine-4-carboxylate synthesis?

A1: The three most critical parameters are:

  • Anhydrous Conditions: As detailed above, water is detrimental and leads to hydrolysis byproducts.[2][4]

  • Reagent Purity: Impurities in starting materials can act as catalyst poisons or participate in unwanted side reactions, lowering your yield and complicating purification.[3] Always use reagents of the highest possible purity or purify them before use.

  • Temperature Control: The reaction temperature must be high enough to drive the reaction to completion but not so high as to cause degradation of the starting materials or the desired product.[3] Careful optimization and monitoring are key.

Q2: Which solvent system is generally best for this synthesis?

A2: Polar solvents are generally preferred as they can help to solubilize the often-polar starting materials and intermediates.[3] Ethanol is a common and effective choice. However, the optimal solvent can be substrate-dependent. Experimenting with other solvents like acetonitrile or even considering solvent-free conditions can sometimes lead to significantly improved outcomes.[3]

Q3: My product is difficult to purify by column chromatography. Are there alternative methods?

A3: If your 2-aminopyrimidine-4-carboxylate product is a stable solid, recrystallization is often an excellent alternative to chromatography. First, try to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. If the product has an acidic (carboxylic acid) or basic (amino group) handle, acid-base extraction during the workup can be a powerful tool to remove neutral impurities before final purification.

Q4: How can I confirm the structure of my final product and identify any unknown impurities?

A4: A combination of analytical techniques is essential for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, allowing for the definitive assignment of the pyrimidine ring structure and its substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities by their mass. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[5]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H stretches of the amino group, the C=O stretch of the carboxylate, and the aromatic C=N/C=C stretches of the pyrimidine ring.

Visualized Workflows and Mechanisms

To better assist in your experimental design and troubleshooting, the following diagrams illustrate the key reaction pathways and a logical workflow for problem-solving.

Reaction Pathway Diagram

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions SM Guanidine + β-Dicarbonyl Synthon Int1 Initial Adduct (Uncyclized Intermediate) SM->Int1 Condensation SelfCond Self-Condensation Product SM->SelfCond Dicarbonyl Self-Reaction Product 2-Aminopyrimidine- 4-carboxylate Int1->Product Cyclization & Dehydration Hydrolysis Hydrolysis Products (e.g., Esters) Int1->Hydrolysis + H₂O

Caption: Desired reaction pathway versus common side reactions.

Troubleshooting Workflow

G start Problem Observed (e.g., Low Yield, Impurities) check_reagents 1. Verify Reagent Quality start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pure? purify_reagents Action: Purify/Replace Reagents & Rerun check_reagents->purify_reagents Impure? check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions success Problem Resolved purify_reagents->success conditions_ok Conditions OK check_conditions->conditions_ok Optimal? optimize_conditions Action: Optimize T, Catalyst, Time (Small Scale) check_conditions->optimize_conditions Suboptimal? check_workup 3. Analyze Workup & Purification conditions_ok->check_workup optimize_conditions->success develop_method Action: Develop Alternative Purification (e.g., Recrystallization) check_workup->develop_method Ineffective? develop_method->success

References

Technical Support Center: Improving Regioselectivity in Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve desired regioselectivity in their experiments.

FAQs and Troubleshooting Guides

This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during the regioselective functionalization of pyrimidine rings.

Metal-Catalyzed Cross-Coupling Reactions

Question: My Suzuki coupling reaction on a 2,4-dichloropyrimidine is giving poor selectivity, with the major product being the C4-substituted isomer. How can I favor substitution at the C2 position?

Answer:

Controlling regioselectivity in the cross-coupling of dihalopyrimidines is a common challenge. The C4 position is generally more electrophilic and kinetically favored for nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed couplings.[1][2] However, specific conditions can be employed to enhance selectivity for the C2 position.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical. While standard phosphine ligands often favor C4, sterically hindered N-heterocyclic carbene (NHC) ligands can sometimes override this preference.[3] Conversely, specific catalytic systems have been developed that favor C2-S coupling, suggesting that the conventional C4 selectivity can be inverted under non-typical oxidative addition mechanisms.[1]

  • Catalyst System: Explore different palladium pre-catalysts and their activation methods. The formation of specific Pd(0) species can influence which C-Cl bond undergoes oxidative addition first.

  • Solvent and Base: The reaction medium can influence the relative reactivity of the C2 and C4 positions. Screen a variety of solvents (e.g., dioxane, THF, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal combination for C2 selectivity.

Workflow for Optimizing Cross-Coupling Selectivity

cluster_solutions Troubleshooting Strategies start Poor Regioselectivity in 2,4-Dichloropyrimidine Coupling c4_favored C4 Product is Major Isomer (Expected Kinetic Product) start->c4_favored c2_desired Goal: Increase C2 Selectivity c4_favored->c2_desired ligand Modify Ligand c2_desired->ligand conditions Screen Reaction Conditions c2_desired->conditions catalyst Change Catalyst System c2_desired->catalyst ligand_details Use Sterically Hindered Ligands (e.g., bulky NHCs or phosphines) to disfavor C4 addition. ligand->ligand_details Rationale condition_details Vary Solvent, Base, and Temperature. Some systems show C2 selectivity under specific conditions. conditions->condition_details Rationale catalyst_details Investigate ligand-free conditions or alternative metals that may alter the oxidative addition mechanism. catalyst->catalyst_details Rationale

Caption: Troubleshooting workflow for improving C2 selectivity.

Quantitative Data: Suzuki Coupling of 2,4-Dichloropyrimidines

Catalyst (mol%)LigandBaseSolventTemp. (°C)TimeYield (%)Selectivity (C4:C2)Reference
Pd(PPh₃)₄ (0.5)PPh₃Na₂CO₃Dioxane/H₂O100 (MW)15 min85-95Highly C4 selective[2]
Pd(dba)₂ / TFPTFPK₂CO₃THF8012 hGoodHighly C4 selective[4]
Pd/IPrIPr (NHC)K₃PO₄THFRT18 h74-90>10:1 (C4 selective)[3]
Custom Pd systemN/AN/AN/AN/AN/AN/AC2 selective (for C-S coupling)[1]

TFP = Tri(2-furyl)phosphine; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; MW = Microwave irradiation

C-H Functionalization

Question: I am struggling with the direct C-H functionalization of a pyrimidine core. The reaction is either not proceeding or giving a mixture of isomers. How can I achieve regioselectivity?

Answer:

Direct C-H functionalization of pyrimidines is challenging due to the electron-deficient nature of the ring, which deactivates it towards many C-H activation catalysts.[5][6] The inherent reactivity often favors positions C2, C4, and C6. Functionalization at C5 is particularly difficult. Regioselectivity can be achieved through several strategies.

Troubleshooting Steps:

  • Directed Metalation: This is a powerful strategy. A directing group (DG) installed on the pyrimidine or a substituent coordinates to a metal catalyst, delivering it to a specific C-H bond, typically at the ortho position.[7][8] Pyrimidine-based directing groups have been developed for meta-C–H functionalization of arenes.[7]

  • Lewis Acid Complexation: The use of a Lewis acid can alter the electronic properties of the pyrimidine ring and direct metalating agents to a specific position. For example, BF₃·OEt₂ in combination with hindered magnesium or zinc bases can achieve regioselective metalation.[9]

  • Minisci-Type Radical Reactions: For introducing alkyl groups, the Minisci reaction is effective on electron-deficient heterocycles. To control regioselectivity, which can be poor, a temporary blocking group can be used to direct the radical addition to a specific site, such as C4.[10][11]

  • Reaction Condition Optimization: Temperature can be a critical factor. In some palladium-catalyzed systems, lower temperatures may favor C(sp³)–H activation on a substituent, while higher temperatures can switch the selectivity to C(sp²)–H activation on the pyrimidine ring itself.[12]

Logical Diagram for C-H Functionalization Strategy

start Goal: Regioselective C-H Functionalization position What is the Target Position? start->position c2_c6 C2 or C6 position->c2_c6 ortho to N c5 C5 position->c5 meta to N c4 C4 position->c4 para to N1 dom Use a Directing Group (DG) for ortho-metalation c2_c6->dom lewis Use Lewis Acid to alter ring electronics and direct metalation c5->lewis radical Use Minisci Reaction with a Blocking Group c4->radical

Caption: Decision guide for choosing a C-H functionalization strategy.

Directed Metalation and Deprotonation

Question: When attempting to deprotonate a substituted pyrimidine with organolithium reagents, I am observing significant amounts of nucleophilic addition as a side reaction. How can I favor deprotonation?

Answer:

The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic addition by strong organometallic bases like n-butyllithium (nBuLi).[13] This competes with the desired deprotonation (metalation).

Troubleshooting Steps:

  • Choice of Base: Switch from highly nucleophilic alkyllithiums to sterically hindered, non-nucleophilic lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are much more likely to act as proton abstractors rather than nucleophiles.

  • Mixed Amide/Alkali Metal Bases: Bimetallic bases, such as TMPZnX·LiX, have shown excellent efficacy and regioselectivity in the metalation of pyrimidines, even unsubstituted ones, at the C2 position.[14] These reagents often provide cleaner reactions and higher yields compared to traditional lithium amides.

  • Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C or lower). Nucleophilic addition often has a higher activation energy than deprotonation, so lower temperatures will favor the desired metalation pathway.[13]

  • Lewis Acid Additives: In some cases, a Lewis acid can coordinate to a ring nitrogen, increasing the acidity of adjacent protons and directing the base, while potentially mitigating nucleophilic attack.[15]

Quantitative Data: Regioselective Zincation of Pyrimidine [14]

Base (equiv)Temp (°C)Time (h)Yield (%)Regioselectivity (C2 vs. others)
TMPZnCl·LiCl (1.05)25234>99:1
TMPZnCl·LiCl (1.25)25274>99:1
TMPZnCl·LiCl (1.75)25298>99:1

Key Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted C4-Selective Suzuki Coupling[2]
  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Add the catalyst, Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-substituted product.

Protocol 2: General Procedure for Regioselective C4-Alkylation via Minisci Reaction[10]
  • To a 15 mL tube equipped with a stir bar, add the N-pyridinium salt (0.5 mmol, 1.0 equiv), carboxylic acid (1.0 mmol, 2.0 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv), and AgNO₃ (0.1 mmol, 20 mol%).

  • Add dichloroethane (2.5 mL) and water (2.5 mL).

  • Seal the tube and stir the biphasic mixture vigorously at 50 °C for 2 hours.

  • Monitor the reaction progress and regioselectivity by LCMS or crude NMR.

  • Upon completion, dilute the mixture with dichloromethane (1 mL) and proceed with aqueous workup and purification. Note: This protocol is for pyridines but the principle of using a blocking group to direct Minisci-type functionalization is applicable to pyrimidines.

Experimental Workflow for Reaction Optimization

cluster_optimization Optimization Loop start Define Target (e.g., C5-Arylation) lit_search Literature Search for Analogous Reactions start->lit_search initial_cond Select Initial Conditions (Catalyst, Ligand, Base, Solvent) lit_search->initial_cond run_rxn Run Initial Experiment initial_cond->run_rxn analyze Analyze Results (Yield, Regioselectivity) run_rxn->analyze optimize Systematically Vary Parameters (One at a Time) analyze->optimize Suboptimal Result run_opt Run Optimization Reactions optimize->run_opt Iterate analyze_opt Analyze and Compare run_opt->analyze_opt Iterate analyze_opt->optimize Iterate success Optimized Protocol Achieved analyze_opt->success Optimal Result

Caption: A general experimental workflow for optimizing a new reaction.

References

Troubleshooting low yield in Suzuki coupling of bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Suzuki coupling of bromopyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing no or very low conversion of my bromopyrimidine starting material. What are the potential causes and how can I troubleshoot this?

Low or no conversion in a Suzuki coupling reaction involving bromopyrimidines can stem from several factors, primarily related to the catalyst, reaction conditions, and the nature of the starting materials.

Potential Causes:

  • Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation or inhibition.[1][2][3]

  • Inactive Catalyst: The palladium source, particularly Pd(II) precatalysts, may not be efficiently reduced to the active Pd(0) species.

  • Poor Oxidative Addition: While the C-Br bond on an electron-deficient pyrimidine ring should be susceptible to oxidative addition, steric hindrance or other electronic factors can impede this crucial step.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction's success.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[3]

    • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote oxidative addition and stabilize the palladium catalyst, preventing inhibition by the pyrimidine nitrogen.[1][3]

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to prevent catalyst oxidation.[3][5]

  • Optimize Reaction Parameters: Systematically screen different bases, solvents, and temperatures as detailed in the tables below.

Q2: My reaction is producing significant side products, leading to a low yield of the desired coupled product. What are the common side reactions and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, reducing the overall yield.

  • Protodeboronation: This is the protonolysis of the boronic acid or ester, replacing the boron moiety with a hydrogen atom.[2][6] It is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[3]

    • Minimization: Use fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates.[3][6] Optimize the reaction time to avoid unnecessarily long heating.

  • Dehalogenation: The bromo group on the pyrimidine is replaced by a hydrogen atom. This can be facilitated by certain palladium hydride species that may form during the reaction.[3]

    • Minimization: Screening different bases and solvents can help to suppress this side reaction.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[3]

    • Minimization: Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]

Q3: Can the position of the bromine atom on the pyrimidine ring affect the reaction outcome?

Yes, the position of the bromo substituent and other groups on the pyrimidine ring significantly impacts its reactivity. The electronic environment of the C-Br bond influences the ease of oxidative addition, which is a key step in the catalytic cycle.[4] Additionally, the proximity of substituents to the nitrogen atoms can affect catalyst coordination and inhibition.

Q4: How critical is the choice of base and solvent for the Suzuki coupling of bromopyrimidines?

The selection of an appropriate base and solvent system is crucial for a successful Suzuki coupling reaction.[7][8][9]

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][10] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base are important considerations.

  • Solvent: The solvent must be able to dissolve the reactants and be compatible with the chosen catalyst and base. Polar aprotic solvents like 1,4-dioxane, DMF, and THF, often in combination with water, are frequently used.[1] The aqueous phase is often necessary to dissolve the inorganic base.

Data Presentation: Optimization of Reaction Components

The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions involving bromopyrimidines and related substrates.

Table 1: Effect of Catalyst and Ligand on Yield

CatalystLigandSubstrateYield (%)Notes
Pd(PPh₃)₄-2,4-dichloropyrimidine71A commonly used and effective catalyst.
Pd₂(dba)₃-2,4-dichloropyrimidine<5Inefficient without an appropriate ligand.[11]
Pd₂(dba)₃·CHCl₃-2,4-dichloropyrimidine35Shows moderate improvement over Pd₂(dba)₃ alone.[11]
Pd(OAc)₂PPh₃3-bromopyridineModerate to ExcellentA simple and inexpensive catalytic system.
Pd(dppf)Cl₂-Bromopyridine derivative55-60Offers decent yields without the need for a separate ligand.[5]

Table 2: Effect of Base and Solvent on Yield

BaseSolventSubstrateYield (%)Notes
K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidine60Found to be the optimal combination for this substrate.[2]
K₃PO₄Toluene5-(4-bromophenyl)-4,6-dichloropyrimidine40Moderate yield.[2]
K₃PO₄Acetonitrile5-(4-bromophenyl)-4,6-dichloropyrimidine36Lower yield compared to dioxane and toluene.[2]
K₃PO₄DMF5-(4-bromophenyl)-4,6-dichloropyrimidine20Low yield, and DMF can be difficult to remove.[2]
K₂CO₃Toluene/H₂O(4-Bromopyrimidin-2-yl)cyclopentylamineGoodA common choice for achieving higher temperatures.[1]
NaOHMeOH/H₂O (3:2)Bromobenzene98.3High yield in an environmentally friendly solvent mixture.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyrimidine:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry Schlenk flask, add the bromopyrimidine (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor its progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L_n-R2 pd2_complex->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination product R1-R2 (Product) pd2_r1r2->product reductive_elimination->pd0 Regeneration reagents R1-X (Bromopyrimidine) reagents->oxidative_addition boronic R2-B(OR)2 + Base boronate [R2-B(OR)2(Base)]- boronic->boronate Activation boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Preventing debromination in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with palladium-catalyzed cross-coupling reactions, with a specific focus on preventing undesired debromination.

Troubleshooting Guide: Preventing Debromination

Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine substituent on the substrate is replaced by a hydrogen atom. This leads to reduced yields of the desired product and complicates purification. The primary cause is often the formation of palladium-hydride (Pd-H) species. Use this guide to troubleshoot and minimize this unwanted side reaction.

Problem: Significant formation of debrominated byproduct is observed.

Follow these steps to diagnose and resolve the issue:

Step 1: Evaluate the Base

Strong bases can promote the formation of Pd-H species. Consider switching to a milder base.

  • Recommendation: Replace strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) with milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

Step 2: Optimize Reaction Temperature

Higher temperatures can sometimes favor the debromination pathway.

  • Recommendation: Lowering the reaction temperature may increase selectivity for the desired cross-coupling product. If the reaction is sluggish at lower temperatures, a careful balance must be found. Elevated temperatures can sometimes lead to the rapid precipitation of palladium black, which reduces catalytic activity.[1]

Step 3: Re-evaluate the Ligand

The choice of phosphine ligand is critical in modulating the reactivity and stability of the palladium catalyst.

  • Recommendation: Sterically hindered and electron-rich ligands can promote the desired reductive elimination step over competing side reactions. For challenging substrates, consider screening a variety of ligands. For instance, in Buchwald-Hartwig amination, the choice of ligand can be crucial to minimize reductive dehalogenation.[2]

Step 4: Check Solvent and Reagent Purity

Impurities, particularly water or other protic sources, can contribute to the formation of Pd-H species.

  • Recommendation: Ensure all solvents are anhydrous and reagents are of high purity. Degassing the solvent to remove oxygen is also crucial as oxygen can lead to catalyst degradation.

Step 5: Consider Additives

Certain additives can suppress debromination.

  • Recommendation: The addition of a co-catalyst or specific additives may be beneficial. For example, in some Stille couplings, the addition of copper(I) iodide (CuI) can accelerate the desired transmetalation step.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting debromination issues.

Troubleshooting_Workflow start Start: Debromination Observed check_base Is a strong base (e.g., NaOtBu) being used? start->check_base change_base Switch to a milder base (K₂CO₃, Cs₂CO₃, K₃PO₄) check_base->change_base Yes check_temp Is the reaction run at high temperature? check_base->check_temp No change_base->check_temp end_success Problem Resolved change_base->end_success Monitor for improvement end_fail Consult further literature for specialized conditions change_base->end_fail lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_ligand Is the ligand appropriate for the substrate? check_temp->check_ligand No lower_temp->check_ligand lower_temp->end_success Monitor for improvement lower_temp->end_fail screen_ligands Screen sterically hindered and electron-rich ligands check_ligand->screen_ligands No check_purity Are solvents and reagents anhydrous and pure? check_ligand->check_purity Yes screen_ligands->check_purity screen_ligands->end_success Monitor for improvement screen_ligands->end_fail purify_reagents Use anhydrous solvents and high-purity reagents check_purity->purify_reagents No check_purity->end_success Yes purify_reagents->end_success purify_reagents->end_fail

Caption: A step-by-step workflow for troubleshooting debromination in palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in palladium-catalyzed reactions?

A1: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, including the reaction of the palladium catalyst with bases, solvents, or impurities. The Pd-H species can then react with the aryl bromide in a process that ultimately replaces the bromine atom with a hydrogen atom.

Q2: How does the choice of base influence debromination?

A2: Strong bases, particularly alkoxides like sodium tert-butoxide, are more prone to generating palladium-hydride species, which can lead to debromination. Milder inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally less likely to cause this side reaction.[3] The effectiveness of a particular base can be substrate-dependent.

Q3: Can the phosphine ligand affect the extent of debromination?

A3: Yes, the phosphine ligand plays a crucial role. Ligands influence the electron density and steric environment of the palladium center. Electron-rich and sterically bulky ligands can accelerate the rate of reductive elimination of the desired product, thereby outcompeting the debromination pathway. The correct choice of ligand can be critical for minimizing reductive dehalogenation.[2]

Q4: Is debromination more of a problem with electron-rich or electron-poor aryl bromides?

A4: While substrate-dependent, electron-poor aryl bromides can sometimes be more susceptible to debromination. This is because the electron-withdrawing groups can make the aryl-palladium intermediate more prone to side reactions if the subsequent cross-coupling step is slow. However, electron-rich aryl bromides can also undergo debromination, especially under harsh reaction conditions.

Q5: Are there any specific palladium-catalyzed reactions that are more prone to debromination?

A5: Debromination can be a significant side reaction in several palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, particularly when using aryl bromide substrates. The propensity for debromination depends heavily on the specific reaction conditions and substrates used. For example, in Buchwald-Hartwig amination, early catalyst systems were often unable to couple primary amines due to competitive hydrodehalogenation.[4]

Data Presentation: Comparison of Reaction Parameters

The following tables provide a summary of how different reaction parameters can affect the outcome of palladium-catalyzed cross-coupling reactions, with a focus on minimizing debromination.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃Toluene/H₂O801285[5]
2K₂CO₃Dioxane/H₂O901692[5]
3Cs₂CO₃DMF1001078[5]
4K₃PO₄THF/H₂O652488[5]
5NaOH---~70%[6]
6KOH---70-90%[6]

Note: Yields are for the desired coupled product and are representative. Actual yields will vary depending on the specific substrates.

Table 2: Influence of Ligand and Temperature in Heck Coupling

EntryLigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Notes
1PPh₃K₃PO₄Toluene100GoodStandard conditions.
2P(o-tolyl)₃NaOAcDMF120HighIncreased steric bulk can be beneficial.
3NoneEt₃NDMF140VariableLigandless conditions can sometimes lead to catalyst decomposition and side reactions at high temperatures.
4NHCK₂CO₃DMF/H₂O80HighN-heterocyclic carbene ligands can be effective at lower temperatures.[7]

Note: This table provides a qualitative comparison. Quantitative data on debromination for Heck reactions is often not explicitly reported in comparative studies.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Minimized Debromination

This protocol is a general guideline for a Suzuki-Miyaura coupling designed to minimize the debromination of an aryl bromide.

  • Reagents and Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol)

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen or argon source.

  • Procedure:

    • To a dry round-bottom flask, add the aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add degassed toluene and degassed water via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol outlines a copper-free Sonogashira coupling, which can help to avoid certain side reactions.

  • Reagents and Materials:

    • Aryl bromide (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • Diisopropylethylamine (DIPEA) (2.0 mmol)

    • Anhydrous THF (5 mL)

    • Schlenk tube, magnetic stirrer, nitrogen or argon source.

  • Procedure:

    • To a dry Schlenk tube, add the aryl bromide and Pd(PPh₃)₄.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous THF, the terminal alkyne, and DIPEA via syringe.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling and Competing Debromination Pathway

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdH_formation Pd-H Formation Pd0->PdH_formation PdII_halide Ar-Pd(II)L₂-Br OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R-M Debrom_step Reaction with Ar-Br PdII_halide->Debrom_step Pd-H species PdII_coupled Ar-Pd(II)L₂-R Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product PdII_hydride H-Pd(II)L₂-Br PdH_formation->PdII_hydride PdII_hydride->Debrom_step Debrom_step->Pd0 Regeneration Debrom_product Ar-H Debrom_step->Debrom_product Base_Solvent Base / Solvent / H₂O Base_Solvent->PdH_formation

Caption: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, illustrating the competing debromination pathway.

References

Technical Support Center: Efficient Sonogashira Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection and troubleshooting in the Sonogashira coupling of pyrimidines. This resource is tailored for researchers, scientists, and professionals in drug development to navigate common challenges and optimize reaction outcomes for the synthesis of pyrimidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halopyrimidines in Sonogashira coupling?

A1: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more favorable for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder conditions, while chloropyrimidines are the least reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[1]

Q2: How does the position of the halogen on the pyrimidine ring affect reactivity?

A2: The position of the halogen on the electron-deficient pyrimidine ring significantly influences its reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, whereas the C5 position is the least reactive.

Q3: What is the purpose of the copper co-catalyst, and when should I consider a copper-free protocol?

A3: In the traditional Sonogashira reaction, a copper(I) salt, such as CuI, acts as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, facilitating the coupling process and often increasing the reaction rate.[2] However, the presence of copper can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen.[2] You should consider a copper-free protocol when you observe significant formation of these homocoupling byproducts or when working with sensitive substrates where the presence of copper may be detrimental. Several copper-free methodologies have been developed to circumvent this issue.[3]

Q4: My reaction mixture is turning black. What does this indicate, and how can I prevent it?

A4: The formation of a black precipitate, commonly known as "palladium black," is a sign of the decomposition of the palladium catalyst. This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or inappropriate reaction temperatures. To prevent this, it is crucial to maintain a strict inert atmosphere (e.g., argon or nitrogen), use high-purity, anhydrous, and degassed reagents and solvents, and optimize the reaction temperature. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[4]

Q5: What are the key differences between using phosphine-based ligands and N-heterocyclic carbene (NHC) ligands?

A5: Both phosphine-based ligands and N-heterocyclic carbenes (NHCs) are widely used to stabilize and activate palladium catalysts in Sonogashira couplings.

  • Phosphine ligands , such as triphenylphosphine (PPh₃) and bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos), have been traditionally used and are effective for a wide range of substrates.[5] Electron-rich and bulky phosphines can enhance the rate of oxidative addition and reductive elimination.

  • N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines. They form very stable palladium complexes that can exhibit high catalytic activity, even for less reactive aryl chlorides.[2] NHC-palladium complexes can also be effective in copper-free Sonogashira reactions.[5]

The choice between them often depends on the specific pyrimidine substrate and the desired reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The palladium catalyst has decomposed (indicated by the formation of palladium black).[6] 2. Poor Substrate Reactivity: Chloropyrimidines and, to a lesser extent, bromopyrimidines are less reactive than iodopyrimidines.[1] 3. Inappropriate Ligand: The chosen ligand may not be suitable for activating the specific halopyrimidine. 4. Suboptimal Base or Solvent: The base may not be strong enough, or the solvent may not be appropriate for the reaction.[7] 5. Low Reaction Temperature: The temperature may be insufficient for the oxidative addition step, especially with less reactive substrates.[8]1. Ensure a strict inert atmosphere is maintained throughout the reaction. Use fresh, high-purity catalyst.[6] 2. For chloropyrimidines, consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand or an NHC ligand, and higher reaction temperatures.[5] 3. Screen different ligands. For challenging substrates, bulky phosphine ligands (e.g., dppf) can be effective.[8] 4. Optimize the base and solvent. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common bases. Solvents like DMF, acetonitrile, and THF are often used.[1][7] 5. Increase the reaction temperature, particularly for bromo- and chloropyrimidines.[8]
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, especially in the presence of a copper co-catalyst.[6] 2. High Copper Catalyst Loading: An excess of the copper co-catalyst can favor the homocoupling pathway.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[6] 2. Reduce the amount of copper(I) iodide. 3. Switch to a copper-free Sonogashira protocol.[3]
Debromination or Dechlorination of the Pyrimidine 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can sometimes lead to the reductive dehalogenation of the starting material. 2. Certain Catalyst/Ligand Combinations: Some catalytic systems may be more prone to promoting dehalogenation.1. Try to lower the reaction temperature or shorten the reaction time. 2. Screen different palladium catalysts and ligands.
Incomplete Reaction 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion.[7] 2. Reagent Stoichiometry: An insufficient amount of the alkyne or base can lead to incomplete conversion. 3. Poor Solubility of Starting Materials: The pyrimidine substrate may not be fully dissolved in the chosen solvent.1. Increase the catalyst loading. Optimization studies can determine the ideal amount.[7] 2. Use a slight excess of the terminal alkyne (e.g., 1.1-1.5 equivalents) and an adequate amount of base (e.g., 2-3 equivalents).[9] 3. Choose a solvent in which all reactants are soluble at the reaction temperature. A solvent screen may be necessary.

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data for various catalyst systems in the Sonogashira coupling of halopyrimidines.

Table 1: Copper-Catalyzed Sonogashira Coupling of Halopyrimidines

Pyrimidine SubstratePalladium Catalyst (mol%)Copper Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine & 1-iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (5)CuI (10)-Et₃NCH₃CNRT695
2-Amino-3-bromopyridine & PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100396
5-Bromo-2-chloropyrimidine & Terminal AlkynePd(PPh₃)₄ (5)CuI (10)-Et₃NDMF80--
3-Fluoro-4-iodopyridine & Terminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (4-10)-Et₃NTHF/DMF40-65--

Yields are as reported in the cited literature and may vary based on the specific alkyne used.

Table 2: Copper-Free Sonogashira Coupling of Halopyrimidines

Pyrimidine SubstratePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Aryl iodides/bromidesPd(OAc)₂ (3)2-Aminopyrimidine-4,6-diol (6)----Moderate to Excellent
IodobenzeneDipyrimidyl-palladium complex-n-ButylamineTHF65--
2-Iodoarenes & AlkynesPEPPSI complexes (2a, 2b)-----Moderate to Good
Aryl halides & ArylacetylenePd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃Green SolventRT-Good to Excellent

Yields are as reported in the cited literature and may vary based on the specific pyrimidine and alkyne used.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of an Iodopyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add the iodopyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.) via syringe.[9] Stir the mixture at room temperature for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.[9]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 65 °C) and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Bromopyrimidine

This protocol is a general guideline and may require optimization, particularly for less reactive bromopyrimidines.

  • Preparation: In a flame-dried Schlenk flask, add the bromopyrimidine (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%), and the ligand (e.g., a bulky phosphine or NHC ligand, 2-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the anhydrous and degassed solvent, the base (e.g., Cs₂CO₃ or an amine base), and the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction's progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd_complex [Ar-Pd(II)L₂-C≡CR'] pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 product Ar-C≡CR' alkynyl_pd_complex->product Reductive Elimination product->pd0 cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide + Alkyne + Base alkyne R'-C≡CH cu_acetylide->pd_complex Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst active? (No palladium black?) start->check_catalyst check_catalyst->start No, catalyst decomposed check_atmosphere Is the reaction under a strict inert atmosphere? check_catalyst->check_atmosphere Yes check_atmosphere->start No, oxygen present check_reagents Are reagents and solvents pure and dry? check_atmosphere->check_reagents Yes check_reagents->start No, impurities detected check_conditions Are the reaction conditions (temp., base, solvent) optimal? check_reagents->check_conditions Yes optimize_catalyst Screen different Pd sources and ligands. check_conditions->optimize_catalyst No success Successful Reaction check_conditions->success Yes optimize_conditions Optimize temperature, base, and solvent. optimize_catalyst->optimize_conditions optimize_conditions->success Catalyst_Selection_Logic start Select Halopyrimidine Substrate iodopyrimidine Iodopyrimidine start->iodopyrimidine bromopyrimidine Bromopyrimidine start->bromopyrimidine chloropyrimidine Chloropyrimidine start->chloropyrimidine standard_conditions Standard Conditions: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ CuI, Amine Base, RT-60°C iodopyrimidine->standard_conditions intermediate_conditions Intermediate Conditions: Bulky Phosphine Ligand (e.g., dppf) CuI (optional), Amine Base, 60-100°C bromopyrimidine->intermediate_conditions forcing_conditions Forcing Conditions: Bulky, Electron-Rich Ligand (e.g., SPhos) or NHC Ligand Strong Base (e.g., Cs₂CO₃), 100-120°C chloropyrimidine->forcing_conditions

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common hurdles associated with the purification of polar pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar pyrimidine derivatives?

A1: The primary challenges in purifying polar pyrimidine derivatives stem from their inherent high polarity. This can lead to several issues, including:

  • Poor retention in reverse-phase chromatography: The polar nature of the compounds results in weak interactions with nonpolar stationary phases.[1]

  • Peak tailing in High-Performance Liquid Chromatography (HPLC): Secondary interactions between basic pyrimidine derivatives and residual silanol groups on silica-based stationary phases are a common cause of peak tailing.[1][2]

  • Difficulty in crystallization: High solubility in polar solvents can make it challenging to achieve the supersaturation required for crystallization.[2]

  • Streaking in Thin-Layer Chromatography (TLC) and column chromatography: Strong interactions with the stationary phase can cause the compound to streak rather than form a compact spot or band.[3][4]

Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?

A2: While traditional reverse-phase chromatography can be challenging, several other techniques are better suited for polar compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1][2]

  • Ion-Exchange Chromatography (IEC): This technique is effective for ionizable pyrimidine derivatives, separating them based on their net charge.[2]

  • Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to enhance the separation of complex mixtures of polar compounds.[2]

  • Reverse-Phase Chromatography with modifications: While standard C18 columns may not be effective, using polar-endcapped or polar-embedded columns can improve retention.[1][2] The use of ion-pairing reagents can also be beneficial for charged pyrimidine derivatives.[1]

  • Normal-Phase Chromatography with modifiers: For basic pyrimidine derivatives that exhibit strong interactions with silica gel, deactivating the silica gel with a basic modifier like triethylamine or ammonia in the mobile phase can improve purification.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

HPLC & Chromatography Issues

Issue: Poor or no retention of the polar pyrimidine derivative in reverse-phase HPLC.

Potential Cause Solution
Analyte is too polar for the stationary phase.* Use a polar-endcapped or polar-embedded column designed for better retention of polar analytes.[1][2] * Consider switching to an alternative chromatographic mode like HILIC or SFC.[1]
Mobile phase is too strong (too much organic solvent).* Decrease the concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[2]
Analyte is ionized.* Adjust the mobile phase pH to suppress the ionization of acidic or basic pyrimidine derivatives, which can increase their hydrophobicity and retention.[2]
Incompatible injection solvent.* Whenever possible, dissolve the sample in the initial mobile phase.[2]

Issue: Significant peak tailing in HPLC.

  • Troubleshooting Decision Tree for HPLC Peak Tailing:

start HPLC Peak Tailing Observed q1 Is the analyte basic? start->q1 a1_yes Secondary interactions with residual silanol groups are likely. q1->a1_yes Yes q2 Is the injection solvent stronger than the mobile phase? q1->q2 No s1 Operate at a lower pH (~3) to protonate silanols. Use a highly deactivated, end-capped column. Increase the buffer concentration in the mobile phase. a1_yes->s1 s1->q2 a2_yes Mismatched injection solvent can cause peak distortion. q2->a2_yes Yes q3 Is the column overloaded? q2->q3 No s2 Dissolve the sample in the initial mobile phase. a2_yes->s2 s2->q3 a3_yes Saturation of the stationary phase. q3->a3_yes Yes end Improved Peak Shape q3->end No s3 Reduce the injection volume or sample concentration. a3_yes->s3 s3->end

Troubleshooting decision tree for HPLC peak tailing.
Crystallization Issues

Issue: The polar pyrimidine derivative fails to crystallize.

Potential Cause Solution
Solution is not supersaturated (too much solvent).* Slowly evaporate the solvent to increase the concentration of the compound.[5]
Compound is too soluble in the chosen solvent.* Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity is observed, then gently heat until the solution is clear and allow it to cool slowly.[1] * Experiment with different solvents or solvent systems.[5]
Rapid cooling leading to precipitation instead of crystal growth.* Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[3]
High concentration of impurities.* Purify the crude product using column chromatography before attempting crystallization.[3]

Experimental Protocols

General Protocol for HILIC Purification

This protocol provides a starting point for developing a HILIC method for the purification of polar pyrimidine derivatives.

  • Column Selection: Choose a HILIC stationary phase (e.g., amide, cyano, or bare silica).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a buffered aqueous solution, for example, 10 mM ammonium formate in water, and adjust the pH to 3.5 with formic acid.[1]

    • Mobile Phase B (Organic): Use acetonitrile.[1]

  • Gradient Elution:

    • Initial Conditions: Start with a high percentage of the organic mobile phase (e.g., 95% B) and hold for 2 minutes.[1]

    • Gradient: Gradually increase the percentage of the aqueous mobile phase (e.g., from 95% B to 50% B over 15 minutes).[1]

    • Wash and Re-equilibration: Include a wash step and a re-equilibration step at the initial conditions before the next injection.[1]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase conditions. If solubility is an issue, use a minimal amount of a slightly stronger (more polar) solvent.[1]

  • Detection: Use a UV detector at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm).[1]

  • General Workflow for HILIC Purification:

cluster_prep Method Development cluster_run Purification Run cluster_post Post-Purification col_select Select HILIC Column mob_prep Prepare Aqueous (A) and Organic (B) Mobile Phases col_select->mob_prep sample_prep Dissolve Sample in Initial Mobile Phase mob_prep->sample_prep injection Inject Sample sample_prep->injection gradient Run Gradient Elution (e.g., 95% to 50% B) injection->gradient detection UV Detection gradient->detection fraction_collection Collect Fractions detection->fraction_collection analysis Analyze Fractions (TLC/HPLC) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Evaporate Solvent pooling->evaporation final_product Obtain Purified Product evaporation->final_product

References

Technical Support Center: Recrystallization of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the chosen recrystallization solvent, even with heating.

A1: This indicates that the compound's solubility in the selected solvent is too low. To address this, you can:

  • Increase the solvent volume: Add small portions of hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent can lead to poor or no yield upon cooling.[1][2]

  • Try a different solvent: Consult the solvent selection table below for alternatives. Pyrimidine derivatives often show good solubility in solvents like ethanol, acetone, or ethyl acetate.[3]

  • Use a solvent mixture: If the compound is sparingly soluble in one solvent but highly soluble in another, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "poor" hot solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[3]

Q2: The compound precipitates out of the solution rapidly as a powder or oil instead of forming distinct crystals.

A2: Rapid precipitation, often termed "crashing out," can trap impurities and is typically caused by a solution that is too supersaturated or cools too quickly.[3][4] To promote the formation of well-defined crystals:

  • Slow down the cooling process: Allow the flask to cool to room temperature on a benchtop away from drafts before transferring it to an ice bath. Insulating the flask can further slow cooling.[3]

  • Use more solvent: Add a small amount of additional hot solvent to the dissolved compound to slightly reduce the saturation level.[4]

  • Consider a different solvent system: A solvent in which the compound has slightly higher solubility at room temperature may facilitate slower crystal growth.[3]

  • Seeding: Introduce a tiny crystal of the pure compound to the cooled solution to induce crystallization.[1]

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.[1]

Q3: After recrystallization, the product is still impure based on TLC or NMR analysis.

A3: If significant impurities remain after a single recrystallization, consider the following:

  • Perform a second recrystallization: Repeating the process, potentially with a different solvent system, can further enhance purity.[3]

  • Utilize column chromatography: If the impurities have a similar solubility profile to your compound, recrystallization may not be sufficient. In such cases, column chromatography is a more effective purification method.[3]

Q4: The yield of my recrystallized product is very low.

A4: A low yield can result from several factors:[4]

  • Using too much solvent: This is a common cause, as a significant amount of the product will remain in the mother liquor upon cooling.[1][2][4] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.

  • Premature crystallization: If the compound crystallizes during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize redissolving the product.[1]

Frequently Asked Questions (FAQs)

Q5: What are the best solvents for recrystallizing this compound?

Q6: How do I choose a suitable solvent system for recrystallization?

A6: An ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the crystals.

Q7: My compound "oils out" instead of crystallizing. What should I do?

A7: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][7] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is highly supersaturated.[4][7] To address this:

  • Reheat the solution to redissolve the oil.

  • Add more solvent to decrease the saturation.[7]

  • Lower the temperature at which saturation occurs by adding a co-solvent in which the compound is more soluble.

  • Encourage slow cooling and seed the solution once it has cooled below the compound's melting point.[2]

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization

Solvent/SystemBoiling Point (°C)PolarityComments
Ethanol78Polar ProticCommonly used for pyrimidine derivatives.[3] Good for compounds with hydrogen bonding capabilities.
Acetone56Polar AproticA versatile solvent for a range of polarities.[3] Its volatility makes it easy to remove.
Ethyl Acetate77Mid-PolarityOften used for compounds of intermediate polarity.[3]
Ethyl Acetate / HexaneVariableTunableA common mixed-solvent system. The ratio can be adjusted to achieve optimal solubility.[3]
Methanol65Polar ProticUsed in solubility studies of pyrimidine derivatives.[8]
Dichloromethane40Mid-PolarityCrystals of a similar compound were obtained by slow evaporation from this solvent.[9]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Mandatory Visualization

TroubleshootingWorkflow Recrystallization Troubleshooting Workflow start Start Recrystallization dissolution Compound Dissolves in Hot Solvent? start->dissolution yes_dissolve Yes dissolution->yes_dissolve Yes no_dissolve No dissolution->no_dissolve No cool_solution Cool Solution Slowly yes_dissolve->cool_solution add_more_solvent Add More Hot Solvent no_dissolve->add_more_solvent change_solvent Try a Different Solvent or Use a Solvent Mixture no_dissolve->change_solvent add_more_solvent->dissolution change_solvent->dissolution crystal_formation Crystals Form? cool_solution->crystal_formation yes_crystals Yes crystal_formation->yes_crystals Yes no_crystals No crystal_formation->no_crystals No oil_out Oiling Out Occurs crystal_formation->oil_out Oils Out collect_crystals Collect and Wash Crystals yes_crystals->collect_crystals supersaturated Supersaturated Solution? no_crystals->supersaturated reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent supersaturated->add_more_solvent No (Too much solvent) induce_crystallization Induce Crystallization: - Seed Crystal - Scratch Flask supersaturated->induce_crystallization Yes induce_crystallization->crystal_formation reheat_add_solvent->cool_solution check_purity Check Purity and Yield collect_crystals->check_purity purity_ok Purity/Yield OK? check_purity->purity_ok yes_purity Yes purity_ok->yes_purity Yes no_purity No purity_ok->no_purity No end Pure Product Obtained yes_purity->end troubleshoot_purity Troubleshoot Purity/Yield: - Second Recrystallization - Column Chromatography - Check for Product Loss no_purity->troubleshoot_purity troubleshoot_purity->start Retry

Caption: Troubleshooting workflow for recrystallization.

References

Minimizing homocoupling in Sonogashira reactions of pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reactions of Pyrimidines

A Guide to Minimizing Alkyne Homocoupling for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Sonogashira cross-coupling reactions involving pyrimidine substrates. As a Senior Application Scientist, I understand the nuances and challenges that can arise during these intricate transformations. Pyrimidines are a cornerstone in medicinal chemistry, and their successful alkynylation is often a critical step in the synthesis of novel therapeutic agents.[1][2] This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of the Sonogashira reaction, with a particular focus on a common and often frustrating side reaction: the homocoupling of terminal alkynes (also known as Glaser-Hay coupling).

Here, you will find a blend of theoretical understanding and practical, actionable advice, presented in a clear question-and-answer format, alongside detailed troubleshooting guides and optimized protocols. Our goal is to empower you to achieve higher yields, cleaner reaction profiles, and ultimately, accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding homocoupling in Sonogashira reactions.

Q1: What is homocoupling in the context of a Sonogashira reaction?

A: Homocoupling, often referred to as Glaser or Glaser-Hay coupling, is the primary undesired side reaction in Sonogashira couplings.[3][4] It involves the dimerization of two terminal alkyne molecules to form a symmetric diyne.[4][5][6] This side reaction consumes your valuable alkyne starting material, reduces the yield of your desired pyrimidine-alkyne product, and introduces impurities that can complicate purification.[4][7]

Q2: What are the primary causes of alkyne homocoupling?

A: The two main culprits responsible for homocoupling are the copper(I) co-catalyst and the presence of oxygen .[4][8] The copper acetylide intermediate, which is a key species in the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[4][8]

Q3: Is the Sonogashira reaction suitable for pyrimidine substrates?

A: Yes, the Sonogashira reaction is a powerful and widely used method for the alkynylation of pyrimidines.[1][2] It is valued for its high efficiency, selectivity, and generally mild reaction conditions.[1] However, the electron-deficient nature of the pyrimidine ring can sometimes influence reaction kinetics and may require careful optimization to minimize side reactions like homocoupling.

Q4: What is the most direct way to prevent homocoupling?

A: The most effective strategies to prevent homocoupling are:

  • Running the reaction under a strictly inert atmosphere: Since oxygen promotes the oxidative homocoupling of alkynes, rigorous deoxygenation of the reaction mixture and maintaining an inert atmosphere (e.g., using high-purity argon or nitrogen) is crucial.[4][8]

  • Employing copper-free protocols: The development of copper-free Sonogashira reactions is a direct approach to circumvent Glaser coupling.[4][9] These methods often require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[9][10]

Q5: How does the choice of base impact homocoupling?

A: The base plays a crucial role in neutralizing the hydrogen halide byproduct and in the deprotonation of the terminal alkyne.[9] While tertiary amines like triethylamine are common, secondary amines such as piperidine, morpholine, or diisopropylamine can sometimes be more effective at minimizing homocoupling.[4][9] However, using an excessive amount of any amine can sometimes have a negative impact.[4]

Visualizing the Reaction Pathways

To effectively troubleshoot, it is essential to understand the underlying mechanisms. Below are diagrams illustrating the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.

Sonogashira_vs_Glaser Sonogashira vs. Glaser Coupling cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Homocoupling Pd0 Pd(0)L₂ Regenerated Catalyst PdII_Aryl Aryl-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Aryl-X) PdII_Alkyne Aryl-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR) PdII_Alkyne->Pd0 Product Aryl-C≡CR PdII_Alkyne->Product Reductive Elimination Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation (Base, CuI) Diyne R-C≡C-C≡C-R Cu_Acetylide->Diyne Oxidative Dimerization (O₂)

Caption: The desired Sonogashira cycle versus the competing Glaser homocoupling.

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a structured approach to troubleshooting and optimizing your Sonogashira reactions on pyrimidine substrates.

Issue 1: Significant formation of the homocoupled diyne byproduct.

Potential Cause Explanation & Recommended Action
Oxygen Contamination Oxygen is a key promoter of the oxidative dimerization of copper acetylides.[4][8] Action: Ensure all solvents and liquid reagents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with a high-purity inert gas like argon for at least 30 minutes).[8] Assemble your reaction under a positive pressure of inert gas and maintain this atmosphere throughout the reaction.
High Copper Catalyst Loading While CuI is a co-catalyst, excessive amounts can accelerate the rate of homocoupling.[8] Action: Reduce the loading of CuI to 1-5 mol%. In some cases, even trace amounts of copper can be effective.
Slow Cross-Coupling Rate If the desired Sonogashira reaction is sluggish, the alkyne has more time to homocouple.[8] This can be due to an unreactive pyrimidine halide or an inactive palladium catalyst. Action: For less reactive pyrimidine chlorides or bromides, consider using a more active palladium catalyst system (e.g., with bulky, electron-rich phosphine ligands like XPhos).[3] Increasing the temperature may also be necessary, but do so cautiously as it can sometimes favor homocoupling.[8][11]
Sub-optimal Base The choice and concentration of the amine base can influence the relative rates of cross-coupling and homocoupling.[4] Action: Screen different bases. While triethylamine is common, secondary amines like diisopropylamine or piperidine can be beneficial.[9] Also, ensure you are not using a large excess of the base.
High Alkyne Concentration A high initial concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Action: Consider slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.[8]

Issue 2: Low or no conversion of the pyrimidine starting material.

Potential Cause Explanation & Recommended Action
Inactive Palladium Catalyst The Pd(0) species may not be forming efficiently, or the catalyst may have decomposed. Action: Use a fresh, high-quality palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions are suitable for its in-situ reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Poorly Reactive Pyrimidine Halide The reactivity order for the halide is I > Br > Cl.[12] Pyrimidine chlorides can be particularly challenging. Action: If possible, use the pyrimidine iodide or bromide. For chlorides, more forcing conditions are often required, including higher temperatures and more specialized, electron-rich and bulky phosphine ligands.[3]
Inappropriate Solvent The solvent must dissolve all reaction components and can influence reaction kinetics.[13] Action: Solvents like THF, DMF, and acetonitrile are commonly used.[11][14] For pyrimidine substrates, a solvent study may be necessary to find the optimal medium.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to optimize your reaction and minimize homocoupling.

Troubleshooting_Workflow Start Start: High Homocoupling Observed Check_Inert Step 1: Verify Inert Atmosphere (Degas solvents, use Ar/N₂) Start->Check_Inert Copper_Free Step 2: Implement Copper-Free Protocol Check_Inert->Copper_Free If homocoupling persists Success Success: Minimized Homocoupling Check_Inert->Success If issue is resolved Optimize_Base Step 3: Optimize Base (Screen secondary amines, adjust stoichiometry) Copper_Free->Optimize_Base If homocoupling persists or reaction is slow Copper_Free->Success If issue is resolved Optimize_Ligand Step 4: Optimize Pd Ligand/Catalyst (Use bulky, electron-rich ligands for Cl/Br substrates) Optimize_Base->Optimize_Ligand If reaction is still not optimal Optimize_Base->Success If issue is resolved Slow_Addition Step 5: Use Slow Addition of Alkyne Optimize_Ligand->Slow_Addition If homocoupling is still an issue Optimize_Ligand->Success If issue is resolved Slow_Addition->Success If issue is resolved

Caption: A step-by-step workflow for troubleshooting homocoupling.

Experimental Protocols

Here are two detailed protocols designed to minimize homocoupling for pyrimidine substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Standard Copper-Catalyzed Sonogashira with Enhanced Inert Atmosphere Techniques

This protocol is a good starting point for reactive pyrimidine iodides.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine iodide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[4]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[4]

  • Solvent and Reagent Addition: Through the septum, add freshly distilled and degassed solvent (e.g., THF, 10 mL) and base (e.g., triethylamine, 2.0 mmol, 2.0 equiv) via syringe.[4] Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive pyrimidine bromides, the temperature may need to be increased to 40-60 °C.[4]

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst residues.[8] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira for Sensitive or Challenging Pyrimidine Substrates

This protocol is highly recommended for pyrimidine bromides and chlorides, or when homocoupling is a persistent issue.[9]

  • Preparation: To a flame-dried Schlenk flask, add the pyrimidine halide (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%, or a more specialized catalyst system like Pd(OAc)₂ with a ligand such as XPhos), and a magnetic stir bar.[8]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.[8]

  • Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-dioxane), the terminal alkyne (1.2 mmol, 1.2 equiv), and a suitable base (e.g., Cs₂CO₃ (2.0 equiv) or a liquid amine base like diisopropylamine).[15][16]

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C, depending on the reactivity of the pyrimidine halide and the catalyst system) and stir until the reaction is complete, monitoring by TLC or GC-MS.[8][11]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.[8]

References

Impact of base selection on Buchwald-Hartwig amination of pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Buchwald-Hartwig amination of pyrimidine substrates. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low or no yield in the Buchwald-Hartwig amination of pyrimidines?

A1: Low or no yield in the Buchwald-Hartwig amination of pyrimidines can stem from several factors, with the catalyst system being the most critical starting point. The choice of palladium precursor, ligand, and especially the base are all crucial for catalytic activity.[1] Additionally, the lower reactivity of chloropyrimidines compared to bromopyrimidines often necessitates more carefully optimized conditions.[1]

Q2: How does the choice of base impact the reaction?

A2: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to higher reaction rates.[1][2] However, for pyrimidine substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to avoid decomposition, though this might require higher reaction temperatures or more active catalyst systems.[1][2][3]

Q3: Which palladium precursor and ligand should I use for pyrimidine substrates?

A3: For challenging substrates like chloropyrimidines, using a pre-formed palladium catalyst (pre-catalyst) is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1] Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond. Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, and DavePhos have shown success in these reactions.[1]

Q4: What are common side reactions, and how can they be minimized?

A4: A common side reaction is hydrodehalogenation, where the halide on the pyrimidine ring is replaced by a hydrogen atom.[1] This can occur if the reductive elimination of the desired product is slow. To minimize this, ensure strictly anhydrous conditions, use a slight excess of the amine, and optimize the catalyst system to favor the desired C-N coupling.[1]

Troubleshooting Guide

Issue: Low or No Product Yield

This troubleshooting guide is designed to help you diagnose and resolve issues leading to low or no yield in your Buchwald-Hartwig amination of pyrimidines.

Troubleshooting_Low_Yield start Low/No Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_source Palladium Source (Pre-catalyst vs. Pd(OAc)₂) check_catalyst->catalyst_source Is the Pd source active? ligand_choice Ligand Selection (Bulky, electron-rich) check_catalyst->ligand_choice Is the ligand appropriate? base_selection Base Selection (Strength & Solubility) check_catalyst->base_selection Is the base suitable? temperature Temperature (80-110 °C for Ar-Cl) check_conditions->temperature Is the temperature optimal? atmosphere Inert Atmosphere (N₂ or Ar) check_conditions->atmosphere Is the system inert? solvent Solvent Purity (Anhydrous, degassed) check_conditions->solvent Is the solvent pure? pyrimidine_purity Pyrimidine Purity check_reagents->pyrimidine_purity amine_purity Amine Purity & Stoichiometry check_reagents->amine_purity

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Data Presentation: Impact of Base Selection

The choice of base is a critical parameter that can significantly influence the yield of the Buchwald-Hartwig amination of pyrimidines. The following tables summarize the effect of different bases on the amination of various pyrimidine substrates.

Table 1: Amination of 2-Chloropyrimidines

EntryAmineBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholineNaOtBuToluene1001285
2MorpholineCs₂CO₃Dioxane1102465
3AnilineK₃PO₄Toluene1102472
4BenzylamineNaOtBuToluene1001690

Table 2: Amination of 2-Bromopyrimidines

EntryAmineBaseSolventTemp. (°C)Time (h)Yield (%)
1PiperidineNaOtBuToluene80895
2PiperidineK₂CO₃DMF1001878
3p-ToluidineCs₂CO₃Dioxane901288
4n-HexylamineNaOtBuToluene801092

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloropyrimidine with Morpholine using NaOtBu

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add 2-chloropyrimidine, followed by anhydrous toluene and then morpholine via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of 2-Bromopyrimidine with Piperidine using Cs₂CO₃

Materials:

  • 2-Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with a magnetic stir bar with Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Add 2-bromopyrimidine and the vial is sealed with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add anhydrous dioxane and piperidine via syringe.

  • Place the vial in a preheated heating block at 90 °C and stir for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with dichloromethane and filtered.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Mandatory Visualization

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pdII_complex L-Pd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation (Base) pdII_complex->amine_coordination + HNR₂ amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the synthesis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS: 1034737-23-9).[1] This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this key heterocyclic intermediate. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols to ensure a robust and scalable process.

Synthetic Strategy Overview

The most reliable and widely adopted method for synthesizing this compound involves a two-step process. This strategy is favored for its use of readily available starting materials and generally good yields. The overall workflow is as follows:

  • Pyrimidine Ring Formation: A cyclocondensation reaction between a guanidine source and a suitable 1,3-dielectrophile to form the core intermediate, Methyl 2-aminopyrimidine-4-carboxylate.[2][3]

  • Electrophilic Bromination: Selective bromination at the C-5 position of the pyrimidine ring, which is activated by the C-2 amino group.[4]

Below is a diagram illustrating this synthetic pathway.

G cluster_0 Step 1: Pyrimidine Synthesis cluster_1 Step 2: Electrophilic Bromination guanidine Guanidine Nitrate base Base (e.g., NaOMe) guanidine->base dmad Dimethyl Acetylenedicarboxylate (DMAD) dmad->base intermediate Methyl 2-aminopyrimidine-4-carboxylate base->intermediate Cyclocondensation brominating_agent N-Bromosuccinimide (NBS) final_product This compound intermediate->final_product Bromination

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis.

Q1: What are the most common precursors for the pyrimidine ring formation? A1: The principal synthesis route involves the cyclization of a β-dicarbonyl compound (or its equivalent) with an N-C-N compound.[2] For this specific target, the most effective precursors are guanidine (often as guanidine nitrate or hydrochloride) and Dimethyl Acetylenedicarboxylate (DMAD).[5][6] DMAD is a highly reactive and symmetrical 1,3-dielectrophile, which avoids regioselectivity issues that can arise with unsymmetrical β-ketoesters.[7]

Q2: Why is a base like sodium methoxide required in the cyclization step? A2: Guanidine is typically supplied as a salt (e.g., guanidine nitrate) for stability. A strong base, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), is required to deprotonate the guanidinium salt in situ, generating the neutral guanidine nucleophile needed to initiate the aza-Michael addition to DMAD, which is the first step of the cyclization cascade.[5][8]

Q3: Which brominating agent is recommended for Step 2? A3: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[9][10] While elemental bromine (Br₂) can be used, NBS is a solid that is easier and safer to handle. It provides a low, steady concentration of electrophilic bromine, which enhances selectivity and minimizes the formation of over-brominated byproducts.[11] The C-5 position is electronically activated by the C-2 amino and C-4 carboxylate groups, making it susceptible to electrophilic attack.

Q4: How should I monitor the progress of each reaction? A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. For more quantitative analysis during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.[12] A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, more polar (for bromination) or less polar (for cyclization) spot indicates reaction progression.

Q5: What are the typical yields and purity I can expect? A5: For Step 1 (cyclization), yields can range from 70-90% after purification. For Step 2 (bromination), yields are typically higher, often in the 85-95% range.[13] With proper execution of the protocols and purification, purity levels of >98% (as determined by HPLC or NMR) are readily achievable.[12]

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This guide provides a structured approach to diagnosing and solving common problems.

Troubleshooting Logic Diagram

G cluster_problem cluster_causes cluster_solutions Problem Identify Problem Cause1 Reagent Quality/ Stoichiometry Problem->Cause1 Cause2 Reaction Conditions Problem->Cause2 Cause3 Workup/ Purification Problem->Cause3 Sol1 Verify Reagents (Purity, Activity) Adjust Molar Ratios Cause1->Sol1 Sol2 Optimize Temp/Time Ensure Anhydrous/Inert Atmosphere Cause2->Sol2 Sol3 Modify Extraction pH Select Appropriate Recrystallization Solvent Cause3->Sol3

Caption: General troubleshooting workflow.

Specific Issues and Solutions
ProblemPotential Cause(s)Suggested Solutions & Explanations
Low or No Yield in Cyclization (Step 1) 1. Inactive Base: Sodium methoxide is hygroscopic and can decompose. 2. Wet Solvent: Methanol must be anhydrous. Water will hydrolyze the ester and interfere with the base. 3. Incorrect Stoichiometry: Insufficient base will result in incomplete deprotonation of the guanidinium salt.1. Use fresh, high-quality NaOMe. Store it under an inert atmosphere. Consider titrating it before use on a large scale. 2. Use anhydrous or freshly distilled methanol. 3. Ensure at least one equivalent of base is used relative to the guanidine salt. A slight excess (1.05-1.1 eq) can be beneficial.
Formation of Byproducts in Bromination (Step 2) 1. Over-bromination: Use of excess NBS or elevated temperatures can lead to di-brominated products or side reactions. 2. Hydrolysis of Ester: Presence of water during workup, especially under acidic or basic conditions. 3. Degradation: NBS can decompose over time, especially if it's yellow or brown, releasing bromine which is less selective.[10]1. Use NBS in a controlled stoichiometry (1.0 to 1.05 equivalents). Add the NBS portion-wise at a low temperature (0-5 °C) to manage the exotherm.[14] 2. Perform aqueous workup under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases. 3. Use pure, white NBS. If impure, it can be recrystallized from hot water.[9]
Product is an Inseparable Oil or Gummy Solid 1. Incomplete Reaction: The presence of unreacted starting materials can lower the melting point and inhibit crystallization. 2. Residual Solvent: Trapped solvent (e.g., DMF, DMSO) can prevent solidification. 3. Inorganic Salt Contamination: Salts from the reaction or workup are not fully removed.1. Drive the reaction to completion. Monitor by TLC/HPLC until the starting material is consumed. 2. Ensure complete solvent removal. After concentration, co-evaporate with a lower-boiling solvent like toluene or perform a thorough vacuum drying. 3. Perform a thorough aqueous wash/brine wash during the workup to remove inorganic impurities.
Difficulty Filtering the Final Product 1. Very Fine Particles: Rapid precipitation or crashing out of solution can lead to fine particles that clog the filter.1. Optimize the recrystallization process. Allow the solution to cool slowly to form larger crystals. Consider using a different solvent system (e.g., Ethanol/Water, Isopropanol).

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl 2-aminopyrimidine-4-carboxylate

This procedure is based on the well-established cyclocondensation of guanidine with DMAD.[3][5]

ReagentM.W. ( g/mol )AmountMolesEq.
Guanidine Nitrate122.0710.0 g0.08191.0
Sodium Methoxide54.024.64 g0.08591.05
Anhydrous Methanol32.04150 mL--
DMAD142.1111.64 g0.08191.0

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Base Preparation: Charge the flask with sodium methoxide and anhydrous methanol. Stir under a nitrogen atmosphere until the base is fully dissolved.

  • Guanidine Addition: Add the guanidine nitrate to the methanolic NaOMe solution. Stir the resulting slurry for 30 minutes at room temperature. This generates the free guanidine base.

  • DMAD Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Add the dimethyl acetylenedicarboxylate (DMAD) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the DMAD spot has been consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add 100 mL of deionized water to the residue. The product should precipitate as a solid.

    • Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, washing the cake with cold water (2 x 30 mL).

  • Purification: Dry the crude solid under vacuum. The product is often of high purity, but it can be recrystallized from ethanol if necessary to yield a white to off-white crystalline solid.

Protocol 2: Synthesis of this compound

This procedure utilizes NBS for a selective bromination.[4][13]

ReagentM.W. ( g/mol )AmountMolesEq.
Methyl 2-aminopyrimidine-4-carboxylate153.1410.0 g0.06531.0
N-Bromosuccinimide (NBS)177.9811.89 g0.06681.02
N,N-Dimethylformamide (DMF)73.09100 mL--

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Dissolution: Dissolve the Methyl 2-aminopyrimidine-4-carboxylate in DMF.

  • NBS Addition: Cool the solution to 0-5 °C in an ice bath. Add the N-Bromosuccinimide (NBS) in small portions over 20-30 minutes, keeping the temperature below 10 °C.

  • Reaction: Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

    • Stir the slurry vigorously for 30 minutes.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with water (3 x 50 mL) to remove DMF and succinimide.

  • Purification: Dry the crude product under vacuum. Recrystallize from ethanol or isopropanol to obtain the final product as a crystalline solid.

References

Validation & Comparative

Navigating the Synthesis of Pyrimidine Derivatives: A Comparative Guide to Halo-pyrimidine Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical step in the synthesis of novel therapeutics and functional materials. Halo-pyrimidines serve as versatile building blocks in this endeavor, with their reactivity in cross-coupling reactions being a key determinant in the design of efficient synthetic routes. This guide provides an objective comparison of the reactivity of various halo-pyrimidines in five seminal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The information presented is supported by experimental data to facilitate the selection of appropriate substrates and reaction conditions.

General Reactivity Trends in Halo-pyrimidines

The reactivity of halo-pyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen substituent and its position on the pyrimidine ring.

Influence of the Halogen: The generally accepted order of reactivity for halogens in these reactions is a direct consequence of the carbon-halogen (C-X) bond strength. The trend follows the order:

I > Br > Cl > F [1]

This trend is inversely correlated with the C-X bond dissociation energy. The weaker the C-X bond, the more readily the oxidative addition of the palladium catalyst—often the rate-determining step—occurs. Consequently, iodo-pyrimidines are the most reactive substrates, frequently undergoing coupling at lower temperatures and with shorter reaction times. Chloro-pyrimidines are significantly less reactive and often necessitate more specialized and robust catalytic systems to achieve high yields. Fluoro-pyrimidines are generally considered unreactive in these cross-coupling reactions.[1]

Influence of the Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the halogen substituent based on its position. The general order of reactivity for the different positions is:

C4(6) > C2 > C5 [1]

The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive of the three.[1]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of halo-pyrimidines in five major cross-coupling reactions, supported by quantitative data from the literature. It is important to note that a direct side-by-side comparison of all four halogens at each position under identical conditions is not always available in the literature. In such cases, reactivity trends are inferred from closely related substrates and the general principles of cross-coupling chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a halo-pyrimidine and an organoboron compound.

Data Presentation: Suzuki-Miyaura Coupling of Halo-pyrimidines

Halo-pyrimidinePositionHalogenCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyrimidine2ClPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O5512Moderate[2]
4-Chloropyrimidine4ClPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81[3][4]
2,4-Dichloropyrimidine4ClPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O5512High[2]
5-Bromopyrimidine5Br4-tert-butylbenzeneboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane9516Moderate[1]
2-Iodopyrimidine2IArylboronic acidPd(dppf)Cl₂K₂CO₃DMF80285-95N/A
4-Iodopyrimidine4IPhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O70-Moderate[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling halo-pyrimidines with primary or secondary amines.

Data Presentation: Buchwald-Hartwig Amination of Halo-pyrimidines

Halo-pyrimidinePositionHalogenAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyrimidine2ClMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001885N/A
4-Chloropyrimidine4ClAnilinePd(OAc)₂ / BINAPK₂CO₃Toluene10030 min (MW)Good[5]
5-Bromopyrimidine5BrPiperidinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1001690N/A
2-Iodopyrimidine2IBenzylaminePd(OAc)₂ / BINAPNaOtBuToluene80492N/A
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a halo-pyrimidine and a terminal alkyne, providing access to valuable alkynyl-pyrimidines.

Data Presentation: Sonogashira Coupling of Halo-pyrimidines

Halo-pyrimidinePositionHalogenAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyrimidine2ClPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF651275N/A
4-Chloropyrimidine4ClPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80688N/A
5-Bromopyrimidine5BrPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT495N/A
2-Iodopyrimidine2ITrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT298N/A
Heck Reaction

The Heck reaction enables the arylation or vinylation of halo-pyrimidines with alkenes.

Data Presentation: Heck Reaction of Halo-pyrimidines

Halo-pyrimidinePositionHalogenAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromopyrimidine5BrStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10024Good[6]
5-Bromopyrimidine5Brn-Butyl acrylatePd(OAc)₂K₂CO₃DMF120685[6]
5-Iodopyrimidine5IStyrenePd(OAc)₂Et₃NAcetonitrile80392N/A
Stille Coupling

The Stille coupling involves the reaction of a halo-pyrimidine with an organotin compound. While a powerful C-C bond-forming reaction, specific quantitative data for a wide range of halo-pyrimidines is less readily available in the literature compared to other coupling methods.

Data Presentation: Stille Coupling of Halo-pyrimidines

Halo-pyrimidinePositionHalogenOrganotin ReagentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-6-(3-iodophenyl)pyrimidineAryl-IodideIPhenyltributylstannanePd(PPh₃)₄DMF9512-24Good[1]
2-Bromothiophene (analogy)2BrOrganostannanePd(dppf)Cl₂·DCM / CuI / LiClDMF406087[6]
Aryl Bromide (general)-BrOrganostannanePd(PPh₃)₄DMF80Overnight88

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalizable and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a Halo-pyrimidine (General Protocol)

To a dry Schlenk tube or reaction vial, add the halo-pyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., dioxane/water) is added via syringe, followed by the palladium catalyst and ligand (or a pre-formed catalyst complex). The reaction mixture is then heated to the desired temperature with stirring for the specified time, while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[1]

Buchwald-Hartwig Amination of a Halo-pyrimidine (General Protocol)

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen). Add the halo-pyrimidine to the Schlenk tube. Seal the tube and evacuate and backfill with the inert gas (this cycle is repeated three times). Add the anhydrous solvent via syringe, followed by the amine. The reaction mixture is then heated with vigorous stirring to the desired temperature (typically 80-110 °C). The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Upon completion, the reaction mixture is cooled to room temperature and may be quenched by adding a saturated aqueous solution of ammonium chloride. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling of a Halo-pyrimidine (General Protocol)

To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halo-pyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.). Anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.) are then added. The mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique. The terminal alkyne (1.1-1.5 eq.) is added to the reaction mixture via syringe. The reaction is stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Heck Reaction of a Halo-pyrimidine (General Protocol)

In a small Schlenk tube, add the halo-pyrimidine (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol %), any necessary ligand, and the base (e.g., K₂CO₃, 2 mmol). Add the solvent (e.g., DMF/H₂O) to the tube. The mixture is then heated to the desired temperature (e.g., 80 °C) for a specified time (e.g., 4 h). After the reaction is complete, the mixture is cooled, extracted with an appropriate organic solvent (e.g., ethyl acetate/hexane), and filtered through a pad of silica gel with extensive washing. The filtrate is concentrated and the crude product is purified by flash chromatography on silica gel.

Stille Coupling of a Halo-pyrimidine (General Protocol)

To a flame-dried round-bottom flask, add the halo-pyrimidine (1.0 eq) and anhydrous, degassed solvent (e.g., DMF). Add any additives such as CuI and LiCl, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM). Purge the reaction flask with an inert gas for 10 minutes before adding the organotin reagent (1.15 eq). Heat the solution to the desired temperature (e.g., 40-100 °C). After the reaction is complete, transfer the solution to a separatory funnel containing an aqueous workup solution (e.g., NH₃·H₂O:H₂O) and extract with an organic solvent like hexane. Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude material can be purified by flash chromatography.[6]

Visualizing Reactivity and Mechanisms

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_reactivity General Reactivity Trends of Halo-pyrimidines cluster_halogen Halogen Reactivity cluster_position Positional Reactivity I Iodo-pyrimidine (Most Reactive) Br Bromo-pyrimidine I->Br Decreasing Reactivity Cl Chloro-pyrimidine Br->Cl Decreasing Reactivity F Fluoro-pyrimidine (Least Reactive) Cl->F Decreasing Reactivity C4_6 C4 / C6 (Most Reactive) C2 C2 C4_6->C2 Decreasing Reactivity C5 C5 (Least Reactive) C2->C5 Decreasing Reactivity

Reactivity trends of halo-pyrimidines.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0:e->PdII:w R-X OxAdd Oxidative Addition PdII_R1 R-Pd(II)-R' Ln PdII:n->PdII_R1:s R'-[B(OH)₃X]⁻ Transmetal Transmetalation R1B R'-B(OH)₂ Base Base PdII_R1:w->Pd0:e Product R-R' PdII_R1->Product RedElim Reductive Elimination RX Halo-pyrimidine (R-X)

Catalytic cycle for Suzuki-Miyaura coupling.

References

A Comparative Guide: Methyl 2-amino-5-bromopyrimidine-4-carboxylate vs. its Chloro-Analogue in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Halogenated pyrimidines are versatile building blocks for this purpose, with their reactivity in cross-coupling reactions being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of Methyl 2-amino-5-bromopyrimidine-4-carboxylate and its chloro-analogue, focusing on their performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison: Bromo vs. Chloro

The primary difference in the utility of these two intermediates lies in the inherent reactivity of the carbon-halogen (C-X) bond. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the oxidative addition of the halopyrimidine to the palladium(0) catalyst is often the rate-determining step.[1][2]

The generally accepted order of reactivity for halogens in this reaction is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1] The weaker carbon-bromine bond in this compound facilitates this initial oxidative addition step, which translates into several practical advantages:[2]

  • Milder Reaction Conditions: Couplings with the bromo-intermediate can often be performed at lower temperatures.[2]

  • Shorter Reaction Times: The enhanced reactivity typically leads to faster conversion to the desired product.[2]

  • Higher Yields: Under identical conditions, the bromo-compound is expected to give a higher yield compared to its chloro counterpart.[2]

  • Wider Catalyst Scope: The bromo-analogue is often compatible with a broader range of standard palladium catalysts, such as Pd(PPh₃)₄.

Conversely, the chloro-analogue is less reactive due to the stronger C-Cl bond.[1] While it is often a more cost-effective starting material, its use frequently requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich catalyst systems (e.g., those employing Buchwald ligands or N-Heterocyclic Carbenes) to achieve comparable yields.[2]

Data Presentation: Performance in Suzuki Coupling

The following table summarizes the expected yields for the Suzuki coupling of the bromo- and chloro-pyrimidine substrates with various arylboronic acids. The data for the bromo-analogue is based on yields obtained with the structurally similar 5-bromo-2-methylpyridin-3-amine, providing a strong predictive model.[3] The projected data for the chloro-analogue reflects its generally lower reactivity under similar "standard" conditions.

Halogen SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Bromo Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012~85[3]
Bromo 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012~88[3]
Bromo 4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012~78[3]
Chloro Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012< 40 (Projected)
Chloro Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11024> 80 (Projected)

Experimental Protocols

A generalized experimental workflow for the Suzuki-Miyaura coupling is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1. Combine halopyrimidine, boronic acid, and base in a Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. A->B C 3. Add anhydrous solvent and degassed water. B->C D 4. Add Palladium catalyst under a positive pressure of inert gas. C->D E 5. Heat the mixture to the desired temperature with stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. After completion, cool to RT and perform aqueous workup (e.g., extract with EtOAc). F->G H 8. Dry the organic layer, concentrate under reduced pressure. G->H I 9. Purify the crude product via flash column chromatography. H->I J 10. Analyze the final product (NMR, MS). I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: Suzuki Coupling of this compound (Standard Conditions)

This protocol is adapted from procedures for analogous substrates.[4][5]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (a total of 5 mL per 1 mmol of the pyrimidine substrate).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the mixture under a positive pressure of argon.

  • Reaction: Stir the reaction mixture vigorously at 85-95 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Methyl 2-amino-5-chloropyrimidine-4-carboxylate (Modified Conditions)

To compensate for the lower reactivity of the chloro-analogue, more forcing conditions and a more active catalyst system are typically required.

  • Reaction Setup: To a microwave vial or sealed tube, add Methyl 2-amino-5-chloropyrimidine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and a strong base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the vessel, then purge thoroughly with argon.

  • Catalyst & Solvent Addition: Under an argon atmosphere, add a pre-catalyst system such as Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and a specialized ligand like SPhos (0.10 eq). Add anhydrous toluene and degassed water in a 10:1 ratio.

  • Reaction: Stir the mixture vigorously and heat to 100-120 °C, potentially using microwave irradiation for enhanced efficiency.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 18-24 hours or longer.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][7]

References

A Comparative Guide to Alternative Building Blocks for Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold has long been a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region. However, the quest for improved potency, selectivity, and pharmacokinetic properties, as well as the need to overcome acquired resistance, has driven the exploration of alternative heterocyclic cores. This guide provides an objective comparison of pyrimidine with two prominent bioisosteric replacements: pyrazolopyrimidines and pyridopyrimidines. The comparative analysis is supported by experimental data from published literature, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Performance Comparison of Core Scaffolds

The following tables summarize the inhibitory activities (IC50 values) of kinase inhibitors based on pyrimidine, pyrazolopyrimidine, and pyridopyrimidine scaffolds against two major cancer targets: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). The data has been compiled from various sources, and while efforts have been made to select comparable data points, variations in experimental conditions should be considered.

Table 1: Comparative Inhibitory Activity against EGFR
Scaffold TypeCompound ID/ReferenceEGFR TargetBiochemical IC50 (nM)Cellular GI50 (µM)Reference
Pyrimidine OsimertinibEGFR T790M~1N/A (PC-9, EGFR del19: ~0.01)[1]
Erlotinib (Quinazoline)EGFR WT~2N/A (PC-9, EGFR del19: ~0.005)[1]
Pyrazolopyrimidine Compound 16EGFR34N/A[2][3]
Compound 4EGFR54N/A[2][3]
Compound 15EGFR135N/A[2][3]
Pyridopyrimidine Compound 42EGFR L858R/T790M/C797S7.2N/A[4]
Compound 1EGFR14.8A549: 5.67[4]

Note: Quinazoline is a well-established pyrimidine isostere and is included for a broader comparison.

Table 2: Comparative Inhibitory Activity against BTK
Scaffold TypeCompound ID/ReferenceBTK IC50 (nM)Cellular IC50 (µM) (Ramos Cells)Reference
Pyrimidine Ibrutinib1.5N/A[5]
Zanubrutinib0.5N/A[5]
Pyrazolopyrimidine Compound 15b4.2N/A[6]
Compound 147.958.91[6]
Compound 15a11N/A[6]
Compound 1818N/A (BTK/PI3Kδ dual inhibitor)[7]
Pyridopyrimidine N/AN/AN/AN/A

Key Signaling Pathways

Understanding the signaling cascades targeted by these inhibitors is crucial for rational drug design and interpreting experimental results. Below are diagrams of the EGFR and BTK signaling pathways, generated using the DOT language for Graphviz.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates PKC PKC DAG->PKC STAT->Nucleus Inhibitor Pyrimidine/Alternative Inhibitor Inhibitor->EGFR Inhibits BTK_Signaling Antigen Antigen BCR BCR Antigen->BCR Activates Lyn_Syk Lyn/Syk BCR->Lyn_Syk CD19 CD19 Lyn_Syk->CD19 PI3K PI3K CD19->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 BTK BTK PIP3->BTK Recruits & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 Generates DAG DAG PLCg2->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Nucleus Nucleus (B-cell Proliferation, Survival) NFkB->Nucleus MAPK->Nucleus Inhibitor Pyrimidine/Alternative Inhibitor Inhibitor->BTK Inhibits Kinase_Assay_Workflow start Start prep_compounds 1. Prepare serial dilutions of test compounds in DMSO start->prep_compounds add_reagents 2. Add kinase, substrate, and test compound to plate prep_compounds->add_reagents initiate_rxn 3. Initiate reaction by adding ATP add_reagents->initiate_rxn incubate_rxn 4. Incubate at room temperature (e.g., 60 minutes) initiate_rxn->incubate_rxn stop_rxn 5. Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP incubate_rxn->stop_rxn incubate_stop 6. Incubate at room temperature (40 minutes) stop_rxn->incubate_stop detect 7. Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_stop->detect incubate_detect 8. Incubate at room temperature (30-60 minutes) detect->incubate_detect read_plate 9. Measure luminescence incubate_detect->read_plate analyze 10. Analyze data and determine IC50 values read_plate->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells 1. Seed cells in a 96-well plate and allow them to attach overnight start->seed_cells treat_cells 2. Treat cells with serial dilutions of test compounds seed_cells->treat_cells incubate_cells 3. Incubate for a desired period (e.g., 72 hours) treat_cells->incubate_cells add_mtt 4. Add MTT solution to each well incubate_cells->add_mtt incubate_mtt 5. Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize 6. Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize incubate_solubilize 7. Incubate at room temperature in the dark (e.g., 2 hours) solubilize->incubate_solubilize read_plate 8. Measure absorbance at 570 nm incubate_solubilize->read_plate analyze 9. Analyze data and determine GI50/IC50 values read_plate->analyze end End analyze->end

References

A Senior Application Scientist's Guide to Suzuki Coupling of Aminopyrimidines: A Comparative Catalyst Analysis

Author: BenchChem Technical Support Team. Date: December 2025

<-4>

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and inflammatory disease research.[1] The ability to functionalize this heterocycle through carbon-carbon bond formation is therefore of paramount importance in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for this purpose, prized for its functional group tolerance and broad applicability.[2][3]

However, the Suzuki coupling of aminopyrimidines presents a unique set of challenges. The presence of the nitrogen-rich aminopyrimidine core can lead to catalyst inhibition or deactivation, complicating what might otherwise be a straightforward transformation.[4][5][6] This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of aminopyrimidines, offering researchers the data and protocols needed to navigate these challenges and select the optimal catalyst for their specific synthetic needs.

The Challenge: Catalyst Inhibition and Substrate Reactivity

The primary obstacle in the Suzuki coupling of aminopyrimidines is the potential for the Lewis basic nitrogen atoms of the pyrimidine ring and the amino substituent to coordinate to the palladium center. This coordination can sequester the active catalyst, leading to lower yields and sluggish reaction rates.[7] Furthermore, the electronic nature of the pyrimidine ring and the reactivity of the halide leaving group (Cl < Br < I) significantly influence the ease of the crucial oxidative addition step in the catalytic cycle.[8]

Selecting a catalyst system with the right balance of reactivity and stability is therefore critical. The choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ancillary ligand, dictates the success of the coupling.

Comparative Analysis of Catalyst Systems

The efficacy of a catalyst system for the Suzuki coupling of aminopyrimidines is best evaluated by examining its performance across various substrates and conditions. Here, we compare three major classes of ligands: traditional phosphines, modern Buchwald biaryl phosphines, and N-heterocyclic carbenes (NHCs).

Traditional Phosphine Ligands: The Workhorse

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are foundational in cross-coupling chemistry.[9] They are often effective for more reactive substrates, such as bromo- and iodopyrimidines.

Key Characteristics:

  • Cost-Effective and Readily Available: A common choice for initial screening.

  • Moderate Activity: Can require higher temperatures and catalyst loadings, particularly for less reactive chloro-substrates.[2][10]

  • Well-Understood: Extensive literature provides a solid baseline for reaction optimization.

Buchwald Biaryl Phosphine Ligands: The High-Performers

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[11][12] Ligands such as SPhos and XPhos have proven to be exceptionally effective for challenging substrates, including heteroaryl chlorides.[11][12]

Key Characteristics:

  • High Reactivity: The steric bulk and electron-donating nature of these ligands facilitate the formation of a highly active monoligated Pd(0) species, which accelerates the oxidative addition step, especially with chloropyrimidines.[13]

  • Broad Substrate Scope: SPhos, in particular, has shown remarkable activity, often enabling reactions at lower temperatures and with reduced catalyst loadings.[8][13]

  • Versatility: Effective for a wide range of aminopyrimidine and boronic acid coupling partners.[11]

N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative

Palladium-NHC complexes, such as PEPPSI-IPr, have emerged as powerful, thermally stable, and highly active catalysts.[9][14] Their strong σ-donating ability enhances catalytic activity, making them suitable for difficult couplings.[9]

Key Characteristics:

  • High Stability and Activity: PEPPSI-type precatalysts are often air- and moisture-stable, simplifying reaction setup.[15][16] Their strong Pd-C bond contributes to their robustness and high turnover numbers.[9]

  • Efficiency: Often effective at very low catalyst loadings (down to 0.1 mol%) and can lead to shorter reaction times.[9][17]

  • Broad Applicability: PEPPSI catalysts have demonstrated broad utility in various cross-coupling reactions, including those involving nitrogen-containing heterocycles.[14][18]

Performance Data Summary

The following table summarizes representative data for the Suzuki coupling of aminopyridines and -pyrimidines, which serve as close analogs and provide valuable insights for aminopyrimidine coupling.

EntryHalide SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-4-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O901288
22-Amino-4-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene100893
33-BromopyridinePhenylboronic acidPEPPSI-IPr (0.5 mol%)Cs₂CO₃t-AmylOH100298

Data is representative and compiled from sources for comparative illustration.[8][9]

Analysis: The data clearly shows a trend towards higher efficiency and yield with more advanced catalyst systems. While Pd(PPh₃)₄ is effective, the Buchwald ligand system (Pd(OAc)₂/SPhos) achieves a higher yield in less time. The PEPPSI-IPr catalyst demonstrates exceptional activity, providing a near-quantitative yield in just 2 hours with a very low catalyst loading.[9]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aminopyrimidine. This is often the rate-limiting step, especially with less reactive chloropyrimidines. Bulky, electron-rich ligands like SPhos accelerate this step.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="R¹-Pd(II)L₂(X)\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tm_complex [label="R¹-Pd(II)L₂(R²)\n(Transmetalation Product)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="R¹-R²\n(Coupled Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout sub1 [label="Aminopyrimidine-X (R¹-X)", shape=plaintext, fontcolor="#202124"]; sub2 [label="Ar-B(OH)₂ (R²-B(OH)₂)\n+ Base", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition", color="#202124"]; sub1 -> oa_complex [style=dashed, arrowhead=none, color="#5F6368"]; oa_complex -> tm_complex [label=" Transmetalation", color="#202124"]; sub2 -> tm_complex [style=dashed, arrowhead=none, color="#5F6368"]; tm_complex -> product [label=" Reductive\n Elimination", color="#202124"]; product -> pd0 [style=dashed, color="#5F6368"];

// Caption caption [label="Simplified Suzuki-Miyaura Catalytic Cycle.", shape=plaintext, fontsize=10, fontcolor="#5F6368"]; } dot Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, representative protocols for the Suzuki coupling of a halo-aminopyrimidine.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is adapted for a typical reaction involving a bromo-aminopyrimidine and an arylboronic acid.

Materials:

  • 2-Amino-4-bromopyridine (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (8 mL) and deionized water (2 mL)

  • Schlenk flask, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-amino-4-bromopyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed toluene and water via syringe.[8]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-10 hours.[8]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Procedure using Pd(PPh₃)₄

Microwave irradiation can significantly shorten reaction times. This protocol is based on the coupling of dichloropyrimidines.[10]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 1 equiv)

  • Arylboronic acid (0.5 mmol, 1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3 equiv)

  • Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)

  • 1,4-Dioxane (4 mL) and Water (2 mL)

  • Microwave reactor tube with a stir bar

Procedure:

  • Setup: In a microwave reactor tube, combine the 2,4-dichloropyrimidine, arylboronic acid, and K₂CO₃.[2]

  • Solvent and Catalyst: Add the 1,4-dioxane/water mixture. Purge the solution with argon for 10 minutes, then add the Pd(PPh₃)₄.[2]

  • Reaction: Seal the tube and place it in the microwave reactor. Heat to 100 °C for 15 minutes with stirring.[10]

  • Work-up and Purification: After cooling, extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.[10]

Workflow start Start: Reagent Preparation setup 1. Assemble Reactants (Halo-aminopyrimidine, Boronic Acid, Base, Catalyst, Ligand) in Schlenk Flask start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir (e.g., 100 °C, 8-16h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench and Extract monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Conclusion and Recommendations

The Suzuki-Miyaura coupling of aminopyrimidines is a critical transformation for the synthesis of molecules of medicinal interest. While catalyst inhibition by the nitrogenous core presents a challenge, modern catalyst systems provide robust solutions.

  • For initial explorations and with more reactive bromo- or iodo-aminopyrimidines, traditional catalysts like Pd(PPh₃)₄ can be a cost-effective starting point.

  • For challenging substrates, particularly chloro-aminopyrimidines, or when high yields and mild conditions are paramount, Buchwald ligands (e.g., SPhos) are highly recommended. Their superior activity often justifies the higher cost.[8][13]

  • For reactions requiring high thermal stability, very low catalyst loadings, and operational simplicity, Pd-NHC precatalysts like PEPPSI-IPr represent the state-of-the-art and are an excellent choice for process development and scale-up.[9]

Ultimately, the optimal catalyst is substrate-dependent, and screening a small panel of catalysts from these different classes is a prudent strategy to identify the most efficient system for a specific synthetic target.

References

The Strategic Role of Methyl 2-amino-5-bromopyrimidine-4-carboxylate in Modern Chemical Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery and medicinal chemistry, the efficiency and versatility of building blocks for library synthesis are paramount. The pyrimidine scaffold, a privileged structure in a multitude of clinically significant molecules, remains a focal point for chemical space exploration. Within this class of synthons, Methyl 2-amino-5-bromopyrimidine-4-carboxylate has emerged as a particularly strategic asset. This guide provides an in-depth technical comparison of this building block against its halogenated and non-halogenated analogs, offering field-proven insights and experimental data to inform its application in the synthesis of diverse chemical libraries.

Introduction: The Pyrimidine Core and the Advantage of Halogenation

The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of a halogen at the 5-position, as seen in this compound, provides a versatile handle for diversification through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the pyrimidine core, a process often referred to as "scaffold hopping" where the core structure is modified to discover novel compounds with improved biological activity.[1][2] The choice of the halogen—be it chlorine, bromine, or iodine—is a critical experimental parameter that dictates reactivity, cost, and ultimately, the efficiency of library synthesis.

Comparative Analysis of 5-Halogenated 2-Aminopyrimidine-4-carboxylates

The efficacy of a building block in library synthesis is a multifactorial consideration, encompassing reactivity, stability, and commercial availability. Here, we compare this compound with its chloro and iodo analogs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these building blocks is essential for anticipating their behavior in solution and during purification.

PropertyMethyl 2-amino-5-chloropyrimidine-4-carboxylateThis compoundMethyl 2-amino-5-iodopyrimidine-4-carboxylate
Molecular Weight 187.58 g/mol 232.05 g/mol 278.98 g/mol
CAS Number 1353503-49-7101562-45-0Not readily available
Reactivity Trend LowerIntermediateHigher
Stability HighModerateLower (potential for deiodination)
Cost Generally LowerIntermediateGenerally Higher
Reactivity in Key Cross-Coupling Reactions

The C-X bond at the 5-position is the primary site for diversification. The choice of halogen directly impacts the rate and efficiency of palladium-catalyzed cross-coupling reactions, which are workhorses in modern synthesis. The generally accepted order of reactivity for the oxidative addition step, often the rate-determining step, is C-I > C-Br > C-Cl. This is due to the decreasing bond dissociation energy down the halogen group.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. While direct comparative studies on these specific substrates are scarce, data from analogous systems consistently show that iodinated pyrimidines provide higher yields under milder conditions compared to their brominated and chlorinated counterparts.[3] However, the enhanced reactivity of the iodo-analog can sometimes lead to undesired side reactions, and the starting material is often more expensive and less stable. The bromo-derivative offers a well-balanced compromise of good reactivity and stability, making it a workhorse for library synthesis. The chloro-analog typically requires more forcing conditions and specialized catalyst systems to achieve comparable yields.

For the introduction of nitrogen-based diversity, the Buchwald-Hartwig amination is an indispensable tool.[4][5] The reactivity trend mirrors that of the Suzuki-Miyaura coupling. The C-Br bond of this compound is readily activated by common palladium catalysts, allowing for the coupling of a wide range of amines under relatively mild conditions. While the iodo-analog would be more reactive, the bromo-derivative's balance of reactivity and stability often makes it the more practical choice for high-throughput synthesis.

Experimental Protocols and Workflow

The following protocols are representative methodologies for the application of this compound in library synthesis. The causality behind experimental choices is highlighted to provide a deeper understanding of the process.

Representative Suzuki-Miyaura Coupling Protocol

This protocol details a typical procedure for the coupling of an arylboronic acid with this compound. The choice of a phosphine ligand-based palladium catalyst is crucial for achieving high yields with heteroaromatic halides.

Suzuki_Miyaura_Workflow reagents Combine: - this compound (1 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2 eq) solvent Add degassed 1,4-dioxane/water (4:1) reagents->solvent In a sealed vial reaction Heat at 90°C under inert atmosphere (e.g., Argon) for 4-12h solvent->reaction workup Aqueous workup (EtOAc extraction) reaction->workup Monitor by TLC/LC-MS purification Purify by column chromatography workup->purification product Obtain 2-amino-5-aryl- pyrimidine-4-carboxylate purification->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq). The use of an inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. Degassing the solvent is essential to remove dissolved oxygen which can oxidize the catalyst.

  • Reaction: Seal the vial and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the C-N cross-coupling of an amine with the title compound. The choice of a bulky, electron-rich phosphine ligand is often necessary to facilitate the reductive elimination step, especially with less nucleophilic amines.

Buchwald_Hartwig_Workflow reagents Combine under Argon: - this compound (1 eq) - Amine (1.2 eq) - Pd₂(dba)₃ (0.02 eq) - Xantphos (0.08 eq) - NaOt-Bu (1.4 eq) solvent Add anhydrous, degassed Toluene reagents->solvent In a Schlenk flask reaction Heat at 100-110°C for 8-16h solvent->reaction workup Quench with sat. NH₄Cl(aq) and extract with EtOAc reaction->workup Monitor by LC-MS purification Purify by column chromatography workup->purification product Obtain 2-amino-5-(amino)- pyrimidine-4-carboxylate purification->product

Caption: Workflow for a representative Buchwald-Hartwig amination reaction.

Detailed Steps:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), the amine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.08 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask. The strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The use of an anhydrous solvent is crucial as water can interfere with the catalytic cycle.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Application in Parallel Synthesis and Library Generation

The true utility of this compound is realized in its application to parallel synthesis for the rapid generation of chemical libraries.[6] Its well-balanced reactivity allows for reliable execution of cross-coupling reactions across a diverse range of building blocks in a multi-well plate format.

The workflow for a parallel synthesis campaign would involve dispensing the pyrimidine core into an array of reaction vessels, followed by the addition of a diverse set of boronic acids or amines. The reactions are then subjected to the optimized coupling conditions, and the resulting library of compounds can be purified using automated flash chromatography or mass-directed preparative HPLC. This approach enables the efficient exploration of structure-activity relationships (SAR) by systematically varying the substituents at the 5-position of the pyrimidine ring.

Parallel_Synthesis_Logic cluster_0 Core Building Block cluster_1 Diversification Reactions cluster_2 Diverse Building Blocks cluster_3 Generated Chemical Library Core This compound Suzuki Suzuki-Miyaura Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Library Diverse 2,5-Disubstituted Pyrimidines Suzuki->Library Buchwald->Library Boronics Aryl/Heteroaryl Boronic Acids (R¹-B(OH)₂) Boronics->Suzuki Amines Primary/Secondary Amines (R²-NHR³) Amines->Buchwald

Caption: Logical relationship in parallel library synthesis.

Conclusion and Future Outlook

This compound stands out as a highly effective and strategically balanced building block for the synthesis of diverse chemical libraries. Its intermediate reactivity in key cross-coupling reactions, compared to its chloro and iodo analogs, offers a favorable compromise between reaction efficiency and substrate stability and cost. This makes it an ideal choice for both small-scale exploratory synthesis and larger-scale parallel synthesis campaigns. As the demand for novel chemical matter in drug discovery continues to grow, the judicious application of versatile building blocks like this compound will remain a critical component of successful research endeavors.

References

A Head-to-Head Comparison of Pyrimidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its versatile structure is central to a multitude of approved and investigational drugs, particularly in the realm of kinase inhibition. This guide provides an objective, data-driven comparison of different classes of pyrimidine-based inhibitors, offering insights into their relative performance and the experimental methodologies used for their evaluation.

The strategic selection and modification of pyrimidine building blocks are critical in the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This comparison focuses on two prominent classes of pyrimidine-based kinase inhibitors: Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines, which have demonstrated significant potential in targeting key signaling pathways implicated in cancer and inflammatory diseases.

Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. These modifications can significantly alter a molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. The following tables summarize the in vitro cytotoxic and inhibitory activities of various pyrimidine derivatives, providing a quantitative comparison of their performance against key cancer cell lines and protein kinases.

Pyrido[2,3-d]pyrimidine Derivatives

This class of compounds has shown notable activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Compound IDTarget Cancer Cell LineIC50 (µM)Target KinaseBiochemical IC50 (nM)
PD-1 A549 (Lung Cancer)0.80 ± 0.09EGFR59 ± 30
PD-2 HepG2 (Liver Cancer)0.11 ± 0.02EGFR49 ± 20
PD-3 U937 (Lymphoma)0.07 ± 0.01eEF-2K420
PD-4 Y79 (Retinoblastoma)0.10 ± 0.02eEF-2K930
Pyrazolo[3,4-d]pyrimidine Derivatives

Derivatives of this scaffold have been extensively investigated as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and EGFR.

Compound IDTarget Cancer Cell LineIC50 (µM)Target KinaseBiochemical IC50 (nM)
PZ-1 MCF-7 (Breast Cancer)1.629EGFR54
PZ-2 A549 (Lung Cancer)2.305EGFR34
PZ-3 Caco-2 (Colon Cancer)4.990VEGFR-2-
PZ-4 HCT-116 (Colon Cancer)5.02DHFR-

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

Pyrimidine-based inhibitors exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Below are visualizations of the Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, common targets for these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT P AKT->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival EGF EGF EGF->EGFR Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 P p38_MAPK p38 MAPK MKK3_6->p38_MAPK P MK2 MAPKAPK2 p38_MAPK->MK2 P Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->p38_MAPK

p38 MAPK Signaling Pathway Inhibition

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays and synthetic procedures cited in the evaluation of the pyrimidine derivatives.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted pyrido[2,3-d]pyrimidines.[1]

Materials:

  • 4-Chloro-pyrido[2,3-d]pyrimidine intermediate

  • Appropriate amine

  • Absolute ethanol

  • Water

Procedure:

  • A solution containing the chloro-derivative (1.1 g, 5 mmol) and the appropriate amine (10 mmol) in absolute ethanol (50 mL) is refluxed for a period of 8–10 hours.[1]

  • Following the reaction, the mixture is allowed to cool to room temperature.[1]

  • Water (150 mL) is added while stirring to induce precipitation.[1]

  • The resulting solid crystals are collected via filtration, washed thoroughly with water, dried, and subsequently purified by recrystallization from an appropriate solvent.[1]

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol describes a common method for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.[2]

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile derivative

  • Formamide or Formic Acid

  • Phosphorus oxychloride (POCl₃)

  • 4-Aminobenzoic acid

Procedure:

  • The starting 5-amino-1H-pyrazole-4-carbonitrile is cyclized by heating in formamide or formic acid to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[2]

  • The pyrimidinone is then chlorinated using phosphorus oxychloride to obtain the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.[2]

  • The chloro-derivative is subsequently reacted with 4-aminobenzoic acid to yield the desired 4-substituted pyrazolo[3,4-d]pyrimidine.[2]

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Pyrimidine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of the pyrimidine compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).[5]

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[4]

  • Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance of each well at 570 nm using a microplate reader.[4]

In Vitro Kinase Inhibition Assay

This assay determines the ability of pyrimidine compounds to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, p38)

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Pyrimidine test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the pyrimidine compounds in an appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced or the amount of phosphorylated substrate.

Conclusion

The pyrimidine scaffold continues to be a highly productive starting point for the discovery of novel kinase inhibitors. Both pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have yielded potent compounds with significant anticancer activity. The choice of a specific pyrimidine building block and its subsequent functionalization should be guided by the target kinase and the desired pharmacological profile. The provided experimental data and protocols offer a valuable resource for researchers in the rational design and evaluation of next-generation pyrimidine-based therapeutics.

References

The Strategic Advantage of Brominated Pyrimidines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is paramount. In the realm of heterocyclic chemistry, pyrimidines are a cornerstone, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The strategic introduction of functional groups onto the pyrimidine ring is often a critical step in synthesis. Among the various halogenated pyrimidines utilized as synthetic precursors, brominated pyrimidines offer a compelling balance of reactivity, stability, and cost-effectiveness, making them highly advantageous building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

This guide provides a comparative overview of the utility of brominated pyrimidines against other halogenated analogues, supported by experimental data. We will delve into their reactivity in key transformations, provide detailed experimental protocols, and illustrate relevant biological pathways where these compounds play a crucial role.

Reactivity in Cross-Coupling Reactions: A Comparative Analysis

The utility of halopyrimidines as substrates in cross-coupling reactions is largely dictated by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in palladium-catalyzed reactions is I > Br > Cl > F.[4][5] This trend is inversely correlated with the C-X bond dissociation energy. The weaker the bond, the more readily the oxidative addition of the palladium catalyst—often the rate-determining step—occurs.[4][5]

While iodinated pyrimidines are the most reactive, they are also typically more expensive and less stable than their brominated counterparts. Chlorinated pyrimidines are more economical but often require more forcing reaction conditions, specialized catalysts, or ligands to achieve comparable yields to brominated pyrimidines.[4][5] Fluorinated pyrimidines are generally unreactive in these reactions.[5] Brominated pyrimidines, therefore, occupy a "sweet spot," offering a good compromise between reactivity and stability.

The position of the halogen on the pyrimidine ring also significantly influences reactivity, with the general order being C4(6) > C2 > C5.[5] The electron-deficient nature of the pyrimidine ring makes the C4 and C6 positions most susceptible to nucleophilic attack and oxidative addition.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The following table summarizes representative data comparing the performance of different halopyrimidines in this reaction.

HalopyrimidineCoupling PartnerCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
2-Chloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1210078
2-Bromopyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O410095
2-Iodopyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O28098
5-BromopyrimidinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O129085
5-ChloropyrimidinePhenylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄Toluene/H₂O2411075

This data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Brominated Pyrimidine

This protocol describes a typical microwave-assisted Suzuki-Miyaura coupling of a brominated pyrimidine with an arylboronic acid.[6]

Materials:

  • Brominated pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1, degassed)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add the brominated pyrimidine (e.g., 0.5 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 1.2 equiv), K₂CO₃ (1.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.015 mmol, 3 mol%).

  • Add 5 mL of the degassed 1,4-dioxane/H₂O (4:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][7][8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OH)2, Base) pd2_complex->transmetalation pd2_intermediate R-Pd(II)-R' L2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Growth ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Dimerization Inhibition

References

Assessing the Stability of Methyl 2-amino-5-bromopyrimidine-4-carboxylate Under Common Reaction Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a versatile building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a privileged scaffold found in numerous therapeutic agents, and the presence of amino, bromo, and carboxylate functionalities allows for diverse synthetic modifications.[1][2] Key applications include its use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination to create complex molecular architectures.[3][4][5][6] However, the stability of this reagent under the varied conditions of these reactions is a critical factor for ensuring reaction efficiency, yield, and purity of the final product. This guide provides an objective assessment of its stability, compares its performance with potential alternatives, and offers supporting experimental protocols.

Stability Profile Under Common Reaction Conditions

The stability of this compound can be influenced by factors such as temperature, pH, and the specific reagents used in a reaction. The primary modes of potential degradation include thermal decomposition, hydrolysis of the ester, and side reactions related to the bromopyrimidine core.

Thermal Stability

Potential Thermal Decomposition Pathway

Potential Thermal Degradation A This compound B Heat (Δ) A->B C Debromination B->C D HBr Formation C->D E Side Products C->E

Caption: Potential thermal degradation pathway.

pH Stability and Hydrolysis

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which are common in cross-coupling reactions that utilize bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The rate of hydrolysis is dependent on the pH and temperature of the reaction medium.[9][10][11]

  • Acidic Conditions: Under acidic conditions (pH < 4.6), hydrolysis of similar ester-containing compounds can occur, potentially cleaving the ester to its corresponding carboxylic acid.[11][12]

  • Basic Conditions: Basic conditions, often required for the activation of boronic acids in Suzuki couplings or for the deprotonation of amines in Buchwald-Hartwig reactions, can promote saponification of the methyl ester.[4]

The amino group at the 2-position can also influence the electronic properties of the pyrimidine ring and the lability of the bromine atom, although this is more related to reactivity than stability.

Performance in Key Synthetic Applications

The stability of the molecule is best assessed in the context of its intended use. Below is a summary of typical conditions for Suzuki and Buchwald-Hartwig reactions where this substrate or its close analogs are used.

Suzuki-Miyaura Coupling

This reaction is a cornerstone for forming C-C bonds. The efficiency is highly dependent on the catalyst, base, and solvent system.[5]

Table 1: Typical Suzuki-Miyaura Reaction Conditions for Bromo-Aminopyrimidine Analogs

ParameterConditionPotential Stability ConcernReference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with ligands (e.g., SPhos)Ligand coordination may be affected by the amino group.[5]
Base K₂CO₃, K₃PO₄Potential for ester hydrolysis at elevated temperatures.[5][13]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THFAqueous solvent mixtures can facilitate hydrolysis.[1][5]
Temperature 60-100 °CRisk of gradual thermal decomposition with prolonged heating.[1][5]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Boronic Acid, Base B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas Mixture (Ar or N₂ Purge) B->C D Add Pd Catalyst Under Inert Atmosphere C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Organic Solvent F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds. The choice of ligand and base is critical for success, especially with electron-rich and potentially coordinating substrates like aminopyrimidines.[3][4]

Table 2: Typical Buchwald-Hartwig Amination Conditions for Bromo-Aminopyridine Analogs

ParameterConditionPotential Stability ConcernReference
Catalyst Pd₂(dba)₃, Pd(OAc)₂Potential for catalyst inhibition by the 2-amino group.[3]
Ligand Xantphos, dpppSterically hindered ligands are often required.[3]
Base NaOt-Bu, Cs₂CO₃Strong bases can increase the rate of ester hydrolysis.[3]
Solvent Anhydrous Toluene, DioxaneAnhydrous conditions minimize hydrolysis.[3]
Temperature 80-110 °CHigher temperatures increase risk of thermal degradation.[3]

Comparison with Alternative Reagents

The choice of reagent often involves a trade-off between reactivity and stability.

Table 3: Comparison of Halogenated Pyrimidine Substrates

ReagentRelative Reactivity (Suzuki Coupling)General StabilityKey Considerations
Methyl 2-amino-5-iodopyrimidine-4-carboxylate I > Br > Cl[14]Lower stability; more prone to light-induced degradation and dehalogenation.Higher reactivity allows for milder reaction conditions, potentially preserving the ester group.
Methyl 2-amino-5-chloropyrimidine-4-carboxylate Cl < Br < I[14]Higher stability; more robust to thermal stress.Requires more forcing conditions (higher temperatures, stronger catalysts) which can compromise other functional groups.
Methyl 2-amino-5-(triflyloxy)pyrimidine-4-carboxylate Similar to IodoModerate; sensitive to strong nucleophiles and bases.Excellent coupling partner but can be more expensive and less atom-economical.

Experimental Protocols for Stability Assessment

Protocol 1: Thermal Stability Assay
  • Preparation : Dissolve 10 mg of this compound in 1 mL of a high-boiling, inert solvent (e.g., anhydrous dioxane or DMSO).

  • Incubation : Heat the solution in a sealed vial at a set temperature (e.g., 80 °C, 100 °C, and 120 °C).

  • Sampling : At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis : Dilute the aliquot and analyze by LC-MS or HPLC to quantify the remaining amount of the starting material and identify any major degradation products.

  • Data : Plot the percentage of remaining starting material against time for each temperature to determine the degradation rate.

Protocol 2: pH Stability Assay
  • Buffer Preparation : Prepare a series of aqueous buffers at different pH values (e.g., pH 4, pH 7, pH 9, pH 12).

  • Solution Preparation : Prepare stock solutions of the compound in a co-solvent like acetonitrile or methanol.

  • Incubation : Add a small volume of the stock solution to each buffer to achieve a final concentration of ~10 µg/mL. Incubate at a constant temperature (e.g., 37 °C).

  • Sampling and Analysis : At regular intervals, take samples and analyze via HPLC or LC-MS to measure the concentration of the parent compound and its primary hydrolytic product (the corresponding carboxylic acid).

  • Data : Calculate the half-life (t₁/₂) of the compound at each pH value.

Logical Relationship for Stability Assessment

Stability Assessment Logic A Define Reaction Conditions (Temp, pH, Time) B Select Stress Factors A->B C Thermal Stress B->C D pH Stress (Acidic/Basic) B->D E Execute Stability Protocol C->E D->E F Analyze Samples (LC-MS/HPLC) E->F G Quantify Degradation F->G H Identify Byproducts F->H I Optimize Reaction Conditions G->I H->I

Caption: Logical workflow for assessing chemical stability.

This compound is a valuable reagent whose stability is generally sufficient for common synthetic transformations like Suzuki and Buchwald-Hartwig couplings. However, researchers must be mindful of potential degradation pathways, primarily the hydrolysis of the methyl ester under basic conditions and potential debromination at elevated temperatures over extended reaction times. For sensitive applications, considering an iodo-analog for milder conditions or a chloro-analog for enhanced thermal robustness may be warranted. Proactive stability testing using the protocols outlined above can help in optimizing reaction conditions to maximize yield and minimize impurity formation.

References

A Comparative Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate and its Halogenated Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the overall success of a drug discovery project. This guide provides an objective comparison of Methyl 2-amino-5-bromopyrimidine-4-carboxylate with its commercially available chloro and iodo analogs, offering insights into their synthetic performance and potential applications, supported by representative experimental data.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Derivatives of 2-aminopyrimidine, in particular, are pivotal intermediates in the synthesis of a wide range of therapeutics, including kinase inhibitors for oncology.[2] this compound and its halogenated counterparts are valuable building blocks that allow for further molecular elaboration, typically through cross-coupling reactions, to generate libraries of potential drug candidates.[3] The choice between a bromo, chloro, or iodo derivative can influence reaction kinetics, yield, and purification requirements, making a comparative understanding essential for process optimization.

Performance Comparison of Halogenated Intermediates

To provide a clear benchmark, the following table summarizes the key performance indicators for the synthesis of this compound and its chloro and iodo analogs under comparable laboratory conditions. The data presented is a representative compilation based on typical outcomes for similar synthetic transformations.

IntermediateMolecular Weight ( g/mol )Typical Reaction Time (h)Typical Yield (%)Purity (%)
Methyl 2-amino-5-chloropyrimidine-4-carboxylate187.58[4]1275>97
This compound 232.04 [5]8 85 >98
Methyl 2-amino-5-iodopyrimidine-4-carboxylate279.04690>98

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Methyl 2-amino-5-halopyrimidine-4-carboxylates. This procedure can be adapted for each halogenated analog by selecting the appropriate N-halosuccinimide.

Objective: To synthesize Methyl 2-amino-5-halopyrimidine-4-carboxylate via electrophilic halogenation of Methyl 2-aminopyrimidine-4-carboxylate.

Materials:

  • Methyl 2-aminopyrimidine-4-carboxylate

  • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of Methyl 2-aminopyrimidine-4-carboxylate (1 equivalent) in acetonitrile, add the corresponding N-halosuccinimide (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired Methyl 2-amino-5-halopyrimidine-4-carboxylate.

Purity Determination:

The purity of the synthesized intermediates is typically determined by High-Performance Liquid Chromatography (HPLC).[6] A common method involves a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile in water with 0.1% formic acid.[7] Detection is commonly performed using a UV detector at a wavelength of 254 nm.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Synthesis and Purity Analysis start Start: Methyl 2-aminopyrimidine-4-carboxylate reaction Electrophilic Halogenation (NCS, NBS, or NIS in ACN) start->reaction workup Aqueous Workup (NaHCO3, EtOAc, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product Product: Methyl 2-amino-5-halopyrimidine-4-carboxylate purification->product hplc HPLC Purity Analysis product->hplc end Final Product (>97% Purity) hplc->end

Synthetic and analytical workflow.

signaling_pathway Application in Kinase Inhibitor Synthesis intermediate This compound coupling Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate->coupling inhibitor Pyrimidine-based Kinase Inhibitor coupling->inhibitor kinase Target Kinase (e.g., Aurora Kinase, PLK4) inhibitor->kinase phosphorylation Phosphorylation kinase->phosphorylation Inactive atp ATP atp->kinase substrate Substrate substrate->kinase cellular_response Cellular Response (e.g., Proliferation, Survival) phosphorylation->cellular_response

Role in kinase inhibitor synthesis.

Application in Drug Discovery: Kinase Inhibitors

Methyl 2-amino-5-halopyrimidine-4-carboxylates are particularly valuable in the synthesis of kinase inhibitors.[2][8] The halogen atom at the 5-position serves as a versatile handle for introducing various aryl or heteroaryl groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the kinase inhibitor.

These pyrimidine-based scaffolds have been successfully employed to develop inhibitors for various kinases, including Aurora kinases and Polo-like kinase 4 (PLK4), which are critical regulators of cell cycle progression and are often dysregulated in cancer.[9][10] The 2-amino group of the pyrimidine core often forms a key hydrogen bond interaction with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[3] The substituent introduced at the 5-position can then be tailored to occupy the hydrophobic pocket of the ATP-binding site, further enhancing binding affinity and selectivity.

References

The Influence of Halogen Substituents on the Reactivity of 2-Aminopyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a halogen atom to the 2-aminopyrimidine scaffold is a critical strategy in medicinal chemistry and materials science, profoundly influencing the molecule's reactivity and biological activity. This guide provides a comprehensive comparison of the reactivity of 2-aminopyrimidines bearing different halogen substituents (Fluorine, Chlorine, Bromine, and Iodine). The following sections detail the impact of the halogen on key chemical transformations, supported by experimental data and generalized protocols.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of the pyrimidine ring. In the context of 2-aminopyrimidines, the nature of the halogen substituent at positions 4, 5, or 6 significantly dictates the rate and feasibility of the reaction.

The reactivity of 2-amino-halopyrimidines in SNAr reactions is primarily governed by the electron-withdrawing inductive effect of the halogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. A more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate of nucleophilic attack.[1]

The general reactivity trend for halogens in SNAr reactions is:

F > Cl > Br > I

This trend is a result of the dominant influence of the halogen's electronegativity (F > Cl > Br > I) on the stability of the reaction intermediate. The high electronegativity of fluorine makes the corresponding carbon center highly electron-deficient and susceptible to nucleophilic attack. For instance, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol.[2] While this data is for a pyridine system, the same principle applies to the pyrimidine core.

Table 1: Comparative Reactivity of 2-Amino-X-halopyrimidines in Nucleophilic Aromatic Substitution (SNAr)

Halogen (X)Relative ReactivityRationaleRepresentative Yields (%)
F HighestStrongest inductive electron-withdrawal, stabilizes Meisenheimer complex.Generally high, often >90%
Cl HighGood balance of electron-withdrawal and leaving group ability.Typically 70-95%
Br ModerateWeaker inductive effect compared to F and Cl.Typically 60-90%
I LowestWeakest inductive effect among halogens.Generally lower, can be <60%

Note: Yields are indicative and can vary significantly based on the nucleophile, solvent, and reaction conditions.

Experimental Protocol: General Procedure for SNAr of 2-Amino-halopyrimidines with an Amine

A solution of the 2-amino-halopyrimidine (1.0 eq.) and the desired amine (1.0-1.5 eq.) in a suitable solvent (e.g., ethanol, DMF, or dioxane) is treated with a base (e.g., triethylamine or potassium carbonate, 2.0-3.0 eq.). The reaction mixture is then heated to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the halide and the nucleophile. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography.

sn_ar_mechanism 2-Amino-halopyrimidine 2-Amino-halopyrimidine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Amino-halopyrimidine->Meisenheimer_Complex + Nucleophile (Rate-determining step for F, Cl, Br) Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Product Product Meisenheimer_Complex->Product - Halide Ion Halide_Ion Halide_Ion Meisenheimer_Complex->Halide_Ion

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-amino-halopyrimidines, the reactivity of the halogen substituent in these reactions is governed by the carbon-halogen (C-X) bond strength, which dictates the ease of the oxidative addition step in the catalytic cycle.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is the reverse of that observed in SNAr:[3]

I > Br > Cl >> F

This order is a direct consequence of the C-X bond dissociation energies (C-I < C-Br < C-Cl < C-F). The weaker C-I bond is more easily cleaved by the palladium catalyst, leading to faster reaction rates and milder reaction conditions. Fluoropyrimidines are generally unreactive in these transformations.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and a boronic acid or ester.

Table 2: Comparative Reactivity of 2-Amino-halopyrimidines in Suzuki-Miyaura Coupling

Halogen (X)Relative ReactivityRationaleRepresentative Yields (%)
I HighestWeakest C-I bond, facile oxidative addition.Often >90%
Br HighReadily undergoes oxidative addition.Typically 70-95%
Cl ModerateStronger C-Cl bond requires more active catalysts and harsher conditions.Variable, 40-80%
F LowestVery strong C-F bond, generally unreactive.Typically <10% or no reaction

Note: Yields are indicative and depend on the specific boronic acid, catalyst system, and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-halopyrimidines

To a reaction vessel containing the 2-amino-halopyrimidine (1.0 eq.) and the boronic acid or ester (1.2-1.5 eq.) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.). A degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene) is added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 120 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is worked up by partitioning between an organic solvent and water, and the product is purified by column chromatography.[4][5]

suzuki_cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)-X Oxidative_Addition->Ar-Pd(II)-X Rate-determining step (I > Br > Cl) Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L₂)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R Ar-X 2-Amino-halopyrimidine (Ar-X) Ar-X->Oxidative_Addition Boronic_Acid R'-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Catalytic Cycle for the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. The reactivity trend of the halogen substituent is similar to that in Suzuki-Miyaura coupling.

Table 3: Comparative Reactivity of 2-Amino-halopyrimidines in Buchwald-Hartwig Amination

Halogen (X)Relative ReactivityRationaleRepresentative Yields (%)
I HighestWeakest C-I bond facilitates oxidative addition.Generally high, >85%
Br HighGood substrate for C-N coupling.Typically 70-90%
Cl ModerateRequires more specialized ligands and catalysts.Variable, 40-80%
F LowestGenerally unreactive.Typically no reaction

Note: Yields are highly dependent on the amine coupling partner, ligand, and base used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Amino-halopyrimidines

A reaction vessel is charged with the 2-amino-halopyrimidine (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.). An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is heated under an inert atmosphere at a temperature typically between 80 °C and 110 °C. After completion, the reaction is quenched, extracted, and the product is purified by chromatography.[6][7][8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. The reactivity follows the same trend as other palladium-catalyzed cross-coupling reactions.[9][10]

Table 4: Comparative Reactivity of 2-Amino-halopyrimidines in Sonogashira Coupling

Halogen (X)Relative ReactivityRationaleRepresentative Yields (%)
I HighestMost reactive due to weak C-I bond.Often >90%
Br HighGood reactivity, widely used.Typically 70-95%
Cl ModerateLess reactive, requires optimized conditions.Variable, 30-70%
F LowestGenerally unreactive.Typically no reaction

Note: Yields are influenced by the alkyne, catalyst system, and presence of a copper co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Amino-halopyrimidines

In an inert atmosphere, a mixture of the 2-amino-halopyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%) in a suitable solvent (e.g., THF, DMF) is treated with a base (e.g., triethylamine or diisopropylamine). The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction is stirred at a temperature ranging from room temperature to 80 °C. Upon completion, the reaction mixture is filtered, concentrated, and the product is purified by chromatography.[9][11][12]

Influence in Biological Systems: 2-Aminopyrimidines as Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors used in cancer therapy.[13][14] The amino group at the C2 position forms crucial hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural element in the ATP-binding pocket of kinases.

Halogen substituents on the pyrimidine ring can significantly impact the potency and selectivity of these inhibitors through several mechanisms:

  • Direct Interactions: A halogen atom can form halogen bonds with backbone carbonyls or other electron-rich pockets within the active site, providing an additional anchoring point and increasing binding affinity.

  • Modulation of Electronics: The electron-withdrawing nature of halogens can influence the basicity of the pyrimidine nitrogens and the hydrogen-bonding capacity of the 2-amino group, thereby fine-tuning the interaction with the kinase hinge.

  • Steric Effects: The size of the halogen (I > Br > Cl > F) can influence the orientation of the inhibitor within the binding pocket, potentially leading to enhanced or diminished interactions with surrounding residues.

kinase_inhibition cluster_kinase Kinase ATP-Binding Pocket Hinge_Region Hinge Region (Backbone Amides/Carbonyls) 2-Aminopyrimidine_Inhibitor 2-Aminopyrimidine Moiety 2-Aminopyrimidine_Inhibitor->Hinge_Region Forms key H-bonds Halogen_Substituent Halogen (X) Halogen_Substituent->Hinge_Region Potential halogen bond Hydrogen_Bonds Hydrogen Bonds Halogen_Bond Halogen Bond

Role of 2-Aminopyrimidine in Kinase Inhibition.

References

A Comparative Guide to Iodo- vs. Bromo-Pyrimidine Intermediates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halogenated pyrimidines are indispensable building blocks for this purpose, with their reactivity in cross-coupling reactions being a key determinant in the design of synthetic routes. This guide presents an objective cost-benefit analysis of iodo- and bromo-pyrimidine intermediates, providing experimental data and protocols to facilitate informed decisions in your research and development endeavors.

Reactivity, Cost, and Availability: A Head-to-Head Comparison

The choice between an iodo- or bromo-pyrimidine intermediate is fundamentally a trade-off between reactivity and cost. While iodopyrimidines generally offer faster and more efficient reactions, bromopyrimidines are often a more cost-effective option.

Key Reactivity Principles:

  • Influence of the Halogen: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F.[1] This is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step, allowing reactions to proceed under milder conditions.[1]

  • Influence of Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.[2]

FeatureIodo-PyrimidinesBromo-Pyrimidines
Reactivity Highest reactivity in cross-coupling reactions.[1]Good reactivity, but generally lower than iodo-derivatives.[1]
Reaction Conditions Milder conditions (lower temperatures, shorter times).[1]Often require more forcing conditions (higher temperatures, longer times).
Catalyst Loading Often effective with lower catalyst loadings.May require higher catalyst loadings or more specialized, bulky phosphine ligands.[3][4]
Cost Generally more expensive.More cost-effective.[5]
Availability Wide range available, but can be less common than bromo-analogues.Widely available from numerous suppliers.[6][7][8]
Side Reactions Lower potential for side reactions due to milder conditions.Higher temperatures can sometimes lead to undesired side reactions or degradation.

Quantitative Performance Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. The following table summarizes typical reaction conditions and outcomes when using iodo- vs. bromo-pyridines, which serve as a good proxy for pyrimidine reactivity.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-iodo pyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
2-Bromo-4-iodo pyridinePdCl₂(dppf)K₃PO₄Dioxane1001690-98
5-Bromo -2-chloropyrimidinePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10012-2470-95
2,4-Dichlorobromo pyrimidinePd(PPh₃)₄K₂CO₃Dioxane1002471

Note: This data is representative and compiled from various sources on halopyridine and halopyrimidine couplings to illustrate general trends.[4][9][10] Specific results will vary based on the exact substrates and conditions used.

Synthesis and Purification Considerations

Synthesis:

  • Bromination: Bromo-pyrimidines can be synthesized through various methods, including direct electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in an inert solvent.[11] For instance, 5-bromopyrimidine can be prepared by adding bromine to a heated mixture of a pyrimidine hydrogen halide salt in a solvent like nitrobenzene.[12]

  • Iodination: The synthesis of iodo-pyrimidines can be more challenging due to the lower reactivity of iodine as an electrophile.[13] Methods often involve the reaction of a chloro- or bromo-pyrimidine with a source of iodide, such as sodium iodide or hydroiodic acid.[14] Greener, solvent-free methods using mechanical grinding with iodine and a nitrate salt have also been developed for certain pyrimidine derivatives.[13][15]

Purification: Purification of the final coupled products typically involves standard techniques like flash column chromatography or recrystallization.[16][17][18]

  • For chromatography, common stationary phases include silica gel or alumina. In some cases, particularly with nitrogen-containing heterocycles, deactivation of silica gel with a base like triethylamine may be necessary to prevent product degradation or poor separation.[17]

  • Recrystallization can be an effective method for obtaining highly pure solid products.[16]

  • A common issue with iodo-compounds is the potential for residual iodine to impart a yellowish or brownish color to the purified product. This can sometimes be removed by washing with a sodium thiosulfate solution.[17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine

This protocol is a representative example for the selective coupling at an iodo-position in the presence of a bromo-position, but the general principles apply to most Suzuki couplings with halopyrimidines.

Materials:

  • Dihalogenated pyrimidine (e.g., 5-Bromo-2-iodopyrimidine) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., 3 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[19]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizing Workflows and Decision-Making

To further clarify the processes and logic involved in selecting and using these intermediates, the following diagrams are provided.

Catalytic Cycle General Catalytic Cycle for Cross-Coupling Pd0 Pd(0) Catalyst OA Oxidative Addition (R-X) Pd0->OA Halopyrimidine (Ar-X) PdII R-Pd(II)-X OA->PdII TM Transmetalation (R'-M) PdII->TM Organometallic Reagent (Ar'-M) PdII_R R-Pd(II)-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Product (R-R') RE->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Halopyrimidine, Boronic Acid, and Base to Flask B 2. Create Inert Atmosphere (Evacuate/Backfill Ar or N2) A->B C 3. Add Catalyst and Degassed Solvent B->C D 4. Heat to Target Temperature C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Quench Reaction E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify Product (e.g., Chromatography) H->I

Caption: A typical experimental workflow for a cross-coupling reaction.

Decision Flowchart Decision Guide: Iodo- vs. Bromo-Pyrimidine Start Start: Need for Cross-Coupling Cost Is cost the primary constraint? Start->Cost Reactivity Is the coupling partner known to be unreactive? Cost->Reactivity No UseBromo Use Bromo-Pyrimidine (Optimize conditions if needed) Cost->UseBromo Yes Speed Is rapid synthesis critical (e.g., library synthesis)? Reactivity->Speed No ConsiderIodo Consider Iodo-Pyrimidine (May be necessary for success) Reactivity->ConsiderIodo Yes Speed->UseBromo No UseIodo Use Iodo-Pyrimidine (Leverage high reactivity) Speed->UseIodo Yes

Caption: A flowchart to aid in selecting the appropriate halopyrimidine intermediate.

Conclusion

The selection of iodo- versus bromo-pyrimidine intermediates is a strategic decision that balances chemical reactivity against economic constraints. Iodo-pyrimidines are the substrates of choice when high reactivity, mild reaction conditions, and rapid synthesis are paramount. Conversely, bromo-pyrimidines represent a robust and cost-effective alternative, particularly for large-scale synthesis where optimization of reaction conditions can overcome their inherently lower reactivity. By understanding the principles outlined in this guide and considering the specific requirements of a synthetic target, researchers can make a well-informed choice to optimize their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-5-bromopyrimidine-4-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, procedural instructions for the proper disposal of Methyl 2-amino-5-bromopyrimidine-4-carboxylate, ensuring operational safety and regulatory compliance.

I. Immediate Safety and Hazard Information

Hazard Profile of Structurally Similar Halogenated Pyrimidines:

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation Causes skin irritation upon contact.[1][2][3]Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.[1][2][3]Wear eye and face protection.
Respiratory Irritation May cause respiratory irritation if inhaled.[1][3][4]Use only in a well-ventilated area.
Aquatic Toxicity Some related compounds are very toxic to aquatic life with long-lasting effects.[2]Avoid release to the environment.

II. Personal Protective Equipment (PPE) Protocol

Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Hand Protection : Impervious protective gloves (e.g., nitrile rubber).

  • Eye/Face Protection : Safety goggles or a face shield.[5]

  • Skin and Body Protection : A lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection : If dust or aerosols may be generated, wear a dust mask or respirator.[5]

III. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a halogenated organic chemical waste.[6][7]

Step 1: Waste Identification and Segregation

  • Identify as Halogenated Waste : Due to the presence of bromine, this compound must be disposed of as halogenated waste.[6][7]

  • Segregate from Other Waste Streams : Do not mix with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[8] Keep it separate from aqueous waste, acids, bases, and solid non-hazardous waste.

Step 2: Preparing the Waste Container

  • Select an Appropriate Container : Use a designated, properly labeled container for halogenated organic waste. The container should be made of a material compatible with the chemical and any solvent used.

  • Labeling : The container must be clearly labeled as "Halogenated Organic Waste" and list all contents, including this compound and any solvents used.

  • Container Condition : Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.[9]

Step 3: Waste Transfer

  • Solid Waste : If the compound is in its solid form, it can be transferred directly into the designated solid halogenated waste container.

  • Liquid Waste/Solutions :

    • If the compound is dissolved in a solvent, transfer the solution to the liquid halogenated waste container.

    • If transferring a solid, it is often preferable to dissolve it in a suitable solvent (e.g., acetone, ethanol) and dispose of it as a liquid. This can prevent the formation of dust. The resulting solution should be placed in the halogenated liquid waste container.[10]

  • Avoid Overfilling : Do not fill the waste container beyond 90% of its capacity to prevent spills and allow for expansion.[9]

Step 4: Storage and Collection

  • Secure Storage : Keep the waste container tightly closed and store it in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Arrange for Pickup : Follow your institution's procedures for hazardous waste collection. Contact your Environmental Health and Safety (EH&S) department to schedule a pickup.

IV. Spill and Emergency Procedures

  • In Case of a Spill :

    • Alert others in the area.

    • If safe to do so, turn off any nearby ignition sources.[7]

    • Contain the spill using a spill kit with absorbent materials.

    • Sweep up solid material, taking care not to create dust, and place it in the halogenated waste container.

    • Clean the spill area thoroughly.

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of soap and water.[1][3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][3]

    • In all cases of significant exposure or if irritation persists, seek medical attention.[1][2][3]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_warning Incorrect Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Is the waste mixed with non-halogenated solvents? C->D E Segregate as HALOGENATED WASTE D->E No J DO NOT dispose down the drain or in regular trash. D->J Yes - Consult EH&S F Select & Label a Designated Halogenated Waste Container E->F G Transfer Waste to Container (Do not exceed 90% capacity) F->G H Store Container Securely in a Ventilated Area G->H I Arrange for Pickup by Environmental Health & Safety (EH&S) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS No. 1034737-23-9) was not publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 2-Amino-5-bromopyrimidine and Methyl 2-aminopyrimidine-5-carboxylate. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This compound is a chemical compound used in research and development.[1][2] Based on data from related compounds, it is classified as a hazardous substance that may cause skin, eye, and respiratory irritation.[3][4] Proper personal protective equipment (PPE) and handling procedures are crucial to ensure the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound are presumed to be irritation to the skin, eyes, and respiratory system upon contact or inhalation.[3][4] The following table summarizes the recommended personal protective equipment.

Protection Type Recommended PPE Specifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.Must meet ANSI Z87.1 standards.
Skin Protection Chemical-resistant gloves (e.g., Nitrile). A lab coat or chemical-resistant apron.Gloves should be inspected before each use and changed immediately if contaminated.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.A risk assessment should determine the specific type of respirator required.
Footwear Closed-toe shoes.Shoes should cover the entire foot.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from receipt to experimental use.

operational_workflow receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry place preparation Preparation in Fume Hood storage->preparation Transport to work area weighing Weighing preparation->weighing Don appropriate PPE dissolving Dissolving weighing->dissolving Use anti-static measures experiment Experimental Use dissolving->experiment Handle with care disposal Waste Disposal experiment->disposal Segregate waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.